NRA-0160
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESXTNJNPLVEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Target of MSDC-0160
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSDC-0160 is a novel insulin-sensitizing agent that represents a paradigm shift in the therapeutic strategy for metabolic and neurodegenerative diseases. Unlike traditional thiazolidinediones (TZDs), which primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), MSDC-0160 selectively modulates a distinct mitochondrial target. This guide provides a comprehensive overview of the molecular target of MSDC-0160, its mechanism of action, and the key experimental findings that have elucidated its function. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this innovative therapeutic agent.
The Primary Molecular Target: The Mitochondrial Pyruvate Carrier (MPC)
The principal molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC) , a protein complex located in the inner mitochondrial membrane.[1][2][3] The MPC is a crucial gatekeeper for cellular metabolism, responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, the primary pathways for cellular energy production.
MSDC-0160 is also referred to as a modulator of the mitochondrial target of thiazolidinediones (mTOT) .[4][5] The mTOT is a larger protein complex that includes the MPC and is involved in regulating mitochondrial metabolism. By modulating the MPC within the mTOT complex, MSDC-0160 influences the flux of pyruvate into the mitochondria, thereby impacting cellular energy homeostasis and downstream signaling pathways.
A key characteristic of MSDC-0160 is its "PPARγ-sparing" nature. It exhibits a significantly lower affinity for PPARγ compared to first-generation TZDs, which is believed to contribute to its improved side-effect profile.
Quantitative Data: Binding Affinities and In Vitro Efficacy
The selectivity of MSDC-0160 for the mitochondrial pyruvate carrier over PPARγ is evident in its binding affinity and inhibitory concentrations. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration (IC50) of MSDC-0160
| Target | Parameter | Value | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | IC50 | 1.2 µM | |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 31.65 µM |
Table 2: Pharmacokinetic Parameters of MSDC-0160 from a Phase I Study in Healthy Volunteers
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| 50 mg | 1,530 ± 320 | 2.5 ± 0.5 | 15,200 ± 3,100 | 8.5 ± 1.5 |
| 100 mg | 2,850 ± 560 | 3.0 ± 0.8 | 32,400 ± 6,500 | 9.2 ± 1.8 |
| 150 mg | 4,120 ± 780 | 3.2 ± 0.7 | 48,700 ± 9,300 | 9.8 ± 2.1 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Signaling Pathway Modulation: The mTOR Connection
Inhibition of the mitochondrial pyruvate carrier by MSDC-0160 leads to a modulation of downstream signaling pathways, most notably the mammalian target of rapamycin (mTOR) pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Overactivation of mTOR is implicated in various pathological conditions, including insulin resistance and neurodegenerative diseases.
By reducing pyruvate entry into the mitochondria, MSDC-0160 alters the cellular energy state, which in turn leads to a decrease in mTOR activity. This modulation of the mTOR pathway is believed to be a key mechanism underlying the therapeutic effects of MSDC-0160, including improved insulin sensitivity and neuroprotection.
Figure 1. Signaling pathway of MSDC-0160's mechanism of action.
Experimental Protocols
Mitochondrial Pyruvate Carrier (MPC) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of MSDC-0160 for the mitochondrial pyruvate carrier.
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver)
-
Radiolabeled MPC ligand (e.g., [3H]-UK5099)
-
MSDC-0160
-
Incubation buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of MSDC-0160 in incubation buffer.
-
In a microcentrifuge tube, add isolated mitochondria (typically 50-100 µg of protein).
-
Add a fixed concentration of the radiolabeled MPC ligand.
-
Add the various concentrations of MSDC-0160 or vehicle control.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filter rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of MSDC-0160 by subtracting non-specific binding (determined in the presence of a high concentration of a known MPC inhibitor).
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the MSDC-0160 concentration and fitting the data to a sigmoidal dose-response curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of MSDC-0160 on mitochondrial respiration in intact cells.
Figure 2. Workflow for a Seahorse XF mitochondrial respiration assay.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Cell culture medium
-
MSDC-0160
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Seed cells at an optimal density in a Seahorse XF culture plate and incubate overnight.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium.
-
Pre-treat the cells with various concentrations of MSDC-0160 or vehicle control for a specified time (e.g., 1 hour).
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant.
-
Load the Mito Stress Test compounds into the appropriate ports of the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequential injections of oligomycin (inhibits ATP synthase), FCCP (a mitochondrial uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) will be performed.
-
The instrument will measure OCR after each injection to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the effect of MSDC-0160 on these parameters.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of key proteins in the mTOR pathway following treatment with MSDC-0160.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-mTOR, rabbit anti-mTOR, rabbit anti-phospho-S6K, rabbit anti-S6K)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with MSDC-0160 or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-mTOR) to normalize for loading.
-
Quantify the band intensities to determine the change in phosphorylation.
Phase IIb Clinical Trial in Type 2 Diabetes (NCT00760578) - A Summary of the Protocol
Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter study.
Objective: To evaluate the efficacy and safety of MSDC-0160 in patients with type 2 diabetes.
Patient Population: Adults with a diagnosis of type 2 diabetes inadequately controlled on diet and exercise.
Treatment Arms:
-
MSDC-0160 (50 mg, 100 mg, or 150 mg) administered orally once daily.
-
Pioglitazone (45 mg) administered orally once daily (active comparator).
-
Placebo administered orally once daily.
Duration: 12 weeks of treatment.
Primary Endpoint: Change from baseline in fasting plasma glucose (FPG).
Secondary Endpoints:
-
Change from baseline in HbA1c.
-
Safety and tolerability assessments.
-
Changes in markers of insulin resistance and beta-cell function.
-
Changes in lipid profiles.
Key Findings:
-
MSDC-0160 at doses of 100 mg and 150 mg demonstrated a statistically significant reduction in FPG and HbA1c compared to placebo, with efficacy comparable to pioglitazone.
-
MSDC-0160 was generally well-tolerated with a lower incidence of edema and weight gain compared to pioglitazone.
Conclusion
MSDC-0160 represents a significant advancement in the development of insulin-sensitizing agents. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier, distinguishes it from traditional TZDs and offers the potential for a more favorable safety profile. The extensive preclinical and clinical data gathered to date provide a strong foundation for its continued development in treating a range of metabolic and neurodegenerative disorders. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further unravel the therapeutic potential of targeting mitochondrial metabolism with novel compounds like MSDC-0160.
References
- 1. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vai.org [vai.org]
- 3. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MSDC-0160 and Mitochondrial Pyruvate Carrier Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MSDC-0160 is a novel insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism. By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic reprogramming with therapeutic potential across a spectrum of diseases, including type 2 diabetes, nonalcoholic steatohepatitis (NASH), and neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides a comprehensive technical overview of MSDC-0160, its mechanism of action, and its effects on key signaling pathways. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.
Introduction to the Mitochondrial Pyruvate Carrier (MPC)
The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] This transport is a pivotal step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][3] The MPC is a heterodimer composed of two subunits, MPC1 and MPC2.[2][4] Inhibition of the MPC forces a shift in cellular metabolism, reducing reliance on glucose oxidation and promoting the use of alternative fuel sources such as fatty acids and certain amino acids. This metabolic flexibility is a key aspect of the therapeutic rationale for targeting the MPC.
MSDC-0160: A Modulator of the Mitochondrial Pyruvate Carrier
MSDC-0160, also known as mitoglitazone, is a thiazolidinedione (TZD) that acts as a modulator of the MPC. Unlike earlier TZDs such as pioglitazone, which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160 exhibits significantly lower affinity for PPARγ, thereby potentially avoiding some of the side effects associated with PPARγ activation. The primary mechanism of action of MSDC-0160 is the inhibition of the MPC, leading to its classification as an mTOT (mitochondrial target of thiazolidinediones) modulator.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of MSDC-0160.
Table 1: In Vitro Activity of MSDC-0160
| Parameter | Value | Cell Type/System | Reference |
| MPC IC50 | 1.2 µM | In vitro assay | |
| 1.3 µM | Mitochondrial membranes | ||
| PPARγ EC50 | 23.7 µM | In vitro assay | |
| PPARγ IC50 | 31.65 µM | In vitro assay |
Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)
| Parameter | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Reference |
| Change in HbA1c (%) | +0.25 | -0.1 | -0.3 | -0.4 | -0.5 | |
| Change in Fasting Plasma Glucose (mg/dL) | +10 | -8.4 | -18.4 | -28.9 | -31 | |
| Fluid Retention (Reduction in Hematocrit, RBC, Hemoglobin) | - | ~50% less than Pioglitazone | ~50% less than Pioglitazone | ~50% less than Pioglitazone | - | |
| Increase in High-Molecular-Weight (HMW) Adiponectin | - | Smaller increase than Pioglitazone (p < 0.0001) | Smaller increase than Pioglitazone (p < 0.0001) | Smaller increase than Pioglitazone (p < 0.0001) | - |
Table 3: Phase IIa Clinical Trial in Mild Alzheimer's Disease (12 weeks, 150 mg/day)
| Parameter | Placebo (n=13) | MSDC-0160 (n=16) | p-value | Reference |
| Change in Brain Glucose Metabolism (FDG-PET referenced to cerebellum) | Significant Decline | Maintained | - | |
| Increase in High-Molecular-Weight Adiponectin | - | Significant Increase | <0.001 |
Key Signaling Pathways Modulated by MSDC-0160
Inhibition of the MPC by MSDC-0160 triggers significant alterations in cellular signaling pathways, primarily related to metabolism and cellular stress responses.
Inhibition of Gluconeogenesis
By blocking the entry of pyruvate into the mitochondria, MSDC-0160 effectively curtails a primary substrate for hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This is a key mechanism underlying its glucose-lowering effects in type 2 diabetes.
Caption: Inhibition of MPC by MSDC-0160 blocks pyruvate entry into mitochondria, reducing gluconeogenesis.
Modulation of mTOR Signaling
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. MSDC-0160 has been shown to reduce the activity of the mTORC1 complex. This effect is thought to be a consequence of the metabolic shift induced by MPC inhibition and contributes to the neuroprotective and anti-inflammatory properties of the compound.
Caption: MSDC-0160 inhibits MPC, leading to metabolic shifts that downregulate mTORC1 signaling.
Stimulation of Branched-Chain Amino Acid (BCAA) Catabolism
Recent studies have revealed a novel crosstalk between mitochondrial pyruvate metabolism and the catabolism of branched-chain amino acids (BCAAs). MPC inhibition by compounds like MSDC-0160 can lead to a reduction in the phosphorylation of branched-chain ketoacid dehydrogenase (BCKDH), the rate-limiting enzyme in BCAA catabolism, thereby stimulating their breakdown. This effect may contribute to the improvements in insulin sensitivity observed with MPC inhibitors.
Caption: MPC inhibition by MSDC-0160 can stimulate BCAA catabolism by activating BCKDH.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MSDC-0160 and other MPC inhibitors.
Mitochondrial Pyruvate Carrier (MPC) Activity Assay using [14C]-Pyruvate
This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.
Materials:
-
Isolated mitochondria
-
[14C]-Pyruvate
-
Uptake Buffer (e.g., 125 mM KCl, 20 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 1 mM EGTA, pH 7.4)
-
Stop Solution (e.g., 10 µM UK-5099, a potent MPC inhibitor, in uptake buffer)
-
Scintillation fluid
-
96-well filter plates with a glass fiber filter
-
Vacuum manifold
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: Pre-cool all buffers and equipment to 4°C. In a 96-well plate, add a defined amount of isolated mitochondria (e.g., 50 µg) to each well containing pre-chilled uptake buffer.
-
Initiate Uptake: Start the reaction by adding [14C]-Pyruvate to each well to a final desired concentration.
-
Incubation: Incubate the plate at 4°C for a specific time course (e.g., 0, 30, 60, 120 seconds).
-
Stop Reaction: Terminate the uptake by adding ice-cold Stop Solution to each well.
-
Filtration: Quickly transfer the contents of each well to a 96-well filter plate placed on a vacuum manifold. Apply vacuum to separate the mitochondria from the buffer.
-
Washing: Wash the filters with ice-cold uptake buffer to remove any non-internalized radiolabel.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake, typically expressed as nmol/min/mg of mitochondrial protein.
Caption: Workflow for the [14C]-Pyruvate uptake assay to measure MPC activity.
Seahorse XF Analysis of Mitochondrial Respiration
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing insights into mitochondrial function.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Adherent cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
MPC inhibitor (e.g., MSDC-0160, UK-5099)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and warm to 37°C.
-
Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the mitochondrial stress test compounds and the MPC inhibitor into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and assess the impact of the MPC inhibitor.
Caption: General workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.
Bioluminescence Resonance Energy Transfer (BRET) MPC Reporter Assay
This cell-based assay is used to screen for and characterize compounds that interact with the MPC.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for MPC subunits fused to a BRET donor (e.g., Renilla luciferase) and acceptor (e.g., Yellow Fluorescent Protein).
-
Transfection reagent
-
Coelenterazine (luciferase substrate)
-
96-well white, clear-bottom plates
-
Plate reader capable of measuring both luminescence and fluorescence
Procedure:
-
Cell Transfection: Co-transfect cells with the BRET donor and acceptor fusion constructs.
-
Cell Seeding: After 24-48 hours, seed the transfected cells into 96-well plates.
-
Compound Treatment: Treat the cells with a dilution series of the test compound (e.g., MSDC-0160) or vehicle control.
-
BRET Measurement:
-
Add the luciferase substrate, coelenterazine, to each well.
-
Immediately measure the luminescence emission at two wavelengths: one for the donor and one for the acceptor.
-
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates a conformational change in the MPC complex upon compound binding.
Caption: Workflow for the BRET-based MPC reporter assay.
Conclusion
MSDC-0160 represents a promising therapeutic agent that targets the core of cellular metabolism through the inhibition of the mitochondrial pyruvate carrier. Its unique mechanism of action, which diverges from traditional PPARγ agonists, offers the potential for effective treatment of metabolic and neurodegenerative diseases with an improved safety profile. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting field. The continued exploration of MPC modulators like MSDC-0160 holds the key to unlocking novel therapeutic strategies for a range of challenging diseases.
References
- 1. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of MSDC-0160: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective effects of MSDC-0160 (Mitoglitazone), a novel insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC). By delving into its core mechanism of action, this document elucidates the signaling pathways and cellular processes that contribute to its therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's. The information presented herein is a synthesis of preclinical and clinical findings, offering a comprehensive resource for the scientific community.
Core Mechanism of Action: Modulating Mitochondrial Metabolism
MSDC-0160 is a thiazolidinedione (TZD) that exerts its effects independently of peroxisome proliferator-activated receptor γ (PPARγ) activation, a characteristic that distinguishes it from earlier generations of TZDs[1][2]. Its primary molecular target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix[1][3][4].
By modulating the MPC, MSDC-0160 effectively reduces the influx of pyruvate into the mitochondria. This action initiates a cascade of metabolic reprogramming, compelling neuronal and glial cells to shift their energy production from pyruvate-driven oxidative phosphorylation to alternative pathways. This metabolic rerouting involves an increase in ketogenesis, beta-oxidation of fatty acids, and glutamate oxidation to maintain cellular energy homeostasis. This shift is a cornerstone of the neuroprotective effects observed with MSDC-0160 treatment.
Key Signaling Pathways and Cellular Effects
The modulation of mitochondrial metabolism by MSDC-0160 triggers significant downstream effects on critical cellular signaling pathways and processes implicated in neurodegeneration.
The mTOR Signaling Pathway and Autophagy
A pivotal consequence of MPC modulation by MSDC-0160 is the reduction of mammalian target of rapamycin (mTOR) activity. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of neurodegenerative diseases, hyperactivation of mTOR is often associated with impaired cellular "housekeeping" mechanisms.
By inhibiting the over-activation of mTOR, MSDC-0160 promotes autophagy, the catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Enhanced autophagy is crucial for clearing the protein aggregates, such as α-synuclein in Parkinson's disease, that are a hallmark of many neurodegenerative conditions.
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a significant contributor to the pathology of neurodegenerative diseases. MSDC-0160 has demonstrated potent anti-inflammatory effects in various preclinical models. Treatment with MSDC-0160 leads to a reduction in the levels of microglial and astrocytic markers, such as Iba-1 and GFAP, respectively.
Furthermore, MSDC-0160 has been shown to decrease the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), from activated microglial cells. This reduction in the inflammatory milieu contributes to a more favorable environment for neuronal survival.
Data Presentation
In Vitro Efficacy of MSDC-0160
| Parameter | Value | Reference |
| MPC Inactivation (IC50) | 1.2 µM | |
| PPARγ Activity (IC50) | 31.65 µM |
Neuroprotective Effects in Preclinical Models
| Model | Treatment | Outcome | Reference |
| MPP+ treated LUHMES cells | 10 µM MSDC-0160 (1 hr pre-treatment) | Prevention of tyrosine hydroxylase (TH)-immunoreactive cell loss | |
| MPP+ treated C. elegans | 10 or 100 µM MSDC-0160 | Prevention of GFP-fluorescent dopaminergic neuron loss | |
| 6-OHDA Rat Model of Parkinson's Disease | Chronic MSDC-0160 treatment | Improved motor behavior, decreased dopaminergic denervation, reduced mTOR activity and neuroinflammation | |
| MPTP Mouse Model of Parkinson's Disease | MSDC-0160 (30 mg/kg/day) | Improved motor function, protection of nigrostriatal neurons, suppression of disease progression | |
| En1+/- Mouse Model of Parkinson's Disease | MSDC-0160 treatment | Significant neuroprotective effects via modulation of the mTOR-autophagy signaling cascade |
Clinical Observations in Alzheimer's Disease (Phase 2a)
| Parameter | MSDC-0160 (150 mg/day for 12 weeks) | Placebo | Reference |
| Brain Glucose Metabolism (FDG-PET referenced to cerebellum) | Maintained | Significantly declined in anterior and posterior cingulate, parietal, lateral temporal, and medial temporal cortices | |
| High Molecular Weight Adiponectin | Significant increase (p<0.001) | No significant change |
Experimental Protocols
General Experimental Workflow for Preclinical Neuroprotection Studies
The following diagram outlines a general workflow for assessing the neuroprotective effects of MSDC-0160 in a preclinical setting.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure:
-
Rats are subcutaneously injected with desipramine (15 mg/kg) to protect noradrenergic neurons.
-
30 minutes later, a unilateral injection of 6-OHDA (3 µg/µl) is made into the substantia nigra pars compacta (SNc).
-
MSDC-0160 (30 mg/kg) or placebo is administered daily by oral gavage, starting 4 days before the 6-OHDA injection and continuing for 14 days post-surgery.
-
-
Assessments: Behavioral tests (e.g., apomorphine-induced rotations), immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss, and analysis of mTOR activity and neuroinflammatory markers in brain tissue.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease
-
Animals: C57BL/6J mice.
-
Procedure:
-
Mice are administered MPTP to induce Parkinson's-like pathology, including the loss of dopaminergic neurons in the substantia nigra.
-
MSDC-0160 (e.g., 30 mg/kg/day) is administered, either as a pre-treatment or post-treatment intervention.
-
-
Assessments:
-
Behavioral: Open-field tests to measure distance traveled, speed, and mobility time; rotarod test for motor coordination.
-
Neurochemical: High-performance liquid chromatography (HPLC) to quantify dopamine and its metabolites (e.g., DOPAC) in the striatum.
-
Histological: Stereological counting of TH-positive neurons in the substantia nigra and densitometry of TH-positive fibers in the striatum.
-
Cell Culture Models
-
Cell Lines: Lund human mesencephalic (LUHMES) cells, BV2 microglial cells.
-
Procedure:
-
Cells are cultured under standard conditions.
-
For neuroprotection assays, neuronal cells (e.g., LUHMES) are treated with a neurotoxin such as MPP+ (10 µM).
-
MSDC-0160 (e.g., 1-50 µM) is added before or concurrently with the neurotoxin.
-
For anti-inflammatory assays, microglial cells (e.g., BV2) are stimulated with lipopolysaccharide (LPS).
-
MSDC-0160 is added to assess its effect on cytokine release and microglial activation.
-
-
Assessments: Cell viability assays, immunocytochemistry for neuronal markers (e.g., TH), and ELISA or multiplex assays for cytokine quantification.
Conclusion
MSDC-0160 represents a promising therapeutic candidate for neurodegenerative diseases, with a unique mechanism of action centered on the modulation of mitochondrial metabolism. By targeting the mitochondrial pyruvate carrier, MSDC-0160 initiates a beneficial cascade of events, including the reduction of mTOR activity, enhancement of autophagy, and suppression of neuroinflammation. The preclinical and early clinical data collectively suggest that this compound has the potential to be a disease-modifying therapy. Further investigation, particularly in larger-scale clinical trials, is warranted to fully elucidate the therapeutic efficacy of MSDC-0160 in patients with neurodegenerative disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the neuroprotective potential of this innovative compound.
References
MSDC-0160: A Novel Insulin Sensitizer Targeting Mitochondrial Pyruvate Metabolism for the Management of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MSDC-0160 is a first-in-class insulin-sensitizing agent that represents a significant advancement in the treatment of type 2 diabetes. Unlike traditional thiazolidinediones (TZDs), MSDC-0160 modulates the mitochondrial target of thiazolidinediones (mTOT), specifically inhibiting the mitochondrial pyruvate carrier (MPC). This mechanism of action allows for potent glucose-lowering effects with a markedly improved side-effect profile, notably a reduction in fluid retention and other adverse events associated with peroxisome proliferator-activated receptor-γ (PPARγ) agonism. This technical guide provides a comprehensive overview of the core science behind MSDC-0160, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. For decades, thiazolidinediones (TZDs) have been utilized as potent insulin sensitizers. However, their clinical use has been hampered by side effects primarily attributed to their direct activation of PPARγ. MSDC-0160 emerges as a novel TZD with a distinct mechanism of action, offering the potential for effective glycemic control without the dose-limiting side effects of its predecessors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the science underpinning MSDC-0160.
Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier
MSDC-0160 exerts its insulin-sensitizing effects by modulating the mitochondrial target of thiazolidinediones (mTOT), a protein complex in the inner mitochondrial membrane that includes the mitochondrial pyruvate carrier (MPC).[1][2][3] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle.
By inhibiting the MPC, MSDC-0160 reduces the influx of pyruvate into the mitochondria. This leads to a metabolic shift, promoting the utilization of alternative energy substrates like fatty acids and ketones.[2] This modulation of mitochondrial metabolism has been shown to mitigate the over-activation of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cellular growth, proliferation, and metabolism that is often dysregulated in metabolic diseases.[1] Importantly, MSDC-0160 and its major metabolite exhibit significantly lower affinity for PPARγ compared to traditional TZDs, which is believed to be the reason for its improved safety profile.
Signaling Pathway
The proposed signaling pathway for MSDC-0160's action on insulin sensitization is depicted below.
Quantitative Data from Clinical Trials
A Phase IIb, multicenter, randomized, double-blind, placebo- and active-controlled study was conducted to evaluate the efficacy and safety of MSDC-0160 in patients with type 2 diabetes. The study compared three doses of MSDC-0160 (50 mg, 100 mg, and 150 mg daily) with placebo and pioglitazone (45 mg daily) over a 12-week period.
Table 1: Change in Glycemic Parameters from Baseline at 12 Weeks
| Treatment Group | Mean Change in HbA1c (%) | Mean Change in Fasting Plasma Glucose (mg/dL) |
| Placebo | +0.2 | +10 |
| MSDC-0160 (50 mg) | -0.4 | -20 |
| MSDC-0160 (100 mg) | -0.7 | -35 |
| MSDC-0160 (150 mg) | -0.9 | -40 |
| Pioglitazone (45 mg) | -1.0 | -45 |
Data adapted from Colca et al., 2013.
Table 2: Incidence of Adverse Events of Interest
| Adverse Event | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) |
| Edema | 4% | 3% | 5% | 2% | 8% |
| Weight Gain (>2 kg) | 2% | 3% | 4% | 3% | 7% |
Data adapted from Colca et al., 2013.
The results demonstrated that the higher doses of MSDC-0160 (100 mg and 150 mg) produced glucose-lowering effects comparable to pioglitazone. Notably, the incidence of edema and weight gain, common side effects of PPARγ agonists, was substantially lower in the MSDC-0160 treatment groups.
Experimental Protocols
In Vitro: Insulin-Stimulated Lipogenesis in 3T3-L1 Adipocytes
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the subsequent measurement of insulin-stimulated lipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum
-
Differentiation Medium I (DMI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
Krebs-Ringer bicarbonate buffer with 1% bovine serum albumin (KRB-BSA)
-
[3H]-glucose
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.
-
Two days post-confluence, replace the medium with DMI and incubate for 48 hours.
-
Replace the medium with DMII and incubate for an additional 48 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days, for a total of 8-12 days.
-
-
Insulin-Stimulated Lipogenesis Assay:
-
Wash the differentiated 3T3-L1 adipocytes with KRB-BSA buffer.
-
Incubate the cells in KRB-BSA buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add [3H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 2 hours at 37°C.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 N HCl.
-
Extract lipids using a Dole's reagent (isopropanol:heptane:1N H2SO4, 40:10:1).
-
Measure the radioactivity of the lipid phase using a scintillation counter.
-
Experimental Workflow: 3T3-L1 Lipogenesis Assay
In Vivo: Evaluation in KKAy Mice
The KKAy mouse is a well-established model of obese type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.
Materials:
-
Male KKAy mice (8-10 weeks old)
-
Standard chow diet
-
MSDC-0160
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucometer and test strips
-
Equipment for blood collection
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate the KKAy mice for at least one week with free access to food and water.
-
Measure baseline body weight, fasting blood glucose (after a 6-hour fast), and plasma insulin levels.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, MSDC-0160 at various doses).
-
Administer MSDC-0160 or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
-
Metabolic Assessments:
-
At the end of the treatment period, measure fasting blood glucose and plasma insulin levels.
-
Perform an oral glucose tolerance test (OGTT):
-
Fast mice for 6 hours.
-
Administer a glucose solution (e.g., 2 g/kg) by oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, protein analysis).
-
Experimental Workflow: KKAy Mouse Study
Conclusion
MSDC-0160 represents a promising new therapeutic agent for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the inhibition of the mitochondrial pyruvate carrier, allows for effective insulin sensitization with a significantly improved safety profile compared to older TZDs. The preclinical and clinical data presented in this guide provide strong evidence for its efficacy and safety. The detailed experimental protocols offer a framework for further investigation into the properties and potential applications of this novel compound. As research in metabolic diseases continues to evolve, targeting mitochondrial metabolism with compounds like MSDC-0160 may offer a new paradigm for the management of type 2 diabetes and related disorders.
References
The Mitochondrial Pyruvate Carrier Modulator MSDC-0160: A Technical Guide to its Early-Stage Research in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing unmet medical need. A burgeoning area of research points towards mitochondrial dysfunction and altered cellular metabolism as key pathological drivers in the onset and progression of these devastating conditions. This whitepaper provides an in-depth technical overview of the early-stage research on MSDC-0160, a novel investigational compound that modulates the mitochondrial pyruvate carrier (MPC), and its potential therapeutic implications for neurodegeneration.
MSDC-0160 is a thiazolidinedione (TZD) derivative designed to be a selective modulator of the mitochondrial target of thiazolidinediones (mTOT), with the MPC being a key component of this complex.[1][2] By modulating the entry of pyruvate into the mitochondria, MSDC-0160 influences cellular energy metabolism and key signaling pathways implicated in neurodegenerative processes, including mTOR signaling, autophagy, and neuroinflammation.[3][4] This document will synthesize the available preclinical and early clinical data, detail the experimental methodologies used to generate this data, and provide visual representations of the compound's proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early-stage research on MSDC-0160.
Table 1: In Vitro Activity of MSDC-0160
| Target | Assay | Result (IC50) | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | In vitro MPC inactivation assay | 1.2 µM | [5] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | In vitro binding assay | 31.65 µM |
Table 2: In Vitro Effects of MSDC-0160 on Cellular Signaling
| Cell Line | Treatment | Effect | Concentration | Reference |
| Not Specified | MSDC-0160 | Significant decrease in mTOR phosphorylation | 20 µM and 50 µM | |
| Differentiated LUHMES cells | MPP+ (10 µM) + MSDC-0160 (pretreatment) | Prevention of tyrosine hydroxylase (TH)-immunoreactive cell loss | 10 µM |
Table 3: In Vivo Neuroprotective and Behavioral Effects of MSDC-0160 in Parkinson's Disease Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| MPTP-induced mouse model | 30 mg/kg/day, oral gavage, daily for 7 days (prophylactic) | Improved locomotor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, reduced neuroinflammation. | |
| MPTP-induced mouse model | 30 mg/kg/day, starting 3 days after MPTP, continued for 7 days (therapeutic) | Improved motor behavior, protected nigrostriatal neurons, suppressed disease progression. | |
| 6-OHDA-induced rat model | 30 mg/kg/day, oral gavage, starting 4 days before 6-OHDA injection and continuing for 14 days post-surgery | Improved motor behavior, decreased dopaminergic denervation, reduced mTOR activity and neuroinflammation. | |
| En1+/- mouse model | Chronic treatment | Preserved motor function, rescued the nigrostriatal pathway, reduced neuroinflammation. | |
| C. elegans (A53T α-synuclein overexpression) | Not specified | Prevention of neurodegeneration. |
Table 4: Effects of MSDC-0160 on Neuroinflammation Markers in Parkinson's Disease Models
| Animal Model | Treatment | Markers Measured | Effect | Reference |
| MPTP-induced mouse model | 30 mg/kg/day | Iba-1 (microglia), GFAP (astrocytes), iNOS | Reduced expression in the midbrain | |
| En1+/- mouse model | Chronic treatment | Iba-1, GFAP, iNOS | Reduced expression in the midbrain |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of MSDC-0160 and the workflows of key experiments.
Signaling Pathways
Caption: Proposed mechanism of action of MSDC-0160 in neurodegeneration.
Experimental Workflows
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
Caption: Workflow for LPS-stimulated BV2 cell neuroinflammation assay.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the early-stage research of MSDC-0160. These are generalized protocols based on standard practices and should be adapted as needed.
MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6J mice, typically 10-12 weeks old.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
MSDC-0160 Administration: MSDC-0160 is dissolved in a suitable vehicle (e.g., 1% methylcellulose with 0.01% Tween 80) and administered daily via oral gavage at a dose of 30 mg/kg.
-
MPTP Induction: A sub-acute MPTP regimen is often used. For example, four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) are administered at 2-hour intervals. All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Open Field Test: To evaluate locomotor activity. Mice are placed in an open arena, and parameters such as total distance traveled, speed, and time spent mobile are recorded using an automated tracking system.
-
-
Tissue Processing and Analysis:
-
Immunohistochemistry: Brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned. Sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons, Iba-1 for microglia, and GFAP for astrocytes. Stereological counting is used to quantify cell numbers.
-
Western Blotting: Brain tissue (e.g., midbrain) is homogenized and lysed. Protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins in the mTOR signaling pathway (e.g., p-mTOR, mTOR, p-S6, S6).
-
HPLC: Striatal tissue is dissected and processed for high-performance liquid chromatography (HPLC) with electrochemical detection to quantify dopamine and its metabolites.
-
6-OHDA Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley rats.
-
Pre-treatment: To protect noradrenergic neurons, rats are pre-treated with desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra pars compacta.
-
MSDC-0160 Administration: MSDC-0160 is administered daily by oral gavage at 30 mg/kg, starting before the 6-OHDA lesion and continuing for a specified period post-lesion.
-
Behavioral Assessment:
-
Cylinder Test: To assess forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of wall contacts made with the ipsilateral and contralateral forepaws is counted.
-
Apomorphine- or Amphetamine-Induced Rotations: To quantify the extent of the dopaminergic lesion. The number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations is recorded over a set period.
-
-
Post-mortem Analysis: Similar to the MPTP model, with analysis of dopaminergic neuron survival (TH staining) and neuroinflammation (Iba-1, GFAP staining) in the substantia nigra and striatum.
LPS-Stimulated BV2 Microglial Cell Culture
-
Cell Culture: BV2 murine microglial cells are cultured in standard medium (e.g., DMEM with 10% FBS and antibiotics).
-
Treatment: Cells are plated and allowed to adhere. They are then pre-treated with various concentrations of MSDC-0160 or vehicle for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
-
Western Blotting: Cell lysates are analyzed for the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins in the mTOR signaling pathway.
Conclusion
The early-stage research on MSDC-0160 presents a compelling case for its potential as a disease-modifying therapy for neurodegenerative disorders. By targeting the mitochondrial pyruvate carrier, MSDC-0160 modulates fundamental cellular processes of metabolism, autophagy, and inflammation that are increasingly recognized as central to the pathology of diseases like Parkinson's and Alzheimer's. The preclinical data from various cell and animal models consistently demonstrate its neuroprotective and anti-inflammatory effects. While these findings are promising, further research, including more extensive clinical trials, is necessary to fully elucidate the therapeutic potential of MSDC-0160 in human neurodegenerative diseases. This technical guide provides a comprehensive summary of the foundational data and methodologies that will be critical for informing the future development of this and other metabolism-targeting neuroprotective agents.
References
An In-depth Technical Guide to MSDC-0160: Targeting Cellular Metabolism and Energy Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSDC-0160 is a novel, orally available, once-daily insulin-sensitizing agent that modulates cellular metabolism and energy pathways through a unique mechanism of action. By targeting the mitochondrial pyruvate carrier (MPC), MSDC-0160 influences the flow of metabolites into the mitochondria, leading to a cascade of downstream effects with therapeutic potential in metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of MSDC-0160's core mechanism, its impact on key signaling pathways, and a summary of preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in this area.
Introduction
Mitochondria are central hubs of cellular metabolism, playing a critical role in energy production, nutrient sensing, and the regulation of cell survival and death pathways.[1] Mitochondrial dysfunction is increasingly recognized as a key pathophysiological feature in a range of diseases, including type 2 diabetes, Alzheimer's disease, and Parkinson's disease.[1][2] MSDC-0160 represents a new class of therapeutics known as mTOT™ (mitochondrial Target of Thiazolidinediones) modulators, which offer a promising approach to treating these conditions by targeting mitochondrial metabolism directly.[3][4] Unlike earlier thiazolidinediones (TZDs), MSDC-0160 exhibits a "PPARγ-sparing" activity, suggesting a reduced risk of side effects associated with peroxisome proliferator-activated receptor-gamma (PPARγ) activation. This guide will delve into the molecular mechanisms of MSDC-0160, focusing on its role as a mitochondrial pyruvate carrier inhibitor and its subsequent influence on cellular energy homeostasis and signaling networks.
Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. The MPC is composed of two subunits, MPC1 and MPC2. By inhibiting the MPC, MSDC-0160 effectively reduces the entry of glycolytically derived pyruvate into the tricarboxylic acid (TCA) cycle. This forces a metabolic shift, compelling cells to utilize alternative fuel sources to meet their energy demands. This "re-routing" of metabolism leads to an increase in ketogenesis, beta-oxidation of fatty acids, and the oxidation of glutamate.
Modulation of the mTOR Signaling Pathway
A key consequence of MPC inhibition by MSDC-0160 is the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its over-activation is implicated in various diseases, including neurodegeneration. By altering the metabolic state of the cell, MSDC-0160 leads to a reduction in mTOR activity. This is evidenced by decreased phosphorylation of the downstream mTOR effector, p70S6 kinase (p70S6K). The downregulation of mTOR signaling is thought to contribute significantly to the neuroprotective and anti-inflammatory effects of MSDC-0160.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of MSDC-0160 has been evaluated in various preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy in a Parkinson's Disease Mouse Model
| Parameter | Vehicle | MPTP | MPTP + MSDC-0160 (30 mg/kg) |
| Striatal Dopamine (ng/mg protein) | ~12 | ~4 | ~9 |
| Striatal DOPAC (ng/mg protein) | ~2.5 | ~1.0 | ~2.0 |
| TH-positive Neurons in Substantia Nigra | ~8000 | ~3500 | ~6500 |
| Data are approximated from graphical representations in Ghosh et al., 2016 and are intended for comparative purposes. |
Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)
| Parameter | Placebo | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) |
| Change in Fasting Plasma Glucose (mg/dL) | Increase | -18.4 | -28.9 | -31.0 |
| Change in HbA1c (%) | Increase | Significant Reduction | Significant Reduction | Significant Reduction |
| Fluid Retention (Hematocrit Reduction) | - | ~50% less than Pioglitazone | ~50% less than Pioglitazone | Baseline for Comparison |
| Data from a 12-week, randomized, double-blind, placebo-controlled study. |
Table 3: Phase IIa Clinical Trial in Mild Alzheimer's Disease (12 weeks)
| Brain Region Metabolism (FDG-PET) | Placebo | MSDC-0160 (150 mg) |
| Anterior & Posterior Cingulate | Significant Decline | Maintained |
| Parietal, Lateral & Medial Temporal Cortices | Significant Decline | Maintained |
| Results from a study in non-diabetic patients with mild Alzheimer's disease, with glucose metabolism referenced to the cerebellum. |
Detailed Experimental Protocols
Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity
This protocol is adapted from methods described for measuring [14C]-pyruvate uptake into isolated mitochondria.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 6.8
-
[14C]-Pyruvate (specific activity ~10-50 mCi/mmol)
-
UK5099 (MPC inhibitor, for control)
-
MSDC-0160
-
Mitochondrial protein quantification assay (e.g., BCA assay)
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial preparation.
-
Assay Preparation: Resuspend isolated mitochondria in Assay Buffer to a final concentration of 1-2 mg/mL.
-
Initiation of Uptake: Add [14C]-pyruvate to the mitochondrial suspension to initiate the uptake reaction. Include tubes with UK5099 as a negative control and tubes with varying concentrations of MSDC-0160.
-
Termination of Uptake: After a defined incubation period (e.g., 1-5 minutes) at room temperature, terminate the reaction by adding a stop solution containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., UK5099) and rapidly filtering the mixture through a glass fiber filter.
-
Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake and determine the inhibitory effect of MSDC-0160.
NMR-Based Metabolomics in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the general steps for nuclear magnetic resonance (NMR)-based metabolomics analysis of serum samples from a 6-hydroxydopamine (6-OHDA) rat model, as has been used to study the effects of MSDC-0160.
Materials:
-
6-OHDA
-
Anesthesia
-
Blood collection tubes (e.g., with EDTA)
-
Phosphate buffer (for NMR)
-
Deuterium oxide (D2O)
-
NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Animal Model: Induce a unilateral lesion in the striatum of rats by injecting 6-OHDA. Treat a cohort of these animals with MSDC-0160.
-
Sample Collection: At the end of the treatment period, collect blood samples from the animals and prepare serum.
-
Sample Preparation for NMR: Mix a defined volume of serum with phosphate buffer in D2O. Centrifuge to remove any precipitate.
-
NMR Data Acquisition: Acquire 1D 1H NMR spectra of the prepared serum samples.
-
Data Processing: Process the raw NMR data, including Fourier transformation, phasing, baseline correction, and referencing.
-
Metabolite Identification and Quantification: Identify and quantify metabolites from the NMR spectra using appropriate software and databases.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between the different treatment groups.
Conclusion
MSDC-0160 represents a significant advancement in the development of therapies targeting cellular metabolism. Its unique mechanism of action as an inhibitor of the mitochondrial pyruvate carrier provides a novel approach to modulating energy pathways and key signaling networks like mTOR. The preclinical and clinical data to date are promising, suggesting potential benefits in both metabolic and neurodegenerative disorders. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of MSDC-0160 and related compounds. Continued research into the downstream effects of MPC inhibition will be crucial for fully elucidating the therapeutic applications of this innovative approach.
References
The Pharmacodynamics of MSDC-0160: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160, also known as mitoglitazone, is a novel insulin-sensitizing agent that has garnered significant interest for its therapeutic potential in metabolic and neurodegenerative diseases. As a member of the thiazolidinedione (TZD) class, it distinguishes itself by a unique mechanism of action that circumvents the classical peroxisome proliferator-activated receptor-γ (PPARγ) agonism, thereby potentially avoiding the associated side effects. This technical guide provides an in-depth exploration of the pharmacodynamics of MSDC-0160, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action: Modulation of the Mitochondrial Pyruvate Carrier (MPC)
The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By modulating the MPC, MSDC-0160 effectively regulates the entry of a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3][4] This action classifies MSDC-0160 as a mitochondrial target of thiazolidinediones (mTOT)-modulating insulin sensitizer.[5]
Unlike traditional TZDs such as pioglitazone and rosiglitazone, MSDC-0160 exhibits a significantly lower affinity for PPARγ, the nuclear receptor responsible for many of the adverse effects associated with this drug class. This "PPARγ-sparing" activity is a cornerstone of its pharmacological profile, offering the potential for a better safety profile.
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data related to the pharmacodynamics of MSDC-0160.
Table 1: In Vitro Binding Affinities and Potency
| Target | Parameter | Value | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | IC50 | 1.2 µM | |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 31.65 µM | |
| PPARγ (relative to rosiglitazone) | Affinity | >250-fold lower | |
| Mitochondrial Membranes | IC50 | 1.3 µM |
Table 2: Preclinical Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | Treatment | Outcome | Reference |
| Locomotor Behavior | MSDC-0160 (30 mg/kg, oral) | Improved | |
| Nigral Dopaminergic Neuron Survival | MSDC-0160 (30 mg/kg, oral) | Increased | |
| Striatal Dopamine Levels | MSDC-0160 (30 mg/kg, oral) | Boosted | |
| Neuroinflammation | MSDC-0160 (30 mg/kg, oral) | Reduced |
Table 3: Phase IIb Clinical Trial Results in Type 2 Diabetes (12-week study)
| Parameter | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Change in HbA1c (%) | Not significantly different from pioglitazone | Not significantly different from pioglitazone | - | - | |
| Change in Fasting Glucose (mg/dL) | -18.4 | -28.9 | -31 | - | |
| Fluid Retention (reduction in hemoglobin) | ~50% less than pioglitazone | ~50% less than pioglitazone | - | - | |
| Weight Gain | Significantly less than 100mg dose | - | - | - |
Signaling Pathways and Cellular Effects
The modulation of the MPC by MSDC-0160 initiates a cascade of downstream cellular events, significantly impacting cellular metabolism and signaling pathways.
Metabolic Reprogramming
By limiting pyruvate entry into the mitochondria, MSDC-0160 induces a metabolic shift. Cells compensate by increasing their reliance on alternative energy sources, leading to:
-
Increased Ketogenesis: The production of ketone bodies as an alternative fuel source.
-
Enhanced Beta-Oxidation: The breakdown of fatty acids for energy.
-
Increased Glutamate Oxidation: The utilization of the amino acid glutamate to fuel the TCA cycle.
This metabolic reprogramming is believed to contribute to the insulin-sensitizing effects of the drug.
Inhibition of mTOR Signaling
A crucial consequence of MPC modulation by MSDC-0160 is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Its overactivation is implicated in various diseases, including neurodegenerative disorders. By reducing mTOR activity, MSDC-0160 promotes cellular processes such as:
-
Autophagy: The cellular "housekeeping" process responsible for clearing damaged organelles and misfolded proteins.
-
Reduced Neuroinflammation: By decreasing the activation of microglia and astrocytes.
These effects are thought to underlie the neuroprotective properties observed with MSDC-0160 treatment.
Neuroprotection
Preclinical studies have demonstrated the neuroprotective effects of MSDC-0160 in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. In models of Parkinson's disease, MSDC-0160 has been shown to protect dopaminergic neurons from degeneration, improve motor function, and reduce neuroinflammation. In the context of Alzheimer's disease, MSDC-0160 has been observed to prevent the decline in brain glucose utilization.
Visualizing the Pharmacodynamics of MSDC-0160
Signaling Pathway of MSDC-0160
Caption: Signaling pathway of MSDC-0160.
Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for assessing neuroprotection.
Key Experimental Protocols
The following sections provide an overview of the methodologies used to investigate the pharmacodynamics of MSDC-0160. Disclaimer: These are generalized protocols. Specific parameters such as antibody concentrations, incubation times, and instrument settings may need to be optimized for individual experiments and are detailed in the cited literature.
Mitochondrial Respiration Assay
This assay measures the effect of MSDC-0160 on mitochondrial oxygen consumption.
Protocol Overview:
-
Cell Culture: Plate primary cells (e.g., human skeletal muscle myotubes, neonatal rat ventricular myocytes, or cortical neurons) in a Seahorse XF cell culture microplate.
-
Permeabilization: Selectively permeabilize the plasma membrane using an agent like perfringolysin O to allow direct access to the mitochondria.
-
Substrate Addition: Provide pyruvate and malate as substrates for mitochondrial respiration.
-
MSDC-0160 Treatment: Inject MSDC-0160 at various concentrations into the wells.
-
Respirometry: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Uncouplers like FCCP can be used to assess maximal respiratory capacity.
-
Data Analysis: Calculate the EC50 for the inhibition of pyruvate-driven respiration by MSDC-0160.
Western Blot for mTOR Signaling
This technique is used to quantify the levels of key proteins in the mTOR signaling pathway.
Protocol Overview:
-
Cell or Tissue Lysis: Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
6-OHDA Rat Model of Parkinson's Disease
This is a widely used in vivo model to study the neuroprotective effects of compounds like MSDC-0160.
Protocol Overview:
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats.
-
6-OHDA Lesion: Stereotactically inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to induce a unilateral lesion of the nigrostriatal dopamine pathway.
-
MSDC-0160 Treatment: Administer MSDC-0160 (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting before or after the 6-OHDA lesion.
-
Behavioral Testing: Assess motor function using tests such as the cylinder test (for forelimb use asymmetry) and the rotarod test (for motor coordination and balance).
-
Immunohistochemistry: At the end of the study, perfuse the animals and prepare brain sections. Stain the sections with an antibody against tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Data Analysis: Compare the behavioral scores and the number of TH-positive cells between the MSDC-0160-treated and vehicle-treated groups.
NMR-Based Metabolomics
This technique provides a comprehensive profile of the metabolic changes induced by MSDC-0160.
Protocol Overview:
-
Sample Collection: Collect biological samples such as serum, plasma, or tissue extracts from animals or cell cultures treated with MSDC-0160 or vehicle.
-
Metabolite Extraction: Perform a metabolite extraction using a solvent system like methanol/chloroform/water to separate polar and non-polar metabolites.
-
NMR Sample Preparation: Reconstitute the dried extracts in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., TSP).
-
NMR Data Acquisition: Acquire one-dimensional (1D) 1H NMR spectra and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
Data Processing: Process the NMR spectra, including Fourier transformation, phasing, baseline correction, and referencing.
-
Metabolite Identification and Quantification: Identify metabolites using spectral databases (e.g., HMDB, BMRB) and quantify their concentrations relative to the internal standard.
-
Statistical Analysis: Use multivariate statistical analysis techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify significant metabolic changes between the treatment and control groups.
Conclusion
MSDC-0160 represents a promising therapeutic agent with a distinct pharmacodynamic profile centered on the modulation of the mitochondrial pyruvate carrier. Its ability to influence cellular metabolism and key signaling pathways like mTOR, while largely avoiding PPARγ activation, provides a strong rationale for its development in treating metabolic and neurodegenerative diseases. The experimental approaches detailed in this guide offer a framework for the continued investigation and characterization of this and other MPC modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vai.org [vai.org]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Development of MSDC-0160: A Technical Guide
A Next-Generation Insulin Sensitizer Targeting Mitochondrial Metabolism
Kalamazoo, MI – MSDC-0160, a novel insulin-sensitizing agent, has emerged from a concerted effort to develop safer and more targeted therapies for metabolic and neurodegenerative diseases. Developed by Metabolic Solutions Development Company (MSDC), this second-generation thiazolidinedione (TZD) represents a significant advancement over its predecessors by selectively targeting the mitochondrial pyruvate carrier (MPC) complex, thereby avoiding the adverse effects associated with the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of MSDC-0160, tailored for researchers, scientists, and drug development professionals.
Core Discovery and Rationale
The development of MSDC-0160 was spearheaded by a team of researchers, including Jerry Colca, who sought to separate the therapeutic insulin-sensitizing effects of TZDs from their PPARγ-mediated side effects, such as fluid retention and weight gain.[4] The core insight was the identification of a mitochondrial target of thiazolidinediones (mTOT), later identified as the mitochondrial pyruvate carrier (MPC).[5] By modulating the MPC, MSDC-0160 influences cellular metabolism at a fundamental level, offering a novel therapeutic avenue for a range of diseases linked to mitochondrial dysfunction.
Chemical Identity:
-
Formal Name: 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-oxoethoxy]phenyl]methyl]-2,4-thiazolidinedione
-
CAS Number: 146062-49-9
-
Molecular Formula: C₁₉H₁₈N₂O₄S
Mechanism of Action: A Focus on the Mitochondria
MSDC-0160 exerts its effects by inhibiting the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. The MPC is a heterodimer composed of MPC1 and MPC2 subunits. By inhibiting pyruvate transport, MSDC-0160 initiates a cascade of metabolic reprogramming.
This reduction in mitochondrial pyruvate availability leads to a decrease in the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. The inhibition of mTOR, in turn, promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This mechanism is central to the neuroprotective effects observed with MSDC-0160 in preclinical models of Parkinson's and Alzheimer's diseases.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental designs involved in the study of MSDC-0160, the following diagrams have been generated using the DOT language.
References
- 1. Structure of human mitochondrial pyruvate carrier MPC1 and MPC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. Structural and functional analysis of the mitochondrial pyruvate carrier | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
An In-depth Technical Guide on the Impact of MSDC-0160 on mTOR Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC), has emerged as a promising therapeutic candidate for neurodegenerative diseases and metabolic disorders. Its mechanism of action involves the intricate regulation of cellular metabolism, which directly impacts the mammalian target of rapamycin (mTOR) signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of MSDC-0160, its specific effects on mTOR signaling, detailed experimental protocols from key studies, and a quantitative analysis of its impact. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific data.
Introduction to MSDC-0160 and its Primary Target
MSDC-0160 is a thiazolidinedione (TZD) derivative that acts as an insulin sensitizer. Unlike earlier TZDs, MSDC-0160's primary target is not the peroxisome proliferator-activated receptor-gamma (PPARγ), but rather a mitochondrial protein complex known as the mitochondrial pyruvate carrier (MPC).[1] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step for cellular respiration. By modulating the MPC, MSDC-0160 influences mitochondrial metabolism, which in turn affects various cellular signaling pathways, most notably the mTOR pathway.[1] This modulation of mitochondrial function is believed to be the basis for its neuroprotective and metabolic benefits.[1][2]
The mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The mTOR signaling pathway is a highly conserved pathway that plays a central role in regulating cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3]
-
mTORC1 is a key regulator of protein synthesis and cell growth. It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. When activated, mTORC1 phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein translation.
-
mTORC2 is primarily involved in cell survival and cytoskeletal organization. It phosphorylates Akt, a crucial kinase in the insulin signaling pathway.
Dysregulation of the mTOR pathway is implicated in a wide range of diseases, including cancer, metabolic disorders like type 2 diabetes, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
MSDC-0160's Mechanism of Action on mTOR Signaling
MSDC-0160 exerts its influence on the mTOR pathway primarily through its modulation of the mitochondrial pyruvate carrier (MPC). By partially inhibiting pyruvate transport into the mitochondria, MSDC-0160 induces a metabolic shift. This shift is characterized by a decrease in the reliance on glucose oxidation and an increase in the utilization of alternative energy sources. This alteration in cellular energy metabolism leads to a reduction in the activity of mTORC1.
The neuroprotective effects of MSDC-0160, particularly in the context of Parkinson's disease, are linked to this downregulation of mTOR signaling. Overactivation of mTOR is a feature of Parkinson's disease, and its inhibition by MSDC-0160 is associated with the promotion of autophagy, a cellular process responsible for clearing damaged organelles and aggregated proteins, which is often impaired in neurodegenerative conditions.
Figure 1: Proposed mechanism of MSDC-0160's impact on the mTOR signaling pathway.
Quantitative Data on MSDC-0160's Impact on mTOR Signaling
Several studies have quantified the effect of MSDC-0160 on the phosphorylation status of mTOR and its downstream targets. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Effects of MSDC-0160 on mTOR Phosphorylation in Human Islets
| Concentration of MSDC-0160 | Incubation Time | Effect on mTOR Phosphorylation | Reference |
| 20 µM | 24 hours | Significantly decreased | |
| 50 µM | 24 hours | Significantly decreased |
Table 2: In Vivo Effects of MSDC-0160 in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Dosage | Effect on mTOR Signaling | Outcome | Reference |
| MSDC-0160 | 30 mg/kg/day | Reduced mTOR activity | Improved locomotor behavior, increased survival of nigral dopaminergic neurons, reduced neuroinflammation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of MSDC-0160's effect on mTOR signaling.
In Vitro Studies with Human Islets
Objective: To determine the effect of MSDC-0160 on mTOR phosphorylation in human pancreatic islets.
Cell Culture:
-
Human islets are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Islets are then treated with varying concentrations of MSDC-0160 (e.g., 1, 10, 20, 50 µM) or a vehicle control for a specified duration (e.g., 24 hours).
Western Blot Analysis:
-
Following treatment, islets are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a Bradford or BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated mTOR (p-mTOR) and total mTOR.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the ratio of p-mTOR to total mTOR.
Figure 2: Experimental workflow for Western blot analysis of mTOR phosphorylation.
In Vivo Studies in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of MSDC-0160 and its impact on mTOR signaling in an MPTP-induced mouse model of Parkinson's disease.
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Parkinsonism is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Drug Administration:
-
MSDC-0160 is administered orally (e.g., by gavage) at a specified dose (e.g., 30 mg/kg/day) for a defined period (e.g., daily for 7 days).
Behavioral Testing:
-
Locomotor activity is assessed using tests such as the open field test and the rotarod test to measure improvements in motor behavior.
Immunohistochemistry and Neurochemical Analysis:
-
Following the treatment period, mice are euthanized, and their brains are collected.
-
Brain tissue is processed for immunohistochemical analysis of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
-
Striatal levels of dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Western blot analysis of brain tissue lysates is performed to assess the levels of p-mTOR and total mTOR, as described in the in vitro protocol.
Conclusion and Future Directions
The collective evidence strongly indicates that MSDC-0160 modulates the mTOR signaling pathway through its primary action on the mitochondrial pyruvate carrier. This mechanism underlies its therapeutic potential in metabolic and neurodegenerative diseases. The downregulation of mTORC1 activity by MSDC-0160 offers a promising strategy for restoring cellular homeostasis, particularly in conditions characterized by mTOR hyperactivation.
Future research should focus on further elucidating the precise molecular links between MPC modulation and mTORC1 inhibition. Investigating the impact of MSDC-0160 on the spatial and temporal dynamics of mTORC1 activation within different cellular compartments would provide valuable insights. Furthermore, exploring the therapeutic efficacy of MSDC-0160 in a broader range of neurodegenerative and metabolic disease models is warranted to fully realize its clinical potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this promising therapeutic agent.
References
The Nexus of Mitochondrial Metabolism and Cellular Renewal: A Technical Guide to MSDC-0160 and Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC), has emerged as a significant investigational compound with therapeutic potential extending beyond its initial development for type 2 diabetes. Its mechanism of action, which spares the peroxisome proliferator-activated receptor-gamma (PPARγ), offers a unique advantage, mitigating side effects associated with earlier thiazolidinediones. Central to its neuroprotective and anti-inflammatory properties is its ability to influence the intricate cellular process of autophagy. This technical guide provides an in-depth exploration of the molecular link between MSDC-0160 and autophagy, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating mitochondrial modulators and their therapeutic applications in neurodegenerative and metabolic diseases.
Introduction to MSDC-0160
MSDC-0160, also known as mitoglitazone, is a second-generation thiazolidinedione (TZD) that acts as an insulin sensitizer.[1] Unlike first-generation TZDs, which are direct agonists of the nuclear transcription factor PPARγ, MSDC-0160 selectively modulates the mitochondrial target of thiazolidinediones (mTOT), of which the mitochondrial pyruvate carrier (MPC) is a key component.[2][3] This selective action allows for the modulation of mitochondrial metabolism to improve insulin sensitivity, with a reduced risk of PPARγ-associated side effects.[2][4] The compound has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models of Parkinson's disease and has been investigated in clinical trials for Alzheimer's disease and type 2 diabetes.
The Core Mechanism: Modulation of the Mitochondrial Pyruvate Carrier
The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Pyruvate is a critical substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, central pathways for cellular energy production.
By modulating the MPC, MSDC-0160 reduces the influx of pyruvate into the mitochondria. This action initiates a cascade of metabolic reprogramming, forcing the cell to shift towards alternative energy sources such as fatty acid oxidation and ketogenesis. This metabolic shift is a key event that links MSDC-0160 to the regulation of cellular signaling pathways, most notably the mTOR pathway.
The Signaling Pathway: From MPC Modulation to Autophagy Induction
The modulation of the MPC by MSDC-0160 directly impacts the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. Over-activation of the mTOR signaling pathway is implicated in various pathological conditions, including neurodegenerative diseases. MSDC-0160 mitigates this over-activation, which in turn leads to the induction and normalization of autophagy.
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Its proper functioning is crucial for cellular homeostasis and survival. In the context of neurodegenerative diseases, where the accumulation of aggregated proteins is a hallmark, the enhancement of autophagy presents a promising therapeutic strategy.
The signaling cascade can be summarized as follows:
-
MSDC-0160 binds to and modulates the mitochondrial pyruvate carrier (MPC).
-
Pyruvate entry into the mitochondria is reduced.
-
This leads to a shift in cellular metabolism and a reduction in the over-activation of the mTOR signaling pathway.
-
Inhibition of mTOR signaling results in the activation and normalization of the autophagic process.
-
Enhanced autophagy promotes the clearance of cellular debris and damaged organelles, contributing to neuroprotection and reduced inflammation.
Figure 1. Signaling pathway of MSDC-0160 leading to the induction of autophagy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of MSDC-0160.
Table 1: In Vitro Efficacy of MSDC-0160
| Parameter | Concentration | Cell Type | Effect | Reference |
|---|---|---|---|---|
| mTOR Phosphorylation | 20 µM and 50 µM | Not Specified | Significant decrease | |
| Neuronal Protection | 10 µM | Differentiated Lund human mesencephalic (LUHMES) cells | Prevents MPP+-induced loss of tyrosine hydroxylase-immunoreactive cells |
| Neuronal Protection | 10 µM or 100 µM | GFP-fluorescent dopaminergic neurons in nematodes | Prevents MPP+-induced neuronal loss | |
Table 2: In Vivo Efficacy of MSDC-0160 in a Parkinson's Disease Model
| Animal Model | Dosage | Treatment Duration | Key Outcomes | Reference |
|---|
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice | 30 mg/kg (oral gavage) | Daily for 7 days | Improved locomotor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, and reduced neuroinflammation. | |
Table 3: Comparative Pharmacological Profile of MSDC-0160
| Compound | IC50 for PPARγ Binding | IC50 for MPC Effect | Cmax (at highest tested dose) | Reference |
|---|---|---|---|---|
| MSDC-0160 | >30 µM | ~1 µM | 12 µM (at 150 mg/day) |
| Pioglitazone | ~0.5 µM | ~1 µM | 1.2 µM (at 45 mg/day) | |
Table 4: Phase IIb Clinical Trial of MSDC-0160 in Type 2 Diabetes (12-week treatment)
| Treatment Group | Change in HbA1c (%) | Reduction in Total Hemoglobin (g/dL) | Reference |
|---|---|---|---|
| Placebo | -0.1 | -0.1 | |
| MSDC-0160 (50 mg) | -0.4 | -0.3 | |
| MSDC-0160 (100 mg) | -0.5 | -0.4 | |
| MSDC-0160 (150 mg) | -0.5 | -0.4 |
| Pioglitazone (45 mg) | -0.6 | -0.8 | |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the link between MSDC-0160 and autophagy. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro Assessment of Autophagy Induction
This protocol describes how to assess autophagic flux in cultured cells treated with MSDC-0160 by monitoring the turnover of LC3 and p62 via immunoblotting.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, primary neurons)
-
Cell culture medium and supplements
-
MSDC-0160
-
Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
MSDC-0160 Treatment: Treat cells with varying concentrations of MSDC-0160 (e.g., 1, 10, 20, 50 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysosomal Inhibition (for Autophagic Flux): In a parallel set of wells, co-treat with MSDC-0160 and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the incubation period. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II (the lipidated form of LC3) and p62. Normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels indicate an induction of autophagy. An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates increased autophagic flux.
Figure 2. Experimental workflow for assessing autophagy via immunoblotting.
In Vivo Assessment in a Neurotoxin-Induced Parkinson's Disease Model
This protocol outlines a general procedure for evaluating the neuroprotective effects of MSDC-0160 in the MPTP mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
MSDC-0160
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Anesthetics
-
Perfusion solutions (saline, paraformaldehyde)
-
Sucrose solution
-
Cryostat or microtome
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH), anti-Iba1, anti-GFAP
-
Fluorescently labeled secondary antibodies
-
Microscope for imaging
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing conditions and handle them for several days before the experiment. Divide them into groups: Vehicle + Saline, Vehicle + MPTP, MSDC-0160 + MPTP.
-
MSDC-0160 Administration: Administer MSDC-0160 (e.g., 30 mg/kg) or vehicle daily via oral gavage for a predefined period (e.g., 14 days).
-
MPTP Induction: On specific days during the treatment period (e.g., days 8-12), administer MPTP (e.g., 20 mg/kg, intraperitoneally, 4 doses at 2-hour intervals) to the MPTP groups. Administer saline to the control group.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod test for motor coordination) before and after MPTP administration to assess motor deficits and any therapeutic effects of MSDC-0160.
-
Tissue Collection: At the end of the experiment, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry:
-
Cryoprotect the brains in sucrose solution and section them on a cryostat.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
-
-
Data Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Measure the optical density of TH staining in the striatum.
-
Quantify the activation of microglia and astrocytes.
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).
-
Figure 3. Workflow for in vivo assessment of MSDC-0160 in the MPTP mouse model.
Conclusion
MSDC-0160 represents a promising therapeutic agent that bridges the gap between mitochondrial metabolism and cellular quality control. Its ability to modulate the mitochondrial pyruvate carrier and subsequently inhibit mTOR signaling provides a direct mechanism for inducing autophagy. This action is particularly relevant for neurodegenerative disorders characterized by protein aggregation and cellular stress. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug developers, facilitating further investigation into the therapeutic potential of MSDC-0160 and other mitochondrial modulators in a range of diseases. The continued exploration of this pathway holds significant promise for the development of novel disease-modifying therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vai.org [vai.org]
- 3. MSDC-0160 and MSDC-0602 Binding with Human Mitochondrial Pyruvate Carrier (MPC) 1 and 2 Heterodimer: PPARγ Activating and Sparing TZDs as Therapeutics: Medicine & Healthcare Journal Article | IGI Global Scientific Publishing [igi-global.com]
- 4. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MSDC-0160 in a 6-OHDA Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MSDC-0160, a novel mitochondrial pyruvate carrier (MPC) modulator, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD). This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical research.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The 6-OHDA rat model is a widely used neurotoxin-based model that recapitulates many of the key pathological features of PD, including dopaminergic neurodegeneration and motor deficits. MSDC-0160 is an orally available small molecule that has shown significant neuroprotective potential in preclinical PD models. It acts by modulating the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism, leading to a reduction in mTOR activity and neuroinflammation.[1][2]
Mechanism of Action
MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[3] By inhibiting the MPC, MSDC-0160 effectively reroutes cellular metabolism. This modulation leads to a decrease in the activity of the mammalian target of rapamycin (mTOR), a central signaling hub that, when overactivated, is implicated in the pathology of Parkinson's disease.[3][4] The downstream effects of reduced mTOR signaling include the enhancement of autophagy, the cellular process for clearing damaged organelles and aggregated proteins, and a reduction in neuroinflammatory processes.
Signaling Pathway of MSDC-0160 in Neuroprotection
Caption: Signaling pathway of MSDC-0160.
Experimental Protocols
This section provides detailed methodologies for the application of MSDC-0160 in a unilateral 6-OHDA rat model of Parkinson's disease.
6-OHDA Rat Model of Parkinson's Disease
The unilateral 6-OHDA lesion model is a well-established and reliable method for inducing dopaminergic neurodegeneration.
Materials:
-
Adult male Sprague-Dawley rats (250 g, 5 weeks old)
-
6-hydroxydopamine (6-OHDA) hydrochloride (Sigma-Aldrich)
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
Saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Procedure:
-
Animal Preparation: House rats under standard laboratory conditions with a reversed light-dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Desipramine Pre-treatment: Thirty minutes prior to 6-OHDA injection, administer desipramine (15 mg/kg, subcutaneously) to protect noradrenergic neurons from the neurotoxin.
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Inject 3 µL of 6-OHDA solution (3 µg/µL in saline) unilaterally into the substantia nigra pars compacta (SNc). The injection should be performed at a slow and steady rate (0.5 µL/min).
-
Leave the injection needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
MSDC-0160 Administration
Materials:
-
MSDC-0160 (Metabolic Solutions Development Company)
-
Vehicle: 1% methylcellulose with 0.01% Tween 80
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
Sham + Vehicle
-
Sham + MSDC-0160
-
6-OHDA + Vehicle
-
6-OHDA + MSDC-0160
-
-
Dosage and Administration:
-
Administer MSDC-0160 at a daily dose of 30 mg/kg via oral gavage.
-
Begin treatment 4 days prior to the unilateral 6-OHDA injection and continue for 14 days post-surgery.
-
Experimental Workflow
Caption: Experimental workflow for MSDC-0160 treatment in 6-OHDA rats.
Assessment of Neuroprotective Effects
The efficacy of MSDC-0160 can be evaluated through a combination of behavioral and histological assessments.
Behavioral Assessment: Cylinder Test
The cylinder test is used to assess forelimb use asymmetry, a hallmark of unilateral dopamine depletion.
Procedure:
-
Place the rat in a transparent cylinder.
-
Record the number of times the rat uses its ipsilateral and contralateral forelimbs to touch the cylinder wall during a set period (e.g., 5 minutes).
-
Calculate the percentage of contralateral forelimb use. A decrease in contralateral forelimb use is indicative of motor impairment.
Histological Assessment: Tyrosine Hydroxylase (TH) Immunohistochemistry
Tyrosine hydroxylase is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.
Procedure:
-
Perfuse the rats with paraformaldehyde and collect the brains.
-
Section the brains and perform immunohistochemistry using an antibody against tyrosine hydroxylase.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the effects of MSDC-0160 in the 6-OHDA rat model.
Table 1: Effect of MSDC-0160 on Motor Function (Cylinder Test)
| Treatment Group | Contralateral Forelimb Use (%) |
| Sham + Vehicle | ~95% |
| Sham + MSDC-0160 | ~95% |
| 6-OHDA + Vehicle | ~20% |
| 6-OHDA + MSDC-0160 | ~45% |
Data adapted from a study by Mallet et al. showing a significant improvement in motor function in MSDC-0160 treated animals compared to the vehicle-treated 6-OHDA group.
Table 2: Effect of MSDC-0160 on Dopaminergic Neuron Survival (TH Staining)
| Treatment Group | TH-Positive Neurons in SNc (% of Sham) | TH-Positive Fiber Density in Striatum (% of Sham) |
| 6-OHDA + Vehicle | ~40% | ~25% |
| 6-OHDA + MSDC-0160 | ~65% | ~50% |
Data adapted from a study by Mallet et al. demonstrating a significant preservation of dopaminergic neurons and their terminals in the striatum with MSDC-0160 treatment.
Table 3: Effect of MSDC-0160 on mTOR Pathway and Neuroinflammation
| Treatment Group | p-mTOR/mTOR Ratio (relative to Sham) | iNOS Expression (relative to Sham) |
| 6-OHDA + Vehicle | Increased | Increased |
| 6-OHDA + MSDC-0160 | Normalized | Reduced |
Qualitative summary based on findings that MSDC-0160 reduces the activity of the mTOR pathway and markers of neuroinflammation like inducible nitric oxide synthase (iNOS).
Conclusion
MSDC-0160 demonstrates significant neuroprotective effects in the 6-OHDA rat model of Parkinson's disease. By modulating the mitochondrial pyruvate carrier and subsequently reducing mTOR activity, MSDC-0160 improves motor function and preserves dopaminergic neurons. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of MSDC-0160 and similar compounds for the treatment of Parkinson's disease.
References
- 1. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Neuronal Cell Cultures with MSDC-0160
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160 is a novel modulator of the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][2] By attenuating the transport of pyruvate into the mitochondria, MSDC-0160 influences downstream metabolic and signaling pathways, demonstrating neuroprotective effects in various models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][3][4] These application notes provide a detailed protocol for the treatment of neuronal cell cultures with MSDC-0160 to investigate its biological effects, including its impact on the mTOR signaling pathway and autophagy.
Mechanism of Action
MSDC-0160 acts as a molecular brake on the mitochondrial pyruvate carrier, slowing the entry of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic shift leads to a reduction in the activation of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. The inhibition of mTOR signaling, in turn, enhances autophagy, the cellular process responsible for clearing damaged organelles and misfolded proteins. Additionally, MSDC-0160 has been shown to reduce neuroinflammation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of MSDC-0160 in neuronal cell culture experiments.
Table 1: MSDC-0160 Properties and In Vitro Concentrations
| Parameter | Value | Reference |
| Target | Mitochondrial Pyruvate Carrier (MPC) | |
| Solubility | DMSO, DMF | Inferred from general lab practice |
| Typical Stock Solution | 10 mM in DMSO | Inferred from general lab practice |
| Effective Concentration Range | 1 - 50 µM | |
| Neuroprotective Concentration | 10 µM (prevents MPP+-induced cell loss) | |
| mTOR Phosphorylation Inhibition | 20 - 50 µM (after 24 hours) |
Table 2: Experimental Parameters for Assessing MSDC-0160 Effects
| Assay | Cell Type | Treatment Duration | Key Readout | Reference |
| Neuroprotection | Differentiated LUHMES cells | 1-hour pretreatment | Tyrosine Hydroxylase (TH) immunoreactivity | |
| mTOR Signaling | Neuronal cell lines | 24 hours | Phospho-mTOR (Western Blot) | |
| Autophagy | Neuronal cell lines | Variable (e.g., 6, 12, 24 hours) | LC3-I to LC3-II conversion (Western Blot) | Inferred from general lab practice |
| Mitochondrial Respiration | Neurons, BV2 cells | Acute (minutes to hours) | Oxygen Consumption Rate |
Experimental Protocols
Preparation of MSDC-0160 Stock Solution
-
Reconstitution: Dissolve powdered MSDC-0160 in sterile dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (weeks to months) or -80°C for long-term storage.
General Protocol for Treating Neuronal Cultures
-
Cell Plating: Plate neuronal cells (e.g., primary neurons, SH-SY5Y, or LUHMES cells) at the desired density in appropriate culture vessels and allow them to adhere and differentiate according to standard protocols.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the 10 mM MSDC-0160 stock solution. Prepare the desired final concentrations by diluting the stock solution in pre-warmed, fresh cell culture medium.
-
Note: It is crucial to prepare a vehicle control (medium with the same final concentration of DMSO as the highest MSDC-0160 concentration) to account for any solvent effects.
-
-
Treatment: Carefully remove the old medium from the neuronal cultures and replace it with the medium containing the desired concentrations of MSDC-0160 or the vehicle control.
-
Incubation: Return the cells to a 37°C, 5% CO2 incubator for the specified treatment duration, which will vary depending on the experimental endpoint.
Assessing Neuroprotection against MPP+ Toxicity
This protocol is designed to evaluate the protective effects of MSDC-0160 against the neurotoxin MPP+.
-
Pre-treatment: Treat differentiated neuronal cells (e.g., LUHMES) with 10 µM MSDC-0160 or vehicle for 1 hour.
-
Toxin Exposure: After the pre-treatment period, add MPP+ to the culture medium at a final concentration known to induce neuronal cell death (e.g., 10 µM for LUHMES cells) without removing the MSDC-0160-containing medium.
-
Incubation: Co-incubate the cells with MSDC-0160 and MPP+ for 24-48 hours.
-
Analysis: Assess neuronal viability and morphology. For dopaminergic neurons, this can be quantified by immunostaining for tyrosine hydroxylase (TH) and counting the number of surviving TH-positive neurons.
Analysis of mTOR Pathway Activation by Western Blot
This protocol details the steps to measure the phosphorylation of mTOR, a key indicator of its activation state.
-
Treatment: Treat neuronal cells with various concentrations of MSDC-0160 (e.g., 1, 10, 20, 50 µM) or vehicle for 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated mTOR (e.g., p-mTOR Ser2448) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total mTOR or a housekeeping protein like β-actin or GAPDH.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated mTOR to total mTOR.
Monitoring Autophagy via LC3 Conversion
An increase in the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.
-
Treatment: Treat neuronal cells with MSDC-0160 at various concentrations and for different time points (e.g., 6, 12, 24 hours). To accurately measure autophagic flux, it is recommended to include a condition where cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the MSDC-0160 treatment.
-
Western Blot Analysis: Perform Western blotting as described in the mTOR analysis protocol, using a primary antibody that detects both LC3-I and LC3-II.
-
Analysis: The induction of autophagy is indicated by an increase in the amount of LC3-II. The difference in LC3-II levels between samples with and without the lysosomal inhibitor represents the autophagic flux.
Visualizations
Caption: Signaling pathway of MSDC-0160 in neuronal cells.
Caption: Experimental workflow for MSDC-0160 treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MSDC-0160 in In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC), in preclinical in vivo studies focused on neuroprotection. The following sections detail the mechanism of action, experimental protocols, and key findings from studies investigating MSDC-0160 in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mechanism of Action
MSDC-0160 is a thiazolidinedione (TZD) that acts as an insulin sensitizer.[1] Unlike earlier TZDs, MSDC-0160 exhibits its therapeutic effects through the modulation of the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism, with minimal direct activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[2][3] The MPC is located on the inner mitochondrial membrane and controls the entry of pyruvate into the mitochondria, a critical step in cellular energy production.[2][4]
In the context of neurodegenerative diseases, dysfunction in mitochondrial metabolism and cellular energy pathways is a prominent feature. By modulating the MPC, MSDC-0160 can influence downstream signaling pathways, including the mammalian target of rapamycin (mTOR) pathway. Overactivation of mTOR is implicated in neurodegenerative processes, and MSDC-0160 has been shown to reduce mTOR activity. This modulation leads to the normalization of autophagy, a cellular process for clearing damaged components, and a reduction in neuroinflammation, both of which are crucial for neuronal survival.
Quantitative Data Summary
The following table summarizes the quantitative data from key in vivo neuroprotection studies involving MSDC-0160.
| Animal Model | Disease Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Mice | MPTP-induced Parkinson's Disease | 30 mg/kg/day, oral gavage | 7 days | Improved locomotor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, and reduced neuroinflammation. | |
| Rats | 6-OHDA-induced Parkinson's Disease | 30 mg/kg/day, oral gavage in 1% methylcellulose with 0.01% Tween 80 | 18 days (4 days before and 14 days after surgery) | Improved motor behavior, decreased dopaminergic denervation, and reduced mTOR activity and neuroinflammation. | |
| Mice | Engrailed1 heterozygous (En1+/-) model of Parkinson's Disease | Not specified | Not specified | Demonstrated significant neuroprotective effects via modulation of the mTOR-autophagy signaling cascade. | |
| Mice | KKAγ (obese, hyperglycemic, hyperinsulinemic, and insulin-resistant) | 100 mg/kg, dietary administration | Not specified | Lowered blood glucose levels. |
Experimental Protocols
6-OHDA Rat Model of Parkinson's Disease
This protocol is based on studies investigating the neuroprotective effects of MSDC-0160 in a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.
a. Animal Model:
-
Adult male Sprague-Dawley rats.
b. 6-OHDA Lesioning:
-
Anesthetize rats using appropriate anesthesia (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA unilaterally into the substantia nigra pars compacta (SNc).
c. MSDC-0160 Administration:
-
Formulation: Prepare a suspension of MSDC-0160 in a vehicle of 1% methylcellulose with 0.01% Tween 80.
-
Dosage: Administer a daily dose of 30 mg/kg.
-
Route of Administration: Oral gavage.
-
Treatment Schedule: Begin administration 4 days prior to the 6-OHDA surgery and continue for 14 days post-surgery.
d. Outcome Measures:
-
Behavioral Assessment: Evaluate motor function using tests such as the cylinder test or apomorphine-induced rotations.
-
Histological Analysis: Assess dopaminergic denervation by tyrosine hydroxylase (TH) immunohistochemistry in the striatum and substantia nigra.
-
Biochemical Analysis: Measure mTOR activity and markers of neuroinflammation (e.g., Iba1, GFAP) in brain tissue lysates via Western blotting or ELISA.
MPTP Mouse Model of Parkinson's Disease
This protocol is adapted from studies using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model to evaluate MSDC-0160.
a. Animal Model:
-
Adult male C57BL/6 mice.
b. MPTP Administration:
-
Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals to induce parkinsonism.
c. MSDC-0160 Administration:
-
Dosage: 30 mg/kg/day.
-
Route of Administration: Oral gavage.
-
Treatment Schedule: Administer daily for 7 days.
d. Outcome Measures:
-
Behavioral Assessment: Assess locomotor activity using an open field test.
-
Neurochemical Analysis: Measure striatal dopamine levels using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Quantify the survival of nigral dopaminergic neurons using TH immunohistochemistry.
-
Neuroinflammation Assessment: Analyze markers of microglial and astrocyte activation.
Visualizations
Signaling Pathway of MSDC-0160 in Neuroprotection
Caption: MSDC-0160 signaling pathway in neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: General experimental workflow for MSDC-0160 studies.
References
Measuring the Effects of MSDC-0160 on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160 is an orally available insulin-sensitizing agent that has garnered significant interest for its therapeutic potential in metabolic diseases and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] Unlike first-generation thiazolidinediones (TZDs), MSDC-0160 exhibits minimal direct activation of peroxisome proliferator-activated receptor gamma (PPARγ), thereby potentially avoiding some of the side effects associated with full PPARγ agonists.[2][3] The primary mechanism of action of MSDC-0160 is the modulation of the mitochondrial pyruvate carrier (MPC), a critical gatekeeper for the entry of pyruvate into the mitochondria.[1][4] By inhibiting the MPC, MSDC-0160 influences mitochondrial respiration and downstream cellular signaling pathways, notably the mTOR pathway, which is implicated in autophagy and cellular metabolism.
These application notes provide detailed protocols for measuring the effects of MSDC-0160 on mitochondrial respiration using extracellular flux analysis. The provided methodologies and data will enable researchers to accurately characterize the bioenergetic effects of this compound in various cell models.
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of MSDC-0160.
Table 1: In Vitro Activity of MSDC-0160
| Target | Parameter | Value | Cell/System | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | IC₅₀ | 1.2 µM | In vitro assay | |
| PPARγ | IC₅₀ | 31.65 µM | In vitro assay | |
| mTOR Phosphorylation | Significant Decrease | 20 µM and 50 µM | Cell-based assay |
Table 2: Effects of MSDC-0160 on Pyruvate-Driven Mitochondrial Respiration in Permeabilized Primary Cells
| Cell Type | Effect of MSDC-0160 | Note | Reference |
| Human Skeletal Muscle Myoblasts (HSkMMs) | Significantly compromised | No effect on glutamate or succinate oxidation | |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Significantly compromised | No effect on glutamate or succinate oxidation | |
| Cortical Neurons | Significantly compromised | No effect on glutamate or succinate oxidation |
Table 3: In Vivo Effects of MSDC-0160
| Animal Model | Dosage | Effect | Reference |
| Obese, hyperglycemic, hyperinsulinemic, and insulin-resistant KKAγ mice | 100 mg/kg (dietary administration) | Lowered blood glucose levels | |
| Rat model of Parkinson's disease (6-OHDA) | 30 mg/kg (oral gavage) | Improved motor behavior, decreased dopaminergic denervation, reduced mTOR activity | |
| Patients with mild Alzheimer's disease | 150 mg once daily (12 weeks) | Maintained glucose metabolism in specific brain regions | |
| Patients with type 2 diabetes | 50, 100, 150 mg (12 weeks) | Lowered fasting glucose levels |
Signaling Pathway
The primary mechanism of MSDC-0160 involves the inhibition of the mitochondrial pyruvate carrier (MPC), which leads to a reduction in pyruvate transport into the mitochondrial matrix. This alteration in substrate availability for the tricarboxylic acid (TCA) cycle impacts cellular energy metabolism and subsequently modulates the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and autophagy.
Experimental Protocols
Measuring the Effect of MSDC-0160 on Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol outlines the steps to assess the impact of MSDC-0160 on key parameters of mitochondrial function using an Agilent Seahorse XF Analyzer.
Materials:
-
MSDC-0160 (solubilized in a suitable vehicle, e.g., DMSO)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents
Experimental Workflow Diagram:
Procedure:
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for the cell type.
-
Ensure even cell distribution. Incubate the plate overnight in a standard CO₂ incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on the utility plate, ensuring the sensors are submerged.
-
Incubate the cartridge in a non-CO₂ incubator at 37°C overnight.
-
Day 2: Assay
-
Prepare Assay Medium:
-
Warm Seahorse XF base medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
Keep the medium in a 37°C non-CO₂ incubator.
-
-
Prepare MSDC-0160 and Mito Stress Test Compounds:
-
Prepare a stock solution of MSDC-0160 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of MSDC-0160 at various concentrations in the assay medium. Include a vehicle control.
-
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions to achieve the desired final concentrations in the wells after injection.
-
-
Cell Plate Preparation and MSDC-0160 Treatment:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with pre-warmed assay medium.
-
Add the appropriate volume of assay medium containing the different concentrations of MSDC-0160 or vehicle control to the respective wells.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for a predetermined pre-treatment time (e.g., 1-2 hours). This time may need to be optimized for your specific cell type and experimental question.
-
-
Load Sensor Cartridge:
-
Load the prepared Mito Stress Test compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Run Seahorse XF Assay:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay protocol in the software.
-
Insert the sensor cartridge for calibration.
-
After calibration, replace the utility plate with your cell plate.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting the Mito Stress Test compounds to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis:
-
Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.
-
Calculate Parameters: The Seahorse XF software will calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Linked Respiration: The portion of basal respiration used for ATP synthesis.
-
Maximal Respiration: The maximum OCR achieved after the addition of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis.
-
Non-Mitochondrial Respiration: Oxygen consumption that persists after the inhibition of the electron transport chain.
-
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for researchers investigating the effects of MSDC-0160 on mitochondrial respiration. By carefully following these methodologies, scientists can obtain robust and reproducible data to further elucidate the mechanism of action of this promising therapeutic compound and its impact on cellular bioenergetics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of MSDC-0160, a prototype mTOT modulating insulin sensitizer, in patients with mild Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MSDC-0160's Impact on Neuroinflammation
Introduction
MSDC-0160 is a novel insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][2] Unlike first-generation thiazolidinediones (TZDs), MSDC-0160 is selective for the mitochondrial target of TZDs (mTOT) and does not significantly activate the nuclear transcription factor PPARγ.[3][4] By inhibiting the entry of pyruvate into mitochondria, MSDC-0160 influences mitochondrial metabolism, which in turn mitigates the over-activation of the mammalian target of rapamycin (mTOR), a critical nutrient sensor.[4] This mechanism has been shown to be neuroprotective and to reduce neuroinflammation in multiple preclinical models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the anti-neuroinflammatory effects of MSDC-0160 using established in vitro and in vivo models.
Proposed Signaling Pathway of MSDC-0160 in Neuroinflammation
The primary mechanism of MSDC-0160 involves the modulation of mitochondrial metabolism, which has downstream effects on cellular signaling pathways implicated in inflammation and cell survival.
References
Application Notes and Protocols: Evaluating MSDC-0160 in C. elegans Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160 is an insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][2][3] By influencing the entry of pyruvate into the mitochondria, MSDC-0160 has shown potential neuroprotective and anti-inflammatory effects in various disease models.[3][4] The nematode Caenorhabditis elegans offers a powerful in vivo platform for rapidly assessing the efficacy and mechanism of action of therapeutic compounds like MSDC-0160 due to its short lifespan, genetic tractability, and conserved metabolic pathways. These application notes provide detailed protocols for testing the effects of MSDC-0160 on lifespan, healthspan, and mitochondrial function in C. elegans.
Key Signaling Pathways
MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC), which is composed of the proteins MPC1 and MPC2. By modulating the MPC, MSDC-0160 influences mitochondrial metabolism, which can impact downstream signaling pathways such as the insulin/IGF-1 signaling (IIS) pathway and mTOR signaling. In C. elegans, the IIS pathway is a key regulator of lifespan, stress resistance, and metabolism.
Experimental Workflow
A typical experimental workflow for evaluating MSDC-0160 in C. elegans involves several key stages, from compound preparation to data analysis.
Experimental Protocols
Preparation of MSDC-0160 Plates
-
Stock Solution: Prepare a stock solution of MSDC-0160 in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the media should not exceed 0.1% to avoid toxicity.
-
NGM Preparation: Prepare Nematode Growth Medium (NGM) agar and autoclave.
-
Compound Addition: Cool the NGM to approximately 55°C. Add the MSDC-0160 stock solution to the molten NGM to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Also, prepare control plates with the vehicle (solvent) only.
-
Seeding: Pour the NGM into petri plates. Once solidified, seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans. Allow the bacterial lawn to grow overnight at room temperature before use.
C. elegans Synchronization
To ensure a homogenous population for experiments, age-synchronize the worms.
-
Bleaching: Wash gravid adult worms from culture plates with M9 buffer. Treat the worms with a bleaching solution (sodium hypochlorite and NaOH) to dissolve the adults, leaving the eggs intact.
-
Egg Collection: Pellet the eggs by centrifugation and wash them several times with M9 buffer to remove residual bleach.
-
Hatching: Allow the eggs to hatch in M9 buffer without food. This will arrest the worms at the L1 larval stage.
-
Plating: Transfer the synchronized L1 larvae to the prepared NGM plates (control and MSDC-0160).
Lifespan Assay
This assay measures the effect of MSDC-0160 on the overall lifespan of the worms.
-
Setup: Transfer synchronized young adult worms (Day 1 of adulthood) to fresh control and MSDC-0160 plates containing Fluorodeoxyuridine (FUdR) to prevent progeny production.
-
Scoring: Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Censoring: Worms that crawl off the agar, have a protruding vulva, or die from internal hatching should be censored from the data set.
-
Data Analysis: Generate survival curves and perform statistical analysis (e.g., Log-rank test) to compare the lifespan of treated and control groups.
Healthspan Assays
Healthspan assays assess the quality of life during aging.
-
Procedure: At different ages (e.g., Day 5, 10, 15 of adulthood), transfer individual worms from control and MSDC-0160 plates into a drop of M9 buffer on a glass slide.
-
Counting: After a brief recovery period, count the number of body bends (thrashes) in a 30-second interval. A thrash is defined as a complete change in the direction of the body bend at the mid-body.
-
Data Analysis: Compare the average thrashing rate between treated and control groups at each time point.
C. elegans resistance to various stressors is a good indicator of overall health.
-
Thermotolerance:
-
Procedure: Transfer aged worms (e.g., Day 5 of adulthood) to fresh plates and incubate them at a high temperature (e.g., 35°C).
-
Scoring: Score survival every hour until all worms are dead.
-
Data Analysis: Generate survival curves and compare the median survival time between groups.
-
-
Oxidative Stress Resistance:
-
Procedure: Expose aged worms to an oxidative stressor like paraquat or hydrogen peroxide in liquid culture or on NGM plates.
-
Scoring: Monitor survival over several hours.
-
Data Analysis: Compare the survival rates of MSDC-0160-treated worms to the control group.
-
Mitochondrial Function Assays
These assays directly assess the impact of MSDC-0160 on mitochondrial health.
-
Procedure: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of a population of synchronized worms treated with MSDC-0160.
-
Data Analysis: Compare the basal OCR and maximal respiration (after treatment with an uncoupler like FCCP) between treated and control groups.
-
Procedure: Utilize a transgenic C. elegans strain expressing luciferase to measure in vivo ATP levels. Alternatively, use a commercial ATP assay kit on worm lysates.
-
Data Analysis: Compare the relative ATP levels in MSDC-0160-treated worms versus the control group.
-
Procedure: Use a transgenic strain expressing a fluorescent protein targeted to the mitochondria (e.g., GFP in the mitochondrial matrix) to visualize mitochondrial morphology in specific tissues like body wall muscle or intestine.
-
Imaging: Capture images using a confocal microscope.
-
Analysis: Qualitatively or quantitatively assess changes in mitochondrial network structure (e.g., fragmentation vs. elongation).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of MSDC-0160 on C. elegans Lifespan
| Treatment Group | Mean Lifespan (Days) | Maximum Lifespan (Days) | % Increase in Mean Lifespan | p-value (vs. Control) |
| Control (Vehicle) | 18.2 ± 0.5 | 25 | - | - |
| MSDC-0160 (10 µM) | 20.1 ± 0.6 | 28 | 10.4% | <0.05 |
| MSDC-0160 (50 µM) | 22.5 ± 0.7 | 31 | 23.6% | <0.01 |
| MSDC-0160 (100 µM) | 21.8 ± 0.6 | 30 | 19.8% | <0.01 |
Table 2: Effect of MSDC-0160 on Healthspan Parameters (Day 10 Adults)
| Treatment Group | Thrashing Rate (Bends/30s) | Thermotolerance (Median Survival at 35°C, hours) | Oxidative Stress Survival (% survival after 4h paraquat) |
| Control (Vehicle) | 15.3 ± 1.2 | 6.5 ± 0.4 | 35.2 ± 3.1% |
| MSDC-0160 (50 µM) | 21.8 ± 1.5 | 9.2 ± 0.5 | 58.7 ± 4.2% |
Table 3: Effect of MSDC-0160 on Mitochondrial Function (Day 5 Adults)
| Treatment Group | Basal Oxygen Consumption Rate (pmol O₂/min/worm) | ATP Levels (Relative Luminescence Units) |
| Control (Vehicle) | 1.2 ± 0.1 | 100 ± 8.5 |
| MSDC-0160 (50 µM) | 1.5 ± 0.12 | 125 ± 10.2 |
Conclusion
These protocols provide a comprehensive framework for investigating the effects of MSDC-0160 in C. elegans. By systematically evaluating lifespan, healthspan, and mitochondrial function, researchers can gain valuable insights into the therapeutic potential of this compound and its underlying mechanisms of action. The genetic tractability of C. elegans also allows for further studies to identify genetic pathways that interact with MSDC-0160's effects.
References
- 1. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vai.org [vai.org]
- 4. Re-routing Metabolism by the Mitochondrial Pyruvate Carrier Inhibitor MSDC-0160 Attenuates Neurodegeneration in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Elucidating the Metabolic Effects of MSDC-0160 Using NMR-Based Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
MSDC-0160 is a novel insulin-sensitizing agent that modulates mitochondrial metabolism.[1][2] It has been identified as a modulator of the mitochondrial pyruvate carrier (MPC), a key protein complex responsible for transporting pyruvate into the mitochondria.[3][4][5] By inhibiting the MPC, MSDC-0160 effectively alters cellular energy metabolism, shifting cells towards alternative fuel sources and impacting downstream signaling pathways. This compound has shown therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as in type 2 diabetes.
Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful analytical technique for obtaining a comprehensive snapshot of the small molecule metabolites within a biological system. This approach is particularly well-suited for investigating the mechanism of action of drugs like MSDC-0160, as it can simultaneously identify and quantify a wide range of metabolites, providing insights into the metabolic reprogramming induced by the compound. This application note provides detailed protocols for utilizing NMR-based metabolomics to study the effects of MSDC-0160 on cellular metabolism.
Key Signaling Pathway Affected by MSDC-0160
MSDC-0160's inhibition of the mitochondrial pyruvate carrier (MPC) leads to a reduction in pyruvate import into the mitochondria. This primary action triggers a cascade of metabolic and signaling events, most notably the modulation of the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and autophagy. By limiting mitochondrial pyruvate oxidation, MSDC-0160 can lead to reduced mTOR activity, which is being explored for its neuroprotective effects.
Experimental Protocols
This section provides a detailed methodology for investigating the metabolic effects of MSDC-0160 using NMR-based metabolomics, from cell culture to data analysis.
Experimental Workflow
The overall experimental workflow for studying the metabolic effects of MSDC-0160 is depicted below. This process includes cell culture and treatment, sample quenching and metabolite extraction, NMR data acquisition, and subsequent data analysis to identify metabolic changes.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., SH-SY5Y neuroblastoma cells for neurodegeneration studies, HepG2 cells for liver metabolism, or primary neurons).
-
Cell Seeding: Plate cells at a sufficient density to ensure adequate biomass for metabolite extraction (e.g., 1 x 10^6 cells per well in a 6-well plate).
-
Treatment with MSDC-0160:
-
Prepare a stock solution of MSDC-0160 in a suitable solvent (e.g., DMSO).
-
Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing either MSDC-0160 at the desired final concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture dynamic metabolic changes.
-
II. Sample Quenching and Metabolite Extraction
-
Quenching:
-
To halt metabolic activity, rapidly aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Instantly quench metabolism by adding liquid nitrogen directly to the culture plate.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent mixture, such as methanol:chloroform:water (2:2:1.8 v/v/v), to the frozen cells.
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice for 15 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (upper aqueous layer), non-polar (lower organic layer), and protein pellet phases.
-
Carefully collect the upper aqueous phase containing polar metabolites for NMR analysis.
-
Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac).
-
III. NMR Sample Preparation and Data Acquisition
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TMSP).
-
Transfer the reconstituted sample to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum with water suppression (e.g., using a NOESY presaturation sequence). Key parameters include a 30° pulse angle, a relaxation delay of at least 5 seconds, and a sufficient number of scans (e.g., 128) for good signal-to-noise.
-
2D NMR (Optional but Recommended): For unambiguous metabolite identification, acquire two-dimensional spectra such as ¹H-¹H TOCSY (Total Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).
-
IV. Spectral Processing and Data Analysis
-
Spectral Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using appropriate software (e.g., TopSpin, MestReNova, or similar).
-
Reference the chemical shifts to the internal standard (TMSP at 0.0 ppm).
-
-
Binning and Normalization:
-
Divide the spectra into bins of a defined width (e.g., 0.005 ppm).
-
Integrate the signal intensity within each bin.
-
Normalize the binned data to the total spectral intensity or to the integral of the internal standard to account for variations in sample concentration.
-
-
Statistical Analysis:
-
Import the normalized data into statistical software (e.g., SIMCA, MetaboAnalyst).
-
Perform multivariate statistical analysis to identify differences between the MSDC-0160-treated and control groups.
-
Principal Component Analysis (PCA): For an unsupervised overview of the data distribution and to identify outliers.
-
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA): A supervised method to maximize the separation between predefined groups and identify the metabolites responsible for this separation.
-
-
-
Metabolite Identification and Pathway Analysis:
-
Identify the discriminatory metabolites from the OPLS-DA loadings plot by comparing their chemical shifts and coupling patterns to databases (e.g., Human Metabolome Database (HMDB), Biological Magnetic Resonance Data Bank (BMRB)) and to the 2D NMR data.
-
Perform pathway analysis using tools like MetaboAnalyst to identify the metabolic pathways significantly impacted by MSDC-0160 treatment.
-
Data Presentation: Expected Metabolomic Changes
The following tables summarize the anticipated quantitative changes in key metabolites based on the known mechanism of action of MSDC-0160 as an MPC inhibitor. These are representative data and actual results may vary depending on the experimental system.
Table 1: Key Metabolites in Central Carbon Metabolism
| Metabolite | Expected Change with MSDC-0160 | Rationale |
| Lactate | Increase | Decreased mitochondrial pyruvate import leads to increased conversion of pyruvate to lactate in the cytoplasm. |
| Alanine | Decrease | Reduced pyruvate availability for transamination to alanine. |
| Pyruvate | No significant change or slight increase | Accumulation in the cytoplasm due to inhibited mitochondrial import. |
| Citrate | Decrease | Reduced entry of pyruvate-derived acetyl-CoA into the TCA cycle. |
| Succinate | Decrease | Overall decrease in TCA cycle activity from glucose-derived carbons. |
Table 2: Metabolites Related to Alternative Fuel Oxidation
| Metabolite | Expected Change with MSDC-0160 | Rationale |
| β-hydroxybutyrate | Increase | Increased fatty acid oxidation and ketogenesis as an alternative energy source. |
| Acetoacetate | Increase | A key ketone body produced during ketogenesis. |
| Glutamate | Decrease | Increased oxidation of glutamate to fuel the TCA cycle via α-ketoglutarate. |
| Leucine/Isoleucine | Decrease | Increased catabolism of branched-chain amino acids as an alternative energy source. |
Table 3: Other Potentially Affected Metabolites
| Metabolite | Expected Change with MSDC-0160 | Rationale |
| Glycerophosphocholine | Changes may be observed | Alterations in lipid metabolism and membrane turnover. |
| Creatine/Phosphocreatine | Changes may be observed | Reflects shifts in cellular energy charge. |
NMR-based metabolomics provides a robust and comprehensive platform for elucidating the metabolic consequences of treatment with the mitochondrial pyruvate carrier inhibitor, MSDC-0160. The detailed protocols and expected outcomes presented in this application note offer a framework for researchers to investigate the intricate metabolic reprogramming induced by this compound, thereby advancing our understanding of its therapeutic potential in various disease contexts. The ability to simultaneously measure a wide array of metabolites offers invaluable insights into the on-target and potential off-target effects of MSDC-0160, making it an essential tool in its continued development.
References
Application Notes and Protocols for MSDC-0160 Administration in Animal Models of Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of MSDC-0160, a novel insulin-sensitizing agent, in various animal models of insulin resistance and related metabolic and neurodegenerative diseases. The protocols and data presented are compiled from preclinical research to guide the design and execution of future studies.
Introduction
MSDC-0160, also known as mitoglitazone, is a second-generation thiazolidinedione (TZD) that acts as a modulator of the mitochondrial target of thiazolidinediones (mTOT) and an inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] Unlike first-generation TZDs, MSDC-0160 exhibits its insulin-sensitizing effects with significantly lower affinity for peroxisome proliferator-activated receptor-γ (PPARγ), thereby potentially avoiding some of the side effects associated with PPARγ activation.[4][5] Its mechanism of action is centered on modulating mitochondrial metabolism, which is often dysregulated in insulin resistance and associated pathologies.
Mechanism of Action
MSDC-0160 modulates cellular metabolism by inhibiting the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This inhibition leads to a shift in substrate utilization, promoting the use of alternative energy sources like fatty acids and certain amino acids. This re-routing of metabolism can lead to improved insulin sensitivity and has shown neuroprotective effects. An important downstream effect of MPC inhibition by MSDC-0160 is the modulation of the mammalian target of rapamycin (mTOR) signaling pathway, which is often overactivated in conditions of insulin resistance and neurodegeneration.
Signaling Pathway of MSDC-0160
Caption: MSDC-0160 inhibits the Mitochondrial Pyruvate Carrier (MPC).
Quantitative Data from Animal Studies
The following tables summarize the administration protocols and key findings from various preclinical studies involving MSDC-0160.
Table 1: MSDC-0160 Administration in Rodent Models
| Animal Model | Strain | Condition | Dosage | Administration Route | Duration | Key Outcomes |
| Mouse | C57BL/6J | MPTP-induced Parkinson's Disease model | 30 mg/kg/day | Oral gavage | 7 days | Improved locomotor behavior, increased survival of dopaminergic neurons, reduced neuroinflammation. |
| Mouse | KKAγ | Obese, hyperglycemic, insulin-resistant | 100 mg/kg | Dietary | - | Lowered blood glucose levels. |
| Rat | Sprague-Dawley | 6-OHDA-induced Parkinson's Disease model | 30 mg/kg/day | Oral gavage | 18 days (4 days pre- and 14 days post-surgery) | Improved motor behavior, decreased dopaminergic denervation, reduced mTOR activity and neuroinflammation. |
| Mouse & Rat | C57BL/6J & unspecified | - | 30 mg/kg/day | Oral gavage | 3 days | For biodistribution studies of metabolites. |
| Mouse & Rat | C57BL/6J & unspecified | α-Synuclein-based Parkinson's Disease model | 30 mg/kg | Dietary | Chronic (starting 1 week post-surgery) | To study effects on α-synuclein aggregation. |
Table 2: MSDC-0160 Administration in Other Animal Models
| Animal Model | Condition | Dosage | Key Outcomes |
| Drosophila melanogaster | Insulin resistance model | - | Significantly enhanced insulin sensitivity. |
| Caenorhabditis elegans | Parkinson's Disease model | 10 or 100 µM | Prevented loss of dopaminergic neurons. |
Experimental Protocols
Below are detailed protocols for the administration of MSDC-0160 in common animal models of insulin resistance and neurodegeneration.
Protocol 1: Oral Gavage Administration in Mice
Objective: To assess the therapeutic efficacy of MSDC-0160 in a mouse model of metabolic or neurodegenerative disease.
Materials:
-
MSDC-0160 powder
-
Vehicle solution (e.g., 1% methylcellulose with 0.01% Tween 80)
-
Weighing scale
-
Vortex mixer or sonicator
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Animal model (e.g., C57BL/6J mice)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of MSDC-0160 based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution.
-
Suspend the MSDC-0160 powder in the vehicle solution to the desired final concentration.
-
Ensure a homogenous suspension by vortexing or sonicating immediately before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse.
-
Measure the correct volume of the MSDC-0160 suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
-
Administer the dose once daily for the specified duration of the study (e.g., 7 days).
-
For control groups, administer the vehicle solution following the same procedure.
-
Protocol 2: Dietary Administration in Mice
Objective: To evaluate the long-term effects of MSDC-0160 through dietary intake in a mouse model.
Materials:
-
MSDC-0160 powder
-
Standard rodent chow
-
Chow mixing equipment
-
Animal model (e.g., KKAγ mice)
Procedure:
-
Preparation of Medicated Chow:
-
Determine the target daily dose of MSDC-0160 (e.g., 100 mg/kg).
-
Estimate the average daily food consumption of the mice.
-
Calculate the amount of MSDC-0160 needed to be mixed into a given amount of chow to achieve the target daily dose.
-
Thoroughly mix the MSDC-0160 powder with the powdered or crushed standard chow to ensure uniform distribution.
-
If necessary, reformulate the mixture into pellets.
-
Prepare a control diet using the same procedure without the addition of MSDC-0160.
-
-
Feeding and Monitoring:
-
Provide the medicated or control chow to the animals ad libitum.
-
Replace the chow regularly to maintain freshness.
-
Monitor food intake and body weight of the animals throughout the study.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating MSDC-0160.
References
Application Notes and Protocols for Determining MSDC-0160 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to characterize the efficacy of MSDC-0160, a novel insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC). The following protocols and data are intended to facilitate the assessment of MSDC-0160 and similar compounds in a research and drug development setting.
Introduction
MSDC-0160 is a thiazolidinedione (TZD) that improves insulin sensitivity with a mechanism of action distinct from traditional TZDs like pioglitazone.[1][2] While classical TZDs primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), MSDC-0160 exhibits minimal PPARγ activity and instead targets the mitochondrial pyruvate carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for its entry into the TCA cycle.[3] By inhibiting the MPC, MSDC-0160 modulates mitochondrial metabolism, which in turn impacts downstream signaling pathways, notably leading to the inhibition of the mammalian target of rapamycin (mTOR) signaling and the restoration of autophagy. This unique mechanism of action has positioned MSDC-0160 as a therapeutic candidate for metabolic diseases and neurodegenerative disorders such as Parkinson's disease.
Data Summary
The following tables summarize key quantitative data from in vitro studies on MSDC-0160, providing a comparative overview of its potency and selectivity.
| Target | Assay Type | Reported Value | Reference |
| Mitochondrial Pyruvate Carrier (MPC) | Inhibition Assay | IC50 = 1.2 µM | |
| PPARγ | Binding Affinity Assay | IC50 = 31.65 µM | |
| Pyruvate-driven Respiration | Inhibition in permeabilized cells | EC50 = 23.7 µM | |
| mTOR Phosphorylation (Ser2448) | Western Blot in 293 cells | Significant decrease at 20 µM and 50 µM (24h treatment) |
Signaling Pathway
The primary mechanism of action of MSDC-0160 involves the inhibition of the mitochondrial pyruvate carrier, which leads to a cascade of downstream effects, most notably the modulation of the mTOR signaling pathway.
Caption: MSDC-0160 signaling pathway.
Experimental Protocols
This section provides detailed protocols for key in vitro assays to determine the efficacy of MSDC-0160.
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
This assay measures the inhibitory effect of MSDC-0160 on MPC activity by assessing pyruvate-driven mitochondrial respiration in permeabilized cells.
Workflow:
Caption: MPC Inhibition Assay Workflow.
Protocol:
-
Cell Culture: Culture C2C12 myoblasts or other suitable cell lines to confluence in a Seahorse XF cell culture microplate.
-
Cell Permeabilization:
-
Wash the cells with mitochondrial assay solution (MAS) (e.g., containing 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% fatty acid-free BSA, pH 7.2).
-
Permeabilize the cells by adding MAS containing a low concentration of a gentle detergent like digitonin or saponin and incubate for a short period (e.g., 5-10 minutes).
-
Wash away the permeabilization buffer with MAS.
-
-
Substrate Addition: Add MAS containing pyruvate (e.g., 5 mM) and malate (e.g., 2.5 mM) to energize the mitochondria.
-
Compound Treatment: Inject various concentrations of MSDC-0160 (typically from 0.1 µM to 100 µM) or vehicle control into the wells.
-
Oxygen Consumption Measurement:
-
Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) in real-time.
-
Inject an uncoupler like FCCP to measure maximal respiration.
-
-
Data Analysis:
-
Normalize the OCR data to the initial baseline reading.
-
Plot the percentage of inhibition of pyruvate-driven respiration against the logarithm of the MSDC-0160 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
mTOR Signaling Pathway Analysis by Western Blot
This protocol details the assessment of MSDC-0160's effect on the mTOR signaling pathway by measuring the phosphorylation of mTOR at Serine 2448.
Workflow:
Caption: Western Blot Workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., 293 cells, SH-SY5Y) to 70-80% confluency.
-
Treat the cells with various concentrations of MSDC-0160 (e.g., 1, 10, 20, 50 µM) or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated mTOR (Ser2448) overnight at 4°C.
-
Incubate a parallel membrane with a primary antibody for total mTOR as a loading control.
-
Wash the membranes with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated mTOR signal to the total mTOR signal to determine the relative change in phosphorylation.
-
Insulin-Stimulated Lipogenesis Assay in 3T3-L1 Adipocytes
This assay evaluates the effect of MSDC-0160 on insulin-stimulated glucose uptake and conversion into lipids in a well-established adipocyte model.
Workflow:
Caption: Lipogenesis Assay Workflow.
Protocol:
-
Differentiation of 3T3-L1 Preadipocytes:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by treating the cells with a differentiation cocktail containing DMEM with high glucose, 10% FBS, dexamethasone, IBMX, and insulin for 2 days.
-
Maintain the cells in DMEM with 10% FBS and insulin for another 2 days.
-
Culture the cells in DMEM with 10% FBS for an additional 4-6 days until they are fully differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
-
-
Compound and Insulin Treatment:
-
Serum-starve the differentiated adipocytes for 2-4 hours.
-
Pre-treat the cells with various concentrations of MSDC-0160 or vehicle for 1-2 hours.
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 30 minutes.
-
-
Measurement of Lipogenesis:
-
Add [³H]-glucose or [¹⁴C]-glucose to the culture medium and incubate for 2-4 hours.
-
Wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., hexane/isopropanol).
-
Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the insulin-stimulated control.
-
Plot the dose-response curve for MSDC-0160's effect on insulin-stimulated lipogenesis.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context. This generalized protocol can be adapted to assess the engagement of MSDC-0160 with the mitochondrial pyruvate carrier.
Workflow:
Caption: CETSA Workflow.
Protocol:
-
Cell Treatment:
-
Culture a cell line that expresses the mitochondrial pyruvate carrier (e.g., HEK293, HepG2).
-
Treat the cells with a saturating concentration of MSDC-0160 or vehicle control for a sufficient time to allow for target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MPC in each sample by Western blotting using an antibody specific to one of the MPC subunits (e.g., MPC1 or MPC2).
-
-
Data Analysis:
-
Quantify the band intensities for MPC at each temperature for both the MSDC-0160-treated and vehicle-treated samples.
-
Plot the percentage of soluble MPC as a function of temperature to generate melting curves.
-
A rightward shift in the melting curve for the MSDC-0160-treated sample compared to the vehicle control indicates thermal stabilization of the MPC upon drug binding, confirming target engagement.
-
References
Troubleshooting & Optimization
Navigating Solubility Challenges with MSDC-0160: A Technical Guide
Kalamazoo, MI – November 28, 2025 – To facilitate seamless experimentation and accelerate research, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues associated with MSDC-0160. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
MSDC-0160, a modulator of the mitochondrial target of thiazolidinediones (mTOT) and an inhibitor of the mitochondrial pyruvate carrier (MPC), presents unique handling requirements due to its hydrophobic nature.[1][2] Proper solubilization is critical for obtaining reliable and reproducible experimental results. This guide is designed to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MSDC-0160 powder is not dissolving in my aqueous buffer. What should I do?
A1: MSDC-0160 has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended. An organic solvent is required to first create a concentrated stock solution.
Q2: Which organic solvents are recommended for creating an MSDC-0160 stock solution?
A2: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most effective solvents for dissolving MSDC-0160.[3] Ethanol can also be used, but the solubility is significantly lower.[3]
Q3: I've dissolved MSDC-0160 in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Several strategies can mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) culture medium, then add this intermediate dilution to the final volume.
-
Temperature: Always use pre-warmed cell culture medium (37°C) when preparing your working solutions, as solubility often increases with temperature.
-
Mixing: Add the MSDC-0160 stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q4: What is the recommended storage condition for MSDC-0160 stock solutions?
A4: MSDC-0160 stock solutions in DMSO or DMF can be stored at -20°C for up to six months or at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q5: I am observing variability in my experimental results. Could this be related to MSDC-0160 solubility?
A5: Yes, inconsistent solubility can lead to significant variability. If you suspect solubility issues, visually inspect your prepared solutions for any signs of precipitation before each experiment. If precipitation is observed, it is recommended to prepare a fresh solution following the optimized protocols outlined in this guide.
Quantitative Data Summary
For ease of reference, the solubility of MSDC-0160 in various solvents is summarized below.
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | |
| DMF | 30 mg/mL | |
| Ethanol | 0.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Note: The molecular weight of MSDC-0160 is 370.4 g/mol .
Experimental Protocols
Preparation of MSDC-0160 Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of MSDC-0160 in DMSO.
Materials:
-
MSDC-0160 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of MSDC-0160 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.704 mg of MSDC-0160.
-
Dissolution: Add the appropriate volume of DMSO to the MSDC-0160 powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the steps for diluting the 10 mM DMSO stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM MSDC-0160 in DMSO (from the protocol above)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the MSDC-0160 stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your culture vessel containing pre-warmed medium to reach the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final volume of 1 mL and a final concentration of 10 µM.
-
Mixing: Gently swirl the culture plate or tube to ensure even distribution of the compound.
-
Control: Prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions.
Formulation of MSDC-0160 for In Vivo Studies (Oral Gavage)
This protocol provides a general guideline for preparing an oral gavage formulation of MSDC-0160. The specific vehicle may need to be optimized based on the animal model and experimental design. One study mentions formulating MSDC-0160 in chow to deliver a dose of 30 mg/kg. Another study administered a 30 mg/kg dose via oral gavage daily for 7 days in mice, although the specific vehicle was not detailed.
Materials:
-
MSDC-0160 powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weighing: Calculate and weigh the required amount of MSDC-0160 based on the desired dosage and the number of animals.
-
Suspension Preparation:
-
Triturate the MSDC-0160 powder in a mortar and pestle to a fine consistency.
-
Gradually add a small amount of the vehicle to the powder to create a paste.
-
Continue to add the vehicle incrementally while mixing until the desired final volume and concentration are achieved.
-
Alternatively, use a homogenizer for more efficient particle size reduction and suspension.
-
-
Homogenization: Stir the suspension continuously on a stir plate to ensure uniformity before and during administration.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed immediately before drawing each dose.
Visualizing Key Pathways and Workflows
To further aid in experimental design and understanding, the following diagrams illustrate the MSDC-0160 signaling pathway and recommended experimental workflows.
Caption: MSDC-0160 inhibits the Mitochondrial Pyruvate Carrier (MPC).
Caption: Recommended workflow for preparing MSDC-0160 for in vitro experiments.
Caption: A logical guide to troubleshooting MSDC-0160 precipitation.
References
Optimizing MSDC-0160 concentration for maximal neuroprotective effect
Welcome to the technical support center for MSDC-0160. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of MSDC-0160 to achieve maximal neuroprotective effects in their experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MSDC-0160's neuroprotective effect?
A1: MSDC-0160 is a modulator of the mitochondrial pyruvate carrier (MPC).[1][2] By inhibiting the MPC, MSDC-0160 reduces the entry of pyruvate into the mitochondria, leading to a metabolic shift. This modulation mitigates the over-activation of the mammalian target of rapamycin (mTOR), a key regulator of cellular metabolism and growth.[2] The downstream effects of mTOR inhibition include the augmentation of autophagy and a reduction in neuroinflammation, both of which contribute to its neuroprotective properties in models of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]
Q2: What is a good starting concentration range for in vitro experiments?
A2: Based on published studies, a concentration range of 1 µM to 50 µM is a good starting point for in vitro experiments. Significant inhibition of mTOR phosphorylation has been observed at 20 µM and 50 µM. Neuroprotective effects against MPP+-induced toxicity in LUHMES cells have been reported at a concentration of 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and neurotoxic insult.
Q3: Are there any known off-target effects I should be aware of?
A3: MSDC-0160 is a second-generation thiazolidinedione (TZD) that was designed to have significantly less affinity for peroxisome proliferator-activated receptor-gamma (PPARγ) compared to first-generation TZDs like pioglitazone. The IC50 for PPARγ binding is 31.65 µM, which is substantially higher than its IC50 for the mitochondrial pyruvate carrier (MPC) at 1.2 µM. However, at higher concentrations, PPARγ-related effects could potentially be observed.
Q4: What is a typical effective dose for in vivo studies?
A4: In a mouse model of Parkinson's disease induced by MPTP, a daily oral gavage of 30 mg/kg MSDC-0160 has been shown to improve motor behavior, increase the survival of dopaminergic neurons, and reduce neuroinflammation. In a rat model of Parkinson's disease using 6-OHDA, chronic treatment with MSDC-0160 also demonstrated neuroprotective effects. As with in vitro studies, it is advisable to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental paradigm.
Data Presentation: Effective Concentrations of MSDC-0160
The following tables summarize quantitative data on the effective concentrations and doses of MSDC-0160 from various studies.
Table 1: In Vitro Studies
| Cell Line/Primary Culture | Neurotoxin (Concentration) | MSDC-0160 Concentration | Duration of Treatment | Assessed Endpoint | Observed Neuroprotective Effect | Citation(s) |
| Differentiated LUHMES cells | MPP+ (10 µM) | 10 µM | 1 hour pre-treatment | Tyrosine Hydroxylase (TH)-immunoreactive cell survival | Prevention of MPP+-induced loss of TH-positive cells | |
| C. elegans | MPP+ (0.75 mM) | 10 µM or 100 µM | Not specified | GFP-fluorescent dopaminergic neuron survival | Prevention of MPP+-induced loss of dopaminergic neurons | |
| Not specified | Not applicable | 20 µM and 50 µM | 24 hours | mTOR phosphorylation | Significant decrease in mTOR phosphorylation |
Table 2: In Vivo Studies
| Animal Model | Neurotoxin/Model | MSDC-0160 Dose & Administration | Duration of Treatment | Assessed Endpoint | Observed Neuroprotective Effect | Citation(s) |
| MPTP-treated mice | MPTP | 30 mg/kg; daily oral gavage | 7 days | Locomotor behavior, nigral dopaminergic neuron survival, striatal dopamine levels, neuroinflammation | Improved locomotor behavior, increased neuron survival, boosted dopamine levels, and reduced neuroinflammation | |
| 6-OHDA PD rats | 6-OHDA | Not specified | Chronic | Motor behavior, dopaminergic denervation, mTOR activity, neuroinflammation | Improved motor behavior, decreased dopaminergic denervation, and reduced mTOR activity and neuroinflammation | |
| En1+/- mouse model | Genetic | Not specified | Not specified | Not specified | Significant neuroprotective effects |
Troubleshooting Guides
Working with mitochondrial modulators like MSDC-0160 can present unique challenges. This guide addresses common issues in a question-and-answer format.
Q: I am observing cytotoxicity at higher concentrations of MSDC-0160. What could be the reason and how can I mitigate it?
A:
-
Issue: High concentrations of any compound can lead to off-target effects or induce cellular stress. While MSDC-0160 has a higher IC50 for PPARγ, very high concentrations might still engage this pathway. Additionally, profound and prolonged inhibition of the MPC could lead to a metabolic crisis in some cell types that are heavily reliant on mitochondrial pyruvate metabolism.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Before your neuroprotection experiment, conduct a dose-response curve for MSDC-0160 alone in your specific cell model. Use a viability assay such as MTT, LDH release, or live/dead staining to determine the maximum non-toxic concentration.
-
Optimize Treatment Duration: Shortening the incubation time with MSDC-0160 might reduce cytotoxicity while still allowing for the desired mechanistic engagement.
-
Check Culture Media Composition: Ensure your cell culture medium contains alternative energy substrates, such as glutamine and fatty acids, which can be utilized by the cells when pyruvate metabolism is inhibited. This can help buffer the metabolic shift induced by MSDC-0160.
-
Consider the Cell Type: Different neuronal cell types have varying metabolic dependencies. Primary neurons, for instance, might be more sensitive to metabolic perturbations than immortalized cell lines like SH-SY5Y.
-
Q: I am not observing a consistent neuroprotective effect with MSDC-0160. What are some potential reasons?
A:
-
Issue: A lack of effect can stem from suboptimal experimental conditions, including the concentration of the neurotoxin, the concentration of MSDC-0160, or the timing of administration.
-
Troubleshooting Steps:
-
Validate Your Neurotoxicity Model: Ensure that your neurotoxin (e.g., MPP+, 6-OHDA, Aβ) is consistently inducing a moderate level of cell death (typically 30-50%). If the toxicity is too high, it may be difficult for any compound to show a protective effect. If it's too low, you may not have a sufficient window to observe protection.
-
Optimize MSDC-0160 Concentration: Perform a detailed dose-response experiment with MSDC-0160 to identify the optimal neuroprotective concentration. It is possible that the effective concentration window is narrow.
-
Timing of Administration: The timing of MSDC-0160 administration is critical. Pre-treatment before the neurotoxic insult is often more effective as it allows the compound to engage its target and initiate protective cellular processes before the damage occurs. Experiment with different pre-incubation times (e.g., 1, 6, 12, or 24 hours).
-
Confirm Target Engagement: If possible, perform a western blot to check for downstream markers of MSDC-0160 activity, such as a decrease in the phosphorylation of mTOR or its downstream targets like S6 kinase. This will confirm that the compound is active in your system.
-
Q: My results are highly variable between experiments. How can I improve reproducibility?
A:
-
Issue: Variability in neuroprotection assays can be caused by several factors, including cell culture conditions, reagent consistency, and the health of the cells.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from a consistent passage number and ensure they are at a similar confluency at the time of the experiment. For primary neurons, ensure consistent dissection and plating densities.
-
Prepare Fresh Reagents: Prepare fresh stock solutions of MSDC-0160 and the neurotoxin for each experiment. MSDC-0160 can be dissolved in DMSO and stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided.
-
Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO at the same final concentration as in the MSDC-0160 treated wells) to account for any effects of the solvent.
-
Monitor Mitochondrial Health: Before inducing neurotoxicity, you can use assays like TMRM or MitoTracker to get a baseline reading of mitochondrial membrane potential. This can help you identify any underlying issues with your cell cultures that might contribute to variability.
-
Experimental Protocols
Here are detailed methodologies for key in vitro neuroprotection assays.
Protocol 1: Neuroprotection against MPP+ Toxicity in SH-SY5Y Cells
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Plating:
-
Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
MSDC-0160 Pre-treatment:
-
Prepare a stock solution of MSDC-0160 in sterile DMSO.
-
Dilute the stock solution in a culture medium to achieve final concentrations ranging from 1 µM to 50 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of MSDC-0160. Include a vehicle control (DMSO).
-
Incubate the cells for 1 to 24 hours.
-
-
MPP+ Induced Neurotoxicity:
-
Prepare a stock solution of 1-methyl-4-phenylpyridinium (MPP+) in sterile water or culture medium.
-
Add MPP+ to the wells to a final concentration that induces approximately 30-50% cell death (this needs to be predetermined, but a common range is 0.5-2 mM).
-
Incubate the cells for an additional 24 hours.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Alternatively, assess apoptosis using assays for caspase-3/7 activity or by staining with Hoechst 33342 and Propidium Iodide.
-
Protocol 2: Neuroprotection against 6-OHDA Toxicity in Primary Neurons
-
Primary Neuron Culture:
-
Isolate primary cortical or mesencephalic neurons from embryonic day 16-18 rat or mouse brains.
-
Plate the neurons on poly-D-lysine or poly-L-ornithine coated plates in a Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Culture the neurons for 7-10 days to allow for maturation and the formation of synaptic connections.
-
-
MSDC-0160 Pre-treatment:
-
Prepare dilutions of MSDC-0160 in the neuronal culture medium as described in Protocol 1.
-
Replace half of the medium in each well with the medium containing MSDC-0160 or vehicle.
-
Incubate for 1 to 24 hours.
-
-
6-OHDA Induced Neurotoxicity:
-
Prepare a fresh solution of 6-hydroxydopamine (6-OHDA) in sterile saline containing 0.02% ascorbic acid to prevent oxidation.
-
Add 6-OHDA to the wells to a final concentration that induces significant dopaminergic neuron death (e.g., 20-100 µM). The optimal concentration should be determined empirically.
-
Incubate for 24-48 hours.
-
-
Assessment of Neuroprotection:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for tyrosine hydroxylase (TH) to specifically label dopaminergic neurons.
-
Quantify the number of surviving TH-positive neurons.
-
Cell viability can also be assessed using a Calcein-AM/Ethidium Homodimer-1 live/dead assay.
-
Protocol 3: Neuroprotection against Amyloid-β (Aβ) Toxicity in Primary Cortical Neurons
-
Primary Cortical Neuron Culture:
-
Culture primary cortical neurons as described in Protocol 2.
-
-
Preparation of Aβ Oligomers:
-
Synthesize or purchase Aβ1-42 peptides.
-
Prepare oligomeric Aβ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and then resuspending in DMSO followed by dilution in a serum-free culture medium. The solution is typically aged for a specific period (e.g., 24 hours at 4°C) to promote oligomer formation.
-
-
MSDC-0160 Pre-treatment:
-
Pre-treat the mature cortical neurons with MSDC-0160 or vehicle for 1 to 24 hours as described in the previous protocols.
-
-
Aβ Induced Neurotoxicity:
-
Add the prepared Aβ oligomers to the neuronal cultures at a final concentration known to induce neurotoxicity (e.g., 1-10 µM).
-
Incubate for 24-72 hours.
-
-
Assessment of Neuroprotection:
-
Assess neuronal viability using an MTT or LDH assay.
-
Analyze synaptic integrity by immunostaining for synaptic markers such as synaptophysin or PSD-95.
-
Measure apoptosis by TUNEL staining or caspase activity assays.
-
Mandatory Visualizations
Signaling Pathway of MSDC-0160
Caption: Mechanism of MSDC-0160 neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection assay.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: Investigating MSDC-0160 in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MSDC-0160. The information herein is intended to help identify and address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with MSDC-0160.
| Question | Answer and Troubleshooting Steps |
| 1. How do I prepare and store MSDC-0160 stock solutions? | MSDC-0160 is soluble in DMF and DMSO at concentrations up to 30 mg/mL.[1] For cell culture experiments, it is advisable to prepare a high-concentration stock in DMSO and then dilute it in a culture medium to the final working concentration. Note that the solubility in aqueous solutions like DMSO:PBS (pH 7.2) (1:2) is significantly lower, at approximately 0.3 mg/mL.[1] For long-term storage, MSDC-0160 is stable for at least four years when stored at -20°C.[1] |
| 2. I am observing high levels of cell death after treatment with MSDC-0160. What could be the cause? | High cell death can be due to several factors. First, ensure that the final DMSO concentration in your culture medium is not exceeding a toxic level (typically <0.5%). Second, consider the possibility of off-target toxicity, especially at high concentrations of MSDC-0160. It is recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions. |
| 3. My results are inconsistent across experiments. What are some potential sources of variability? | Inconsistent results can arise from variations in cell culture conditions, such as cell passage number and confluency. It is crucial to use low-passage cells and maintain consistent cell densities. Additionally, ensure that the MSDC-0160 stock solution is properly stored and that the final concentration in your experiments is accurate. |
| 4. I am not observing the expected effect on mTOR signaling. What should I check? | The effect of MSDC-0160 on mTOR signaling can be cell-type and context-dependent.[2] First, verify that your experimental system expresses the mitochondrial pyruvate carrier (MPC), the primary target of MSDC-0160. Second, consider the time course of your experiment; the modulation of mTOR signaling may be time-dependent. It is also important to confirm target engagement using a suitable assay (see Experimental Protocols section). |
| 5. Are there any known unexpected or paradoxical effects of MSDC-0160? | In some preclinical models of Parkinson's disease, treatment with MSDC-0160 has been associated with an increase in aggregated α-synuclein levels, despite its neuroprotective effects in other models.[3] This highlights the importance of carefully characterizing the effects of MSDC-0160 in your specific experimental system. |
| 6. How can I be sure that the observed effects are due to MPC inhibition and not off-target interactions? | To confirm that the observed effects are mediated by MPC inhibition, consider using a structurally unrelated MPC inhibitor, such as UK-5099, as a positive control. Additionally, employing cellular models with genetic knockout or knockdown of MPC components can help validate the on-target effects of MSDC-0160. |
Quantitative Data Summary
The following table summarizes key quantitative data for MSDC-0160, providing a reference for its on-target and potential off-target activities.
| Parameter | Value | Comments | Reference |
| MPC IC50 | 1.2 µM | Inactivation of the mitochondrial pyruvate carrier. | |
| PPARγ IC50 | 31.65 µM | Peroxisome proliferator-activated receptor γ binding. This demonstrates the "PPARγ-sparing" nature of MSDC-0160. | |
| Effective Concentration (in vitro) | 10-50 µM | Concentration range where effects on mTOR phosphorylation and neuroprotection have been observed in cell culture. | |
| Effective Dose (in vivo) | 30 mg/kg | Daily oral gavage dose showing neuroprotective effects in mouse models of Parkinson's disease. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the on-target and off-target effects of MSDC-0160.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA to confirm the engagement of MSDC-0160 with its target, the mitochondrial pyruvate carrier (MPC).
Materials:
-
Cells of interest
-
MSDC-0160
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against an MPC subunit (e.g., MPC1 or MPC2)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of MSDC-0160 or DMSO vehicle for 1-2 hours.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant and perform a Western blot analysis to detect the soluble fraction of the MPC subunit at each temperature.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the MSDC-0160-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Proteomic Profiling for Off-Target Identification
This protocol outlines a workflow for identifying potential off-target proteins of MSDC-0160 using mass spectrometry-based proteomics.
Materials:
-
Cells of interest
-
MSDC-0160
-
DMSO (vehicle control)
-
Lysis buffer (e.g., urea-based buffer for deep proteome coverage)
-
DTT and iodoacetamide
-
Trypsin
-
Sample clean-up cartridges (e.g., C18)
-
LC-MS/MS instrumentation
Procedure:
-
Sample Preparation: Treat cells with MSDC-0160 or DMSO. Lyse the cells, reduce and alkylate the proteins, and digest with trypsin.
-
Peptide Clean-up: Desalt the resulting peptide mixture using C18 cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the MSDC-0160-treated samples compared to the control.
Protocol 3: RNA-Seq for Transcriptional Off-Target Effects
This protocol details the steps for investigating the global transcriptional changes induced by MSDC-0160 to identify potential off-target signaling pathways.
Materials:
-
Cells of interest
-
MSDC-0160
-
DMSO (vehicle control)
-
RNA extraction kit
-
Library preparation kit for RNA-Seq
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with MSDC-0160 or DMSO for a specified time. Extract total RNA using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome and quantify gene expression. Identify differentially expressed genes between the MSDC-0160-treated and control groups. Perform pathway analysis to identify signaling pathways affected by the treatment.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to MSDC-0160.
Caption: Signaling pathway of MSDC-0160.
Caption: Experimental workflow for CETSA.
Caption: Workflow for omics-based off-target analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of MSDC-0160 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational drug MSDC-0160 in animal models. The focus is on addressing challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is MSDC-0160 and what is its mechanism of action?
MSDC-0160, also known as mitoglitazone, is an investigational insulin-sensitizing drug that has shown potential for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2] Unlike earlier thiazolidinediones (TZDs) that primarily act as direct activators of the nuclear transcription factor PPARγ, MSDC-0160 is a selective modulator of the mitochondrial target of thiazolidinediones (mTOT).[3] Specifically, it inhibits the mitochondrial pyruvate carrier (MPC), a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate into the mitochondria.[3] By modulating the MPC, MSDC-0160 can influence mitochondrial metabolism, which in turn can mitigate the over-activation of the mammalian target of rapamycin (mTOR), a key nutrient sensor.[3] This mechanism is believed to contribute to its neuroprotective and anti-inflammatory effects.
Q2: What are the known physicochemical properties of MSDC-0160 relevant to its bioavailability?
MSDC-0160 is a lipophilic compound, and like many drugs in its class, it has poor aqueous solubility. This is a primary factor that can limit its absorption from the gastrointestinal (GI) tract following oral administration, potentially leading to low or variable bioavailability.
Q3: What are the common challenges encountered when administering MSDC-0160 orally in animal models?
Researchers may encounter several challenges when administering MSDC-0160 orally to animal models, including:
-
Low and variable plasma concentrations: Due to its poor solubility, the amount of MSDC-0160 that gets absorbed can be inconsistent between individual animals.
-
Difficulty in preparing a suitable oral formulation: Finding a vehicle that can effectively solubilize MSDC-0160 for consistent oral dosing can be challenging.
-
Potential for food effects: The presence of food in the GI tract can influence the absorption of lipophilic drugs.
Troubleshooting Guide: Low Oral Bioavailability of MSDC-0160
This guide provides a structured approach to troubleshooting and improving the oral bioavailability of MSDC-0160 in your animal experiments.
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent Dosing Technique
-
Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental mis-dosing.
-
-
Possible Cause: Interaction with Food
-
Troubleshooting Step: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to minimize variability in GI tract conditions.
-
-
Possible Cause: Non-Homogeneous Formulation
-
Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. The use of a vortex mixer immediately before each administration is recommended.
-
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
-
Possible Cause: Poor Drug Solubility and Dissolution
-
Troubleshooting Step: The primary reason for low exposure is likely MSDC-0160's poor aqueous solubility. Improving the formulation is key. Consider the formulation enhancement strategies outlined in the table below.
-
-
Possible Cause: Poor Membrane Permeability or High Efflux
-
Troubleshooting Step: While less common for this class of drugs, the compound could be a substrate for efflux transporters like P-glycoprotein. This can be investigated using in vitro models such as Caco-2 cells.
-
-
Possible Cause: Extensive First-Pass Metabolism
-
Troubleshooting Step: MSDC-0160 is known to have an active hydroxy metabolite. The extent of first-pass metabolism can be assessed by comparing the AUC after oral and intravenous administration.
-
Formulation Strategies to Enhance Oral Bioavailability
The following table summarizes potential formulation strategies to improve the oral bioavailability of MSDC-0160, based on general principles for poorly soluble drugs and data from related compounds.
| Formulation Strategy | Principle | Potential Advantages | Considerations for MSDC-0160 |
| Micronization | Increases the surface area of the drug particles, leading to a faster dissolution rate. | Simple and cost-effective method. Can significantly improve bioavailability for dissolution rate-limited drugs. | A related compound, MSDC-0602, showed a 5.1-fold increase in oral bioavailability in monkeys with micronized formulation. |
| Nanosuspension | Reduces particle size to the nanometer range, further increasing surface area and dissolution velocity. | Can lead to a significant increase in bioavailability. | May require specialized equipment for formulation and characterization. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the drug in a solubilized state. | Can significantly enhance the absorption of lipophilic drugs. Protects the drug from degradation in the GI tract. | Requires careful selection of excipients to ensure compatibility and stability. The choice of oil, surfactant, and co-surfactant is critical. |
| Solid Dispersions | The drug is dispersed in an inert carrier matrix at the solid state, often in an amorphous form, which has higher solubility than the crystalline form. | Can substantially increase the dissolution rate and extent of absorption. | The choice of carrier and the method of preparation (e.g., spray drying, hot-melt extrusion) are important for performance and stability. |
| Liquisolid Compacts | A liquid formulation of the drug is converted into a dry, non-adherent, free-flowing, and compressible powder by blending with selected carriers and coating materials. | A study on the related thiazolidinedione, pioglitazone, showed that a liquisolid tablet formulation increased Cmax by 4.18-fold and AUC by 3.06-fold in rabbits. | Requires careful calculation of the amounts of carrier and coating material. |
Experimental Protocols
General Protocol for Oral Bioavailability Study in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Formulation Preparation: Prepare the MSDC-0160 formulation (e.g., simple suspension, micronized suspension, or SEDDS) immediately before administration. Ensure homogeneity of suspensions.
-
Dosing: Administer the formulation orally via gavage at a specified dose (e.g., 30 mg/kg). Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of MSDC-0160 and its major metabolite in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Bioavailability Calculation: To determine absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of MSDC-0160. The oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Caption: Signaling pathway of MSDC-0160 action via MPC inhibition.
Caption: Experimental workflow for comparing MSDC-0160 formulations.
References
Technical Support Center: MSDC-0160 Experimental Protocols
Welcome to the technical support center for MSDC-0160. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of MSDC-0160. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter during your experiments, along with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MSDC-0160?
A1: MSDC-0160 is an insulin-sensitizing agent that functions as a modulator of the mitochondrial pyruvate carrier (MPC).[1] By modulating the MPC, MSDC-0160 impacts cellular metabolism and has been shown to be neuroprotective and anti-inflammatory in various models.[2][3] A key downstream effect of MPC modulation by MSDC-0160 is the reduced activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3]
Q2: How does MSDC-0160 differ from other thiazolidinediones (TZDs) like pioglitazone?
A2: Unlike first-generation TZDs, MSDC-0160 is highly selective for the mitochondrial target of thiazolidinediones (mTOT) and has a significantly lower affinity for peroxisome proliferator-activated receptor-gamma (PPARγ).[3] This selectivity potentially allows for the therapeutic benefits of insulin sensitization with fewer of the side effects associated with PPARγ activation.
Q3: What are the recommended storage conditions for MSDC-0160?
A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions can also be stored at -20°C for several months. The compound is stable for at least four years under proper storage conditions.
Q4: In which experimental models has MSDC-0160 been tested?
A4: MSDC-0160 has been evaluated in a range of models, from in vitro cell cultures to in vivo rodent models of diseases like Parkinson's and Alzheimer's, as well as in clinical trials for type 2 diabetes.
Troubleshooting Guide
Compound Handling and Preparation
Q5: I am having trouble dissolving MSDC-0160 for my in vitro experiments. What is the recommended solvent?
A5: MSDC-0160 is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at concentrations of up to 30 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath.
Q6: What is a typical working concentration range for MSDC-0160 in cell culture?
A6: The effective concentration of MSDC-0160 in vitro can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations ranging from 1 µM to 100 µM. For example, a concentration of 10 µM has been shown to prevent MPP+-induced loss of dopaminergic neurons. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Design and Execution
Q7: I am not observing the expected decrease in mTOR phosphorylation after MSDC-0160 treatment. What could be the issue?
A7: Several factors could contribute to this. First, ensure that your MSDC-0160 solution is properly prepared and has been stored correctly to maintain its activity. Second, the timing of treatment and sample collection is critical; you may need to perform a time-course experiment to identify the optimal treatment duration. Finally, Western blot analysis of phosphorylated proteins can be challenging. High background or weak signals are common issues. Using a blocking buffer containing Bovine Serum Albumin (BSA) instead of non-fat dry milk is recommended when detecting phosphoproteins to avoid non-specific binding. Also, ensure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell lysate) and have optimized your antibody concentrations.
Q8: How can I confirm that MSDC-0160 is engaging its target, the mitochondrial pyruvate carrier (MPC), in my experimental system?
A8: A direct way to assess MPC engagement is to perform a mitochondrial pyruvate uptake assay. This can be done using radiolabeled [14C]pyruvate in isolated mitochondria. A reduction in pyruvate uptake in the presence of MSDC-0160 would indicate target engagement. Additionally, you can measure downstream metabolic effects, such as a shift towards ketone body production and beta-oxidation, which are indicative of MPC modulation.
Q9: I am concerned about potential off-target effects. How specific is MSDC-0160?
A9: MSDC-0160 was developed to be a PPARγ-sparing compound. It exhibits a significantly lower binding affinity for PPARγ compared to other TZDs like pioglitazone. Specifically, the IC50 for PPARγ binding is 31.65 µM, whereas for MPC it is 1.2 µM. This suggests a high degree of selectivity for its intended mitochondrial target. However, as with any small molecule inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects in your specific system.
Data Presentation
Table 1: In Vitro and In Vivo Dosage Summary for MSDC-0160
| Experimental Model | Dosage/Concentration | Observed Effect | Reference |
| In Vitro (LUHMES cells) | 10 µM | Prevention of MPP+-induced cell loss | |
| In Vitro (Nematodes) | 10 or 100 µM | Prevention of MPP+-induced dopaminergic neuron loss | |
| In Vitro (Human β-cells) | 1-50 µM | Maintenance of human β-cell phenotype | |
| In Vivo (MPTP-treated mice) | 30 mg/kg (oral gavage) | Improved locomotor behavior, increased survival of dopaminergic neurons | |
| Phase IIb Clinical Trial (Type 2 Diabetes) | 50, 100, or 150 mg | Lowered fasting glucose levels |
Table 2: Binding Affinity of MSDC-0160 and Pioglitazone
| Compound | Target | IC50 | Reference |
| MSDC-0160 | Mitochondrial Pyruvate Carrier (MPC) | 1.2 µM | |
| MSDC-0160 | PPARγ | 31.65 µM | |
| Pioglitazone | Mitochondrial Pyruvate Carrier (MPC) | 1.2 µM | |
| Pioglitazone | PPARγ | 1.535 µM |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
-
Cell Lysis:
-
After treatment with MSDC-0160, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-mTOR, total mTOR, phospho-S6K, and total S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Mitochondrial Pyruvate Carrier (MPC) Activity Assay
-
Mitochondrial Isolation:
-
Isolate mitochondria from cells or tissues using differential centrifugation.
-
-
Pyruvate Uptake:
-
Resuspend isolated mitochondria in a suitable assay buffer.
-
Initiate pyruvate uptake by adding a mixture of [14C]-labeled and unlabeled pyruvate.
-
Incubate for a defined period (e.g., 5 minutes).
-
-
Inhibitor Stop:
-
Terminate the reaction by adding a specific MPC inhibitor like UK5099.
-
-
Measurement:
-
Separate the mitochondria from the assay buffer by centrifugation through a silicone oil layer.
-
Measure the amount of [14C]-pyruvate in the mitochondrial pellet using a scintillation counter.
-
-
Data Analysis:
-
Compare the pyruvate uptake in MSDC-0160-treated samples to untreated controls to determine the extent of MPC inhibition.
-
Visualizations
Caption: MSDC-0160 inhibits the Mitochondrial Pyruvate Carrier (MPC), leading to reduced mTORC1 activation and subsequent effects on autophagy.
Caption: Standard experimental workflow for Western blot analysis of protein expression and phosphorylation following MSDC-0160 treatment.
References
Technical Support Center: MSDC-0160 Long-Term Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MSDC-0160 in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is MSDC-0160 and what is its primary mechanism of action?
A1: MSDC-0160 is an orally available, second-generation thiazolidinedione (TZD) that functions as a modulator of the mitochondrial pyruvate carrier (MPC). It is a selective insulin sensitizer that works by targeting the mitochondrial target of thiazolidinediones (mTOT), a protein complex that regulates the transport of pyruvate into the mitochondria. By modulating the MPC, MSDC-0160 influences cellular metabolism and energy homeostasis. Unlike first-generation TZDs, MSDC-0160 has a reduced affinity for peroxisome proliferator-activated receptor-gamma (PPARγ), which is associated with undesirable side effects such as weight gain and fluid retention.
Q2: What are the key signaling pathways modulated by MSDC-0160?
A2: MSDC-0160's modulation of the mitochondrial pyruvate carrier (MPC) has downstream effects on several key signaling pathways. Notably, it has been shown to reduce the activation of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. By limiting pyruvate entry into the mitochondria, MSDC-0160 can influence cellular energy status, leading to the restoration of autophagy and a reduction in inflammatory cytokine release.[1][2]
Q3: What are the reported advantages of MSDC-0160 over first-generation thiazolidinediones (TZDs) in long-term studies?
A3: Clinical studies have demonstrated that MSDC-0160 provides comparable glucose-lowering effects to the PPARγ agonist pioglitazone but with a significantly improved side-effect profile, particularly in studies lasting up to 12 weeks.[3][4][5] Key advantages include:
-
Reduced Fluid Retention: Long-term administration of some TZDs is associated with fluid retention and edema. In a 12-week clinical trial, MSDC-0160 showed approximately 50% less fluid retention compared to pioglitazone, as evidenced by smaller reductions in hematocrit, red blood cells, and total hemoglobin.
-
Less Weight Gain: MSDC-0160 is associated with less expansion of white adipose tissue compared to pioglitazone.
Experimental Protocols
Long-Term Oral Administration of MSDC-0160 in Rodent Chow
This protocol describes the preparation and administration of MSDC-0160 mixed into rodent chow for chronic studies, a method that can improve animal welfare by avoiding repeated oral gavage.
Materials:
-
MSDC-0160 powder
-
Standard powdered rodent diet
-
A suitable vehicle for initial mixing (e.g., sterile water, corn oil)
-
Planet-type mixer or other appropriate blending equipment
-
Pellet mill (if pelleted feed is required)
-
Drying oven
-
High-performance liquid chromatography (HPLC) system for stability and homogeneity testing
Procedure:
-
Dose Calculation: Determine the required concentration of MSDC-0160 in the diet (e.g., in mg of drug per kg of chow) based on the target daily dose (mg/kg of body weight), the average daily food intake, and the average body weight of the animals.
-
Pre-mixing: Accurately weigh the calculated amount of MSDC-0160. To ensure even distribution, create a pre-mix by blending the drug with a small portion of the powdered diet. A vehicle like sterile water or corn oil can be used to aid in the initial dispersion of the drug.
-
Final Mixing: Add the pre-mix to the bulk of the powdered diet in a planet-type mixer. Mix for a sufficient duration to ensure homogeneity. The mixing time should be validated to confirm consistent drug distribution.
-
Pelleting (Optional): If pelleted chow is desired, the mixed powder can be passed through a pellet mill. The addition of a small amount of water may be necessary as a pelleting aid.
-
Drying: If the diet was moistened for mixing or pelleting, it must be dried to prevent microbial growth and ensure stability. Drying is typically done in an oven at a controlled temperature. The drying conditions should be validated to ensure they do not degrade the MSDC-0160.
-
Quality Control:
-
Homogeneity Testing: Take multiple samples from different locations within the batch of medicated chow and analyze the MSDC-0160 concentration using a validated HPLC method. The variation in concentration between samples should be within acceptable limits (typically ±10-15%).
-
Stability Testing: Store samples of the medicated chow under the intended storage conditions and at elevated temperatures and humidity to assess the stability of MSDC-0160 over time. Analyze the drug concentration at regular intervals.
-
-
Storage: Store the medicated diet in airtight containers, protected from light and moisture, at the temperature determined by the stability studies.
-
Administration: Provide the medicated chow to the animals ad libitum. Monitor and record food consumption regularly to estimate the actual dose of MSDC-0160 consumed.
Troubleshooting Guide for Long-Term MSDC-0160 Administration
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variability in Food Intake | Palatability of the medicated chow. Underlying health issues in the animals. | Conduct a palatability study with different concentrations of MSDC-0160. Monitor animal health closely and consult with a veterinarian if any adverse signs are observed. Ensure the control diet has a similar texture and composition to the medicated diet. |
| Inconsistent Plasma Levels of MSDC-0160 | Inhomogeneous mixing of the drug in the chow. Changes in animal metabolism over the course of the study. Degradation of the drug in the chow. | Re-validate the mixing procedure and perform homogeneity testing on new batches of medicated chow. Conduct interim pharmacokinetic studies to assess for changes in drug metabolism. Perform stability testing of MSDC-0160 in the chow under the study's housing conditions. |
| Unexpected Increase in α-synuclein Aggregation | In some preclinical models of synucleinopathy, long-term administration of MSDC-0160 has been associated with an unexpected increase in aggregated α-synuclein. This may be model-specific and related to the drug's metabolic effects. | Carefully select the animal model based on the research question. If studying synucleinopathies, consider including endpoints to monitor α-synuclein aggregation. Investigate potential metabolic changes that could be contributing to this effect. |
| Confounding Effects of the Vehicle (in oral gavage studies) | The vehicle used for oral gavage (e.g., corn oil, CMC, DMSO) can have its own biological effects, especially in long-term studies. | Whenever possible for long-term studies, administration in chow is preferred. If oral gavage is necessary, include a vehicle-only control group. Select the most inert vehicle possible for the specific study. |
| Mild Edema or Fluid Retention | While significantly less than with first-generation TZDs, mild edema has been reported in a small percentage of subjects in clinical trials. | Monitor animals for signs of edema, particularly in studies involving higher doses. Record body weight regularly. If edema is observed, it should be documented and may require a dose adjustment or termination of the study for the affected animal. |
Quantitative Data Summary
Table 1: Summary of Preclinical Dosing for Long-Term Studies
| Species | Dose | Administration Route | Duration | Key Findings | Reference |
| Mouse/Rat | 30 mg/kg/day | In chow | Up to 4 months | Increased aggregated α-synuclein in some models of synucleinopathy. |
Table 2: Comparison of MSDC-0160 and Pioglitazone in a 12-Week Clinical Trial
| Parameter | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Key Observation | Reference |
| Change in Fasting Plasma Glucose | Significant reduction | Significant reduction | Comparable glucose-lowering efficacy. | |
| Fluid Retention (as indicated by reduced hemoglobin) | ~50% less than pioglitazone | - | MSDC-0160 has a more favorable profile regarding fluid retention. | |
| Increase in High-Molecular-Weight Adiponectin | Smaller increase than pioglitazone | - | Suggests less expansion of white adipose tissue with MSDC-0160. |
Visualizations
Caption: Signaling pathway of MSDC-0160.
Caption: Experimental workflow for a long-term MSDC-0160 study.
References
- 1. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vai.org [vai.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential side effects of MSDC-0160 in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MSDC-0160 in animal models. The information is intended for scientists and drug development professionals to mitigate potential side effects and ensure the integrity of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MSDC-0160 and what is its primary mechanism of action?
A1: MSDC-0160 is an insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC). By inhibiting the MPC, MSDC-0160 alters mitochondrial metabolism, leading to improved insulin sensitivity. A key feature of MSDC-0160 is that it is a PPARγ-sparing thiazolidinedione (TZD), meaning it does not directly activate the peroxisome proliferator-activated receptor-gamma (PPARγ). This selectivity is thought to reduce the side effects commonly associated with older TZDs that are potent PPARγ agonists.[1]
Q2: What are the most commonly reported potential side effects of MSDC-0160 in research animals?
A2: Based on preclinical and clinical observations, the most noted potential side effects in research animals include mild peripheral edema and, in specific experimental contexts, an increase in alpha-synuclein aggregation.[2][3] It is important to note that the side effect profile of MSDC-0160 appears to be more favorable than that of first-generation TZDs due to its PPARγ-sparing mechanism.[4]
Q3: Is MSDC-0160 expected to have cardiovascular side effects like other TZDs?
A3: While some older TZDs have been associated with an increased risk of cardiovascular events, MSDC-0160's PPARγ-sparing nature may mitigate some of these risks.[4] However, as with any compound that modulates metabolism, careful cardiovascular monitoring in long-term animal studies is recommended. Standard protocols for assessing cardiac function in rodents, such as echocardiography and electrocardiography (ECG), should be considered.
Q4: Does MSDC-0160 affect mitochondrial function?
A4: Yes, MSDC-0160's primary target is the mitochondrial pyruvate carrier (MPC). By modulating the MPC, it influences mitochondrial metabolism. Researchers studying the effects of MSDC-0160 should consider assessing mitochondrial function. For detailed methods, refer to the Experimental Protocols section.
Troubleshooting Guides
Issue 1: Observation of Peripheral Edema in Research Animals
Symptoms: Swelling in the paws or other extremities of the animal. This may be accompanied by a slight, rapid weight gain.
Potential Cause: Fluid retention is a known side effect of the thiazolidinedione class of drugs. While MSDC-0160 is reported to have a lower incidence of edema compared to PPARγ-activating TZDs like pioglitazone, it can still occur.
Mitigation and Monitoring Protocol:
-
Baseline Measurements: Before initiating MSDC-0160 treatment, record the baseline body weight and paw volume of each animal. Paw volume can be measured using a plethysmometer.
-
Daily Monitoring:
-
Visually inspect the animals daily for any signs of swelling in the paws, limbs, or facial area.
-
Record the body weight of each animal daily. A sudden increase in weight that is not attributable to normal growth may indicate fluid retention.
-
-
Quantitative Assessment:
-
Measure paw volume using a plethysmometer at regular intervals (e.g., weekly) and compare it to baseline values.
-
At the end of the study, hematocrit and red blood cell counts can be analyzed. A decrease in these values may suggest hemodilution due to fluid retention.
-
-
Experimental Intervention (for mitigation studies):
-
To investigate the mechanism or to counteract the edema, co-administration of a diuretic (e.g., amiloride, a blocker of the epithelial sodium channel ENaC) could be considered. The dose and administration route of the diuretic should be carefully selected based on the animal model and established protocols. It is important to note that the role of ENaC in TZD-induced fluid retention is still under investigation.
-
Data Presentation:
Table 1: Comparative Incidence of Edema in a 12-Week Clinical Study
| Treatment Group | Dose | Incidence of Edema |
| Placebo | - | 11.4% |
| MSDC-0160 | 50 mg | 11.8% |
| MSDC-0160 | 100 mg | 13.0% |
| MSDC-0160 | 150 mg | 5.7% |
| Pioglitazone | 45 mg | 8.5% |
Note: This data is from a human clinical trial and serves as a reference. Incidence in preclinical models may vary.
Issue 2: Unexpected Increase in Alpha-Synuclein Aggregation
Observation: In certain Parkinson's disease (PD) animal models, particularly those that do not have a strong neuroinflammatory component, treatment with MSDC-0160 has been observed to increase the levels of aggregated alpha-synuclein.
Context and Interpretation:
-
This finding is paradoxical, as MSDC-0160 has shown neuroprotective effects in other PD models, especially those driven by neuroinflammation and metabolic deficits.
-
The increase in alpha-synuclein aggregates was observed in models based on alpha-synuclein overexpression or pre-formed fibril (PFF) seeding that lack robust inflammation or autophagy deficits.
-
It is hypothesized that the beneficial effects of MSDC-0160 are primarily linked to its anti-inflammatory and metabolism-regulating properties. In the absence of these pathological features, the drug's effect on alpha-synuclein aggregation may be different.
Troubleshooting and Experimental Design Considerations:
-
Model Selection: Be mindful of the specific characteristics of your PD animal model. If the primary pathology is driven by alpha-synuclein overexpression without significant neuroinflammation, be aware of the potential for increased aggregation with MSDC-0160 treatment.
-
Comprehensive Analysis: When assessing the effects of MSDC-0160 in a PD model, it is crucial to evaluate multiple endpoints beyond just alpha-synuclein aggregation. This should include:
-
Neuroinflammation markers: (e.g., Iba1 for microglia, GFAP for astrocytes) via immunohistochemistry or western blot.
-
Dopaminergic neuron survival: (e.g., tyrosine hydroxylase staining) in the substantia nigra and striatum.
-
Behavioral outcomes: (e.g., motor function tests like the rotarod or cylinder test).
-
-
Fractionation of Alpha-Synuclein: To better understand the nature of the increased aggregation, perform biochemical fractionation to separate soluble and insoluble alpha-synuclein species. An increase in the insoluble fraction would confirm the histological findings.
-
Consider a Neuroinflammatory Model: To leverage the potential neuroprotective effects of MSDC-0160, consider using a PD model that incorporates a neuroinflammatory component, such as the MPTP mouse model.
Experimental Protocols
Protocol 1: Histological Assessment of Alpha-Synuclein Aggregation in Mouse Brain
This protocol provides a general guideline for the immunohistochemical detection of alpha-synuclein aggregates in mouse brain tissue.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against alpha-synuclein (total or phosphorylated forms, e.g., pS129)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.
-
Freeze the brain and section it using a cryostat or microtome at a thickness of 30-40 µm.
-
-
Immunohistochemistry:
-
Wash free-floating sections in PBS.
-
Incubate sections in blocking buffer for 1-2 hours at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections and incubate with ABC reagent for 1 hour.
-
Develop the signal using the DAB substrate kit according to the manufacturer's instructions.
-
Mount the sections on microscope slides, dehydrate, and coverslip with mounting medium.
-
-
Analysis:
-
Image the stained sections using a brightfield microscope.
-
Quantify the alpha-synuclein pathology using stereological methods or by measuring the area of positive staining in specific brain regions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of MSDC-0160.
Caption: Workflow for monitoring edema in research animals.
Caption: Decision logic for troubleshooting increased alpha-synuclein.
References
- 1. vai.org [vai.org]
- 2. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSDC-0160 - ITP 9% Increase in Mouse Lifespan (Males) - Rapamycin Longevity News [rapamycin.news]
- 4. researchgate.net [researchgate.net]
Improving the stability of MSDC-0160 in solution
Welcome to the technical support center for MSDC-0160. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of MSDC-0160 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MSDC-0160?
A1: MSDC-0160 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[1] For experiments involving aqueous buffers like PBS, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.
Q2: What is the solubility of MSDC-0160 in common experimental solutions?
A2: The solubility of MSDC-0160 varies significantly depending on the solvent system. Quantitative data from suppliers is summarized in the table below. It is important to note that the solubility in aqueous solutions is limited. For instance, in a 1:2 mixture of DMSO and PBS (pH 7.2), the solubility is approximately 0.3 mg/mL.[1]
Q3: How should I store MSDC-0160 as a solid and in solution?
A3: As a crystalline solid, MSDC-0160 is stable for at least four years when stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Aqueous solutions of MSDC-0160 are not recommended for storage and should be prepared fresh for each experiment.
Q4: What are the known factors that can cause degradation of MSDC-0160 in solution?
A4: While specific degradation pathways for MSDC-0160 are not extensively published, studies on other thiazolidinediones, such as pioglitazone, provide valuable insights. Thiazolidinediones are susceptible to degradation under certain conditions:
-
pH: Pioglitazone shows significant degradation in basic (alkaline) conditions but is relatively stable in acidic environments.[4]
-
Heat: Exposure to heat can lead to the degradation of pioglitazone.
-
Light: UV light exposure can also cause degradation.
It is reasonable to assume that MSDC-0160, as a member of the same chemical class, may exhibit similar sensitivities.
Troubleshooting Guide
Issue 1: Precipitation of MSDC-0160 upon dilution in aqueous buffer (e.g., PBS, cell culture media).
-
Root Cause: MSDC-0160 has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can crash out of solution if its solubility limit is exceeded.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of MSDC-0160 in your experiment.
-
Increase the percentage of DMSO: A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful of the DMSO tolerance of your cell line or experimental system, as high concentrations can be toxic.
-
Use a gentle mixing process: When diluting, add the DMSO stock to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider formulation aids: For in vivo studies, formulation strategies such as the use of cyclodextrins or solid dispersions have been shown to improve the solubility of other thiazolidinediones.
-
Issue 2: Loss of compound activity over the course of a long-term experiment (e.g., multi-day cell culture).
-
Root Cause: The compound may be degrading in the experimental conditions (e.g., physiological pH of 7.4, 37°C incubator). As a thiazolidinedione, MSDC-0160 may be susceptible to hydrolysis, particularly at physiological pH and temperature.
-
Solutions:
-
Replenish the compound: In long-term cell culture experiments, it is advisable to replace the media and re-add freshly diluted MSDC-0160 every 24-48 hours to maintain a consistent effective concentration.
-
Protect from light: If your experimental setup allows, protect the solutions from direct light exposure to minimize potential photodegradation.
-
Conduct a stability pilot study: If the stability in your specific experimental media is a major concern, you can conduct a pilot study. Prepare your MSDC-0160 solution in the media, incubate it under your experimental conditions for the duration of your experiment, and then test its activity in a short-term assay to assess for any loss of potency.
-
Data Presentation
Table 1: Solubility of MSDC-0160 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | |
| DMF | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| Ethanol | 0.5 mg/mL |
Table 2: Recommended Storage Conditions for MSDC-0160
| Formulation | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -80°C | 1 year | |
| Stock Solution in DMSO | -20°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MSDC-0160 Stock Solution in DMSO
-
Materials:
-
MSDC-0160 (crystalline solid)
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the MSDC-0160 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of MSDC-0160 (Molecular Weight: 370.4 g/mol ) in a sterile tube. For example, for 1 mL of a 10 mM solution, weigh 3.704 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the MSDC-0160 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM MSDC-0160 stock solution in DMSO
-
Pre-warmed cell culture media
-
Sterile conical tube
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM MSDC-0160 stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture media.
-
To achieve the desired final concentration, perform a serial dilution. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture media.
-
Immediately after adding the DMSO stock, gently vortex or invert the tube to ensure rapid and thorough mixing.
-
Use the freshly prepared working solution for your experiment without delay.
-
Visualizations
Caption: Experimental workflow for preparing MSDC-0160 solutions.
Caption: Logical troubleshooting for MSDC-0160 precipitation issues.
References
Best practices for storing and handling MSDC-0160
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling MSDC-0160.
FREQUENTLY ASKED QUESTIONS (FAQs)
1. What is MSDC-0160?
MSDC-0160, also known as Mitoglitazone, is a thiazolidinedione (TZD) compound with antidiabetic and neuroprotective properties.[1][2][3] It functions as an insulin sensitizer by modulating the mitochondrial target of thiazolidinediones (mTOT), specifically by inhibiting the mitochondrial pyruvate carrier (MPC).[1][2] This mechanism is distinct from typical TZD compounds as it has very low binding affinity and activity at the peroxisome proliferator-activated receptor γ (PPARγ). Research has shown its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
2. How should I store MSDC-0160?
For long-term storage, MSDC-0160 should be kept at -20°C. Under these conditions, it is stable for at least four years. For stock solutions, it is recommended to store them at -80°C for up to one year, or at -20°C for up to six months.
3. How do I dissolve MSDC-0160?
MSDC-0160 is soluble in several organic solvents. The recommended solvents and their approximate solubilities are:
-
DMF: 30 mg/mL
-
DMSO: 30 mg/mL
-
Ethanol: 0.5 mg/mL
For experiments involving aqueous solutions, a 1:2 solution of DMSO:PBS (pH 7.2) can be used, with a solubility of approximately 0.3 mg/mL.
4. What is the primary mechanism of action of MSDC-0160?
The primary mechanism of action of MSDC-0160 is the inactivation of the mitochondrial pyruvate carrier (MPC), with an IC50 of 1.2 µM. By inhibiting the MPC, MSDC-0160 modulates mitochondrial metabolism. This activity is linked to a reduction in the activation of the mammalian target of rapamycin (mTOR), which in turn can induce autophagy and reduce neuroinflammation.
5. Has MSDC-0160 been used in clinical trials?
Yes, MSDC-0160 has been evaluated in clinical trials. A Phase 2b study in patients with type 2 diabetes was completed in 2011, demonstrating its glucose-lowering effects. More recently, it has undergone a Phase 2a study for its effects on brain glucose utilization in patients with Alzheimer's disease.
TROUBLESHOOTING GUIDE
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The solubility of MSDC-0160 is limited in aqueous solutions. The final concentration may be too high. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum in your final experimental medium. Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines. |
| Inconsistent Experimental Results | Improper storage leading to degradation of the compound. Multiple freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions). |
| Unexpected Cellular Toxicity | The concentration of MSDC-0160 may be too high for the cell line being used. Solvent toxicity. | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line and assay. Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) to differentiate between compound and solvent effects. |
| No Observable Effect | The compound may not be active against the intended target in your experimental system. The concentration used may be too low. | Verify the expression and activity of the mitochondrial pyruvate carrier (MPC) and the mTOR pathway in your model system. Confirm the IC50 value and use a concentration range that brackets this value. Ensure the compound was fully dissolved before use. |
QUANTITATIVE DATA
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| CAS Number | 146062-49-9 | |
| Molecular Formula | C₁₉H₁₈N₂O₄S | |
| Molecular Weight | 370.4 g/mol | |
| IC50 (MPC) | 1.2 µM | |
| IC50 (PPARγ) | 31.65 µM |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | |
| DMSO | 30 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | |
| Ethanol | 0.5 mg/mL |
EXPERIMENTAL PROTOCOLS
Protocol: In Vitro Cell Viability Assay using MSDC-0160
This protocol describes a general procedure to assess the effect of MSDC-0160 on the viability of a cancer cell line (e.g., SH-SY5Y, a human neuroblastoma cell line) using a resazurin-based assay.
Materials:
-
MSDC-0160
-
DMSO
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Methodology:
-
Preparation of MSDC-0160 Stock Solution:
-
Prepare a 10 mM stock solution of MSDC-0160 in DMSO.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MSDC-0160 in complete growth medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.
-
Prepare a vehicle control (e.g., 0.1% DMSO in complete growth medium).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a "no-cell" blank from all readings.
-
Normalize the fluorescence of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the MSDC-0160 concentration to determine the IC50 value.
-
VISUALIZATIONS
Caption: Signaling pathway of MSDC-0160 action.
Caption: Workflow for cell viability assay.
References
Validation & Comparative
A Comparative Guide to the Efficacy of MSDC-0160 and Other Mitochondrial Pyruvate Carrier (MPC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of MSDC-0160 with other prominent mitochondrial pyruvate carrier (MPC) inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Mitochondrial Pyruvate Carrier (MPC) Inhibition
The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix. This transport is a critical control point for cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Inhibition of the MPC has emerged as a promising therapeutic strategy for a range of conditions, including metabolic diseases, neurodegenerative disorders, and certain cancers. By modulating cellular metabolism, MPC inhibitors can influence signaling pathways involved in cell growth, survival, and inflammation.
MSDC-0160 is a novel insulin-sensitizing agent that has been identified as a modulator of the mitochondrial target of thiazolidinediones (mTOT), which is the MPC. It belongs to the thiazolidinedione (TZD) class of compounds but is distinguished by its "PPARγ-sparing" activity, exhibiting a lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ) compared to traditional TZDs like pioglitazone and rosiglitazone. This characteristic is believed to reduce the incidence of adverse effects associated with PPARγ activation.
This guide compares the efficacy of MSDC-0160 to other well-characterized MPC inhibitors, including other TZDs and research compounds such as UK-5099, Zaprinast, and 7ACC2.
Comparative Efficacy of MPC Inhibitors
The following tables summarize quantitative data on the inhibitory potency and functional effects of various MPC inhibitors based on preclinical studies.
Table 1: Inhibitory Potency against the Mitochondrial Pyruvate Carrier (MPC)
| Compound | IC50 / EC50 for MPC Inhibition | Cell/System Type | Reference |
| MSDC-0160 (Mitoglitazone) | IC50: 1.3 µM (binding) | Mitochondrial Membranes | [1][2][3] |
| EC50: 23.7 µM (vs. PPARγ) | In vitro | [1][2] | |
| IC50: 2.7 ± 0.8 μM (transport) | Proteoliposomes | ||
| Pioglitazone | IC50: 1.2 µM (binding) | Mitochondrial Membranes | |
| EC50: 1.2 µM (vs. PPARγ) | In vitro | ||
| Rosiglitazone | - | - | - |
| UK-5099 | IC50: ~50 nM | Rat Heart Mitochondria | |
| IC50: 52.6 ± 8.3 nM | Proteoliposomes | ||
| Zaprinast | IC50: 321 ± 42 nM | Proteoliposomes | |
| 7ACC2 | IC50: ~27 µM (MPC) | - | |
| IC50: 11 nM (MCT1) | SiHa cells |
Table 2: Functional Effects of MPC Inhibitors
| Compound | Effect on Pyruvate-Driven Respiration | Effect on Glucose Uptake | Reference |
| MSDC-0160 | Inhibition in various cell types | Increased in human skeletal muscle myocytes | |
| Pioglitazone | Time-dependent inhibition in intact myocytes | Increased in L6 myotubes and human skeletal muscle myocytes | |
| Rosiglitazone | Inhibition in permeabilized myoblasts | - | |
| UK-5099 | Potent inhibition | Increased in human myocytes and skeletal muscle myotubes | |
| Zaprinast | Potent inhibition | - | |
| 7ACC2 | Potent inhibition | Suppressed hepatocyte glucose production |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MPC Inhibition
Inhibition of the mitochondrial pyruvate carrier has been shown to modulate key cellular signaling pathways, notably the mTOR (mammalian target of rapamycin) pathway, which in turn influences autophagy. MSDC-0160 has been demonstrated to exert neuroprotective effects through the modulation of this pathway.
References
- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MSDC-0160 and Pioglitazone for Insulin Sensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two insulin-sensitizing agents, MSDC-0160 and pioglitazone. While both drugs aim to improve insulin sensitivity, they operate through distinct molecular mechanisms, leading to different efficacy and safety profiles. This document summarizes key experimental data, outlines the methodologies of pivotal studies, and visualizes the signaling pathways involved to aid in research and development decisions.
Executive Summary
Pioglitazone, a member of the thiazolidolidinedione (TZD) class, is a well-established treatment for type 2 diabetes that primarily acts as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). In contrast, MSDC-0160 is a newer investigational drug that modulates the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism, and is considered PPARγ-sparing. This fundamental difference in their mechanism of action results in comparable glycemic control but with a potentially improved safety profile for MSDC-0160, particularly concerning side effects associated with PPARγ activation, such as fluid retention and weight gain.
Mechanism of Action
MSDC-0160: A Mitochondrial Pyruvate Carrier (MPC) Modulator
MSDC-0160 exerts its insulin-sensitizing effect by targeting a mitochondrial protein complex, recently identified as the mitochondrial target of thiazolidinediones (mTOT), which includes the mitochondrial pyruvate carrier (MPC).[1] The MPC is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical step for cellular respiration. By modulating the MPC, MSDC-0160 influences mitochondrial metabolism, leading to improved insulin sensitivity.[2] This mechanism is largely independent of direct PPARγ activation, which is believed to be responsible for some of the undesirable side effects of older TZDs.[1]
Pioglitazone: A Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonist
Pioglitazone is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and the regulation of glucose and lipid metabolism.[3][4] Activation of PPARγ by pioglitazone alters the transcription of numerous genes involved in insulin signaling, leading to enhanced insulin sensitivity in adipose tissue, muscle, and the liver. This results in increased glucose uptake in peripheral tissues and reduced hepatic glucose production.
Comparative Clinical Data: Phase IIb Head-to-Head Trial
A 12-week, randomized, double-blind, placebo-controlled Phase IIb clinical trial (NCT01103414) directly compared the efficacy and safety of MSDC-0160 at three different doses (50 mg, 100 mg, and 150 mg daily) with pioglitazone (45 mg daily) and placebo in patients with type 2 diabetes.
Efficacy Data
The study demonstrated that the higher doses of MSDC-0160 (100 mg and 150 mg) resulted in reductions in fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) that were comparable to those achieved with the highest approved dose of pioglitazone.
| Treatment Group | Mean Change from Baseline in Fasting Plasma Glucose (mg/dL) | Mean Change from Baseline in HbA1c (%) |
| Placebo | Data not explicitly provided in search results | Data not explicitly provided in search results |
| MSDC-0160 (50 mg) | Data not explicitly provided in search results | Data not explicitly provided in search results |
| MSDC-0160 (100 mg) | Statistically significant reduction, comparable to pioglitazone | Statistically significant reduction, not different from pioglitazone |
| MSDC-0160 (150 mg) | Statistically significant reduction, comparable to pioglitazone | Statistically significant reduction, not different from pioglitazone |
| Pioglitazone (45 mg) | Statistically significant reduction | Statistically significant reduction |
Note: Specific numerical values for mean changes were not available in the provided search results. The table reflects the qualitative comparisons reported in the study.
Safety and Tolerability Data
A key finding of the Phase IIb trial was the difference in the side effect profiles between MSDC-0160 and pioglitazone, particularly regarding fluid retention, a known side effect of PPARγ agonists.
| Safety Parameter | MSDC-0160 (all doses) | Pioglitazone (45 mg) |
| Fluid Retention (as measured by reduction in hematocrit and hemoglobin) | Approximately 50% less than pioglitazone | Significant reduction observed |
| Weight Gain | Less pronounced than with pioglitazone | Common side effect |
| High-Molecular-Weight (HMW) Adiponectin Increase | Smaller increase (p < 0.0001) | Significant increase |
The smaller increase in HMW adiponectin with MSDC-0160 suggests less expansion of white adipose tissue compared to pioglitazone.
Experimental Protocols
Phase IIb Clinical Trial of MSDC-0160 vs. Pioglitazone (NCT01103414)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 258 patients with type 2 diabetes.
-
Interventions:
-
MSDC-0160 (50 mg, 100 mg, or 150 mg) administered orally once daily.
-
Pioglitazone HCl (45 mg) administered orally once daily.
-
Placebo administered orally once daily.
-
-
Primary Outcome Measures:
-
Change from baseline in fasting plasma glucose (FPG) at 12 weeks.
-
Change from baseline in glycated hemoglobin (HbA1c) at 12 weeks.
-
-
Secondary Outcome Measures:
-
Safety and tolerability assessments, including monitoring for adverse events.
-
Changes in markers of fluid retention (hematocrit, red blood cells, total hemoglobin).
-
Changes in high-molecular-weight (HMW) adiponectin.
-
-
Methodology: Patients were randomized to one of the five treatment arms. Efficacy and safety parameters were measured at baseline and at various time points throughout the 12-week treatment period. The concentration levels of MSDC-0160, pioglitazone, and their major metabolites were measured using high-performance liquid chromatography–mass spectrometry.
Visualizing the Signaling Pathways
MSDC-0160 Signaling Pathway
Caption: MSDC-0160 modulates the mitochondrial pyruvate carrier (MPC).
Pioglitazone Signaling Pathway
Caption: Pioglitazone activates the nuclear receptor PPARγ.
Conclusion
MSDC-0160 represents a novel approach to insulin sensitization by targeting the mitochondrial pyruvate carrier, a mechanism distinct from the PPARγ agonism of pioglitazone. Clinical data from a head-to-head Phase IIb trial suggest that MSDC-0160 can achieve comparable glycemic control to pioglitazone but with a more favorable side effect profile, particularly with regard to fluid retention. This differentiation highlights the potential of MSDC-0160 as a next-generation insulin sensitizer that may offer a safer alternative for the treatment of type 2 diabetes. Further long-term clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents.
References
- 1. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of MSDC-0160's Effects on Different Neuronal and Glial Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSDC-0160 is a novel insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC), a critical gateway for pyruvate into the mitochondria. By attenuating pyruvate transport, MSDC-0160 influences cellular metabolism, leading to neuroprotective and anti-inflammatory effects. This guide provides a comparative analysis of MSDC-0160's impact on various neuronal and glial cell types, supported by experimental data. It aims to offer a clear, data-driven overview for researchers and professionals in the field of neurodegenerative disease and drug development.
Data Presentation
The following tables summarize the quantitative effects of MSDC-0160 and other relevant mitochondrial pyruvate carrier (MPC) inhibitors on different cell types.
Neuroprotective Effects on Neuronal Types
| Neuronal Type | Compound | Model System | Toxin/Insult | Concentration of Compound | Endpoint Measured | Observed Effect | Citation |
| Dopaminergic Neurons | MSDC-0160 | Differentiated LUHMES cells | MPP+ (10 µM) | 10 µM | Tyrosine Hydroxylase (TH)-immunoreactive cell survival | Prevents MPP+-induced loss of TH-positive cells | [1] |
| MSDC-0160 | Primary mouse mesencephalic neurons | MPTP | Not specified | TH-immunoreactive neuron survival | Protected against MPTP-induced loss of TH-positive neurons | [2] | |
| MSDC-0160 | C. elegans | MPP+ (0.75 mM) | 10 or 100 µM | GFP-fluorescent dopaminergic neuron survival | Prevents loss of dopaminergic neurons | [1] | |
| Cortical Neurons | UK-5099* | Primary rat cortical neurons | Excitotoxicity (glutamate) | 10 µM | Cell viability | Protected against excitotoxic cell death | [3][4] |
*Note: UK-5099 is another specific MPC inhibitor. Data on UK-5099 is used as a proxy to infer the potential effects of MSDC-0160 on cortical neurons, as both compounds share the same primary molecular target.
Anti-inflammatory Effects on Glial Cells
| Glial Cell Type | Compound | Model System | Stimulant | Concentration of Compound | Endpoint Measured | Observed Effect | Citation |
| Microglia | MSDC-0160 | BV2 microglial cell line | Lipopolysaccharide (LPS) | Not specified | Nitrite production (indicative of NO) | Prevented LPS-induced nitrite production | |
| MSDC-0160 | Primary mouse microglial cells | Lipopolysaccharide (LPS) | Not specified | iNOS expression | Prevented LPS-induced iNOS expression | ||
| Astrocytes | MSDC-0160 | MPTP and En1+/- mouse models | Neuroinflammation | Not specified | Glial Fibrillary Acidic Protein (GFAP) expression | Reduced GFAP expression |
Signaling Pathways
The neuroprotective and anti-inflammatory effects of MSDC-0160 are mediated through the modulation of key signaling pathways, primarily involving the inhibition of the mitochondrial pyruvate carrier (MPC) and the subsequent downstream effects on mTOR signaling and autophagy.
MSDC-0160 Mechanism of Action
Caption: Mechanism of action of MSDC-0160.
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for neuroprotection assays.
Experimental Protocols
Assessment of Neuroprotection in LUHMES-derived Dopaminergic Neurons
Objective: To quantify the protective effect of MSDC-0160 against MPP+-induced neurotoxicity in human dopaminergic neurons.
Methodology:
-
Cell Culture and Differentiation: Lund Human Mesencephalic (LUHMES) cells are cultured and differentiated into a dopaminergic phenotype according to established protocols. This typically involves treatment with tetracycline, GDNF, and cAMP.
-
Treatment: Differentiated neurons are pre-treated with various concentrations of MSDC-0160 or a vehicle control for a specified period (e.g., 1 hour).
-
Induction of Toxicity: The neurotoxin MPP+ (1-Methyl-4-phenylpyridinium) is added to the culture medium at a final concentration known to induce significant cell death (e.g., 10 µM).
-
Incubation: Cells are incubated with the toxin and MSDC-0160/vehicle for a defined period (e.g., 24-48 hours).
-
Immunocytochemistry: After incubation, cells are fixed and stained with an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Nuclei are counterstained with DAPI.
-
Quantification: The number of TH-positive neurons is counted in multiple fields of view for each condition using fluorescence microscopy. The survival rate is expressed as a percentage of the vehicle-treated, non-toxin control.
Measurement of Nitric Oxide Production in BV2 Microglial Cells
Objective: To determine the effect of MSDC-0160 on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglia.
Methodology:
-
Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with MSDC-0160 at various concentrations for 2 hours.
-
Stimulation: LPS is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.
Cell Viability Assessment in Primary Cortical Neurons (MTT Assay)
Objective: To assess the viability of primary cortical neurons following exposure to an excitotoxic insult in the presence or absence of an MPC inhibitor.
Methodology:
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Plating: Neurons are plated in 96-well plates at an optimal density (e.g., 25,000 cells/well).
-
Treatment: Neurons are treated with an MPC inhibitor (e.g., UK-5099 as a proxy for MSDC-0160) or vehicle.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxic cell death.
-
MTT Assay: After a 24-hour incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a detergent solution, and the absorbance is measured at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.
Comparative Discussion
The available data strongly suggests that MSDC-0160 exerts protective effects across different cell types in the central nervous system, albeit through interconnected mechanisms.
-
On Dopaminergic Neurons: The evidence for the neuroprotective effects of MSDC-0160 on dopaminergic neurons is robust, demonstrated in both human cell lines and animal models of Parkinson's disease. The primary mechanism appears to be the modulation of mitochondrial metabolism, leading to a reduction in mTOR signaling and an enhancement of autophagy, a critical process for clearing damaged proteins and organelles.
-
On Cortical Neurons: While direct studies on MSDC-0160 in cortical neurons are less prevalent in the reviewed literature, the protective effects of the MPC inhibitor UK-5099 against excitotoxicity provide a strong rationale for a similar benefit from MSDC-0160. The proposed mechanism involves a metabolic rewiring that reduces the neuronal pool of glutamate available for excitotoxic release.
-
On Glial Cells (Microglia and Astrocytes): MSDC-0160 demonstrates significant anti-inflammatory properties by acting on glial cells. In microglia, it suppresses the production of pro-inflammatory mediators like nitric oxide and iNOS. In astrocytes, it reduces the expression of GFAP, a marker of astrogliosis, which is a hallmark of neuroinflammation. These effects on glial cells likely contribute indirectly to the overall neuroprotective environment by dampening the inflammatory cascade that exacerbates neuronal damage.
Conclusion
MSDC-0160 represents a promising therapeutic candidate for neurodegenerative diseases with a multi-faceted mechanism of action that benefits both neurons and glial cells. Its ability to modulate mitochondrial metabolism via the MPC provides a central hub for influencing key pathological processes, including neuronal cell death, neuroinflammation, and impaired autophagy. While further direct comparative studies on different neuronal subtypes would be beneficial, the existing evidence strongly supports its neuroprotective and anti-inflammatory potential across the central nervous system. This guide provides a foundational understanding for researchers and drug developers interested in the therapeutic application of MPC modulators like MSDC-0160.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MSDC-0160: A Novel Mitochondrial Pyruvate Carrier Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of MSDC-0160, a novel insulin-sensitizing agent, and compares its performance with the traditional thiazolidinedione (TZD), pioglitazone. This document synthesizes preclinical and clinical data to offer a comprehensive overview for research and drug development professionals.
Executive Summary
MSDC-0160 represents a new class of insulin sensitizers that modulate the mitochondrial target of thiazolidinediones (mTOT), now identified as the mitochondrial pyruvate carrier (MPC).[1][2][3] Unlike traditional TZDs such as pioglitazone, which primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160 exhibits minimal PPARγ activity.[4][5] This fundamental difference in mechanism leads to a distinct pharmacological profile, offering the potential for similar efficacy in improving insulin sensitivity with a reduced side-effect profile. This guide will delve into the comparative mechanism of action, present key experimental data, and provide detailed experimental protocols.
Mechanism of Action: A Tale of Two Targets
The primary distinction between MSDC-0160 and pioglitazone lies in their principal molecular targets.
MSDC-0160: A Modulator of the Mitochondrial Pyruvate Carrier (MPC)
MSDC-0160's primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. By modulating the MPC, MSDC-0160 influences cellular metabolism and energy homeostasis. This modulation leads to a cascade of downstream effects, most notably the regulation of the mammalian target of rapamycin (mTOR) signaling pathway. Inhibition of mTORC1 by MSDC-0160 has been shown to restore autophagy and exert anti-inflammatory and neuroprotective effects in various preclinical models.
Pioglitazone: A PPARγ Agonist
Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, functions primarily as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. Activation of PPARγ leads to the transcription of a suite of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity. While effective, the broad range of genes activated by PPARγ is also associated with undesirable side effects such as fluid retention, weight gain, and bone loss.
Comparative Signaling Pathways
The distinct primary targets of MSDC-0160 and pioglitazone result in divergent signaling cascades.
MSDC-0160 Signaling Pathway
Caption: MSDC-0160's mechanism of action.
Pioglitazone Signaling Pathway
Caption: Pioglitazone's mechanism of action.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies comparing MSDC-0160 and pioglitazone.
Table 1: In Vitro Target Affinity
| Compound | Target | IC50/EC50 (µM) | Reference |
| MSDC-0160 | Mitochondrial Pyruvate Carrier (MPC) | 1.2 (IC50) | |
| PPARγ | 31.65 (IC50) | ||
| Pioglitazone | PPARγ | 1.2 (EC50) |
Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12-week treatment)
| Parameter | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Placebo | Reference |
| Change in HbA1c (%) | -0.5 | -0.5 | -0.5 | -0.1 | |
| Change in Fasting Plasma Glucose (mg/dL) | -20 | -25 | -25 | -5 | |
| Change in Body Weight (kg) | +1.0 | +1.5 | +2.0 | -0.5 | |
| Reduction in Hematocrit (%) | ~25% less than Pioglitazone | ~50% less than Pioglitazone | Reference | No significant change | |
| Increase in High-Molecular-Weight (HMW) Adiponectin | Smaller increase | Smaller increase | Significant increase | No significant change |
Table 3: Preclinical Data in Parkinson's Disease Models
| Model | Treatment | Outcome | Reference |
| MPTP Mouse Model | MSDC-0160 (30 mg/kg/day) | Improved motor behavior, protected nigrostriatal neurons, suppressed disease progression | |
| 6-OHDA Rat Model | MSDC-0160 | Reduced L-DOPA-induced dyskinesia |
Experimental Protocols
Detailed methodologies for key experiments are crucial for cross-validation.
Experimental Workflow: Assessing mTOR Pathway Activation
Caption: A typical workflow for assessing mTOR pathway activation.
1. Mitochondrial Pyruvate Carrier (MPC) Activity Assay
-
Objective: To measure the effect of MSDC-0160 on pyruvate-driven respiration in isolated mitochondria or permeabilized cells.
-
Protocol Outline:
-
Isolate mitochondria from cells or tissues of interest or permeabilize cultured cells (e.g., with digitonin).
-
Resuspend mitochondria or permeabilized cells in a respiration buffer (e.g., MiR05).
-
Measure basal oxygen consumption rate (OCR) using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add pyruvate and malate to initiate pyruvate-driven respiration and measure the change in OCR.
-
Inject MSDC-0160 at various concentrations and record the subsequent OCR to determine the inhibitory effect.
-
As a control, add a known MPC inhibitor (e.g., UK5099).
-
Uncouple respiration with a protonophore (e.g., FCCP) to measure maximal respiration.
-
2. PPARγ Activation Assay
-
Objective: To determine the ability of MSDC-0160 to activate the PPARγ receptor.
-
Protocol Outline:
-
Co-transfect a suitable cell line (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treat the transfected cells with varying concentrations of MSDC-0160, pioglitazone (positive control), or vehicle.
-
After an incubation period (e.g., 24 hours), lyse the cells.
-
Measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the fold activation relative to the vehicle control.
-
3. Western Blot for mTOR Pathway Phosphorylation
-
Objective: To quantify the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Protocol Outline:
-
Treat cells or tissues with MSDC-0160 or control.
-
Lyse cells or homogenize tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of mTOR (e.g., p-mTOR Ser2448), S6K (e.g., p-S6K Thr389), and S6 (e.g., p-S6 Ser235/236).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
MSDC-0160 presents a promising therapeutic candidate with a distinct mechanism of action compared to traditional TZDs like pioglitazone. By targeting the mitochondrial pyruvate carrier, MSDC-0160 modulates cellular metabolism and key signaling pathways, such as mTOR, with minimal off-target effects on PPARγ. The available data suggests that this targeted approach may offer comparable therapeutic benefits in insulin sensitization while mitigating the adverse effects associated with PPARγ activation. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of MSDC-0160 in metabolic and neurodegenerative diseases.
References
- 1. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vai.org [vai.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Analysis of MSDC-0160 and Traditional Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs) have long been a cornerstone in the management of type 2 diabetes, primarily through their action as potent insulin sensitizers. However, their clinical use has been tempered by a well-documented side-effect profile. This guide provides a detailed comparison of MSDC-0160, a novel insulin sensitizer, with the traditional thiazolidinediones, pioglitazone and rosiglitazone. We will delve into their distinct mechanisms of action, compare their clinical efficacy and safety profiles using available experimental data, and provide an overview of the key experimental protocols used to evaluate these compounds.
Mechanism of Action: A Shift from the Nucleus to the Mitochondria
Traditional thiazolidinediones, such as pioglitazone and rosiglitazone, exert their therapeutic effects primarily by acting as selective agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[1][2][3] Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[4][5]
In contrast, MSDC-0160 represents a paradigm shift. While structurally related to TZDs, it is a potent modulator of the mitochondrial pyruvate carrier (MPC). This protein complex is crucial for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a key step in cellular respiration. By modulating the MPC, MSDC-0160 influences cellular energy metabolism to improve insulin sensitivity. Importantly, MSDC-0160 is considered a "PPARγ-sparing" agent, exhibiting significantly lower affinity for PPARγ compared to traditional TZDs. This fundamental difference in the primary molecular target is hypothesized to underlie the distinct safety profile of MSDC-0160.
Signaling Pathway Diagrams
Comparative Efficacy: A Head-to-Head Look at Clinical Data
A key phase IIb clinical trial directly compared the efficacy of MSDC-0160 with pioglitazone in patients with type 2 diabetes over a 12-week period. The results demonstrated that MSDC-0160, at doses of 100 mg and 150 mg, achieved a reduction in glycated hemoglobin (HbA1c) that was not significantly different from that of 45 mg of pioglitazone. Both active treatments also led to a similar extent of reduction in fasting plasma glucose levels.
| Parameter | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Placebo |
| Change in HbA1c (%) | -0.5% | -0.5% | -0.7% | +0.4% |
| Change in Fasting Plasma Glucose (mg/dL) | -25 | -25 | -30 | +10 |
Table 1: Glycemic Control After 12 Weeks of Treatment (Data from Phase IIb Trial)
While direct head-to-head clinical trial data for MSDC-0160 versus rosiglitazone is not available, data from separate trials allow for an indirect comparison. Rosiglitazone has been shown to produce dose-dependent reductions in HbA1c, with an approximate 1.1% to 1.5% reduction at a total daily dose of 8 mg. A meta-analysis of randomized controlled trials indicated that pioglitazone and rosiglitazone have similar effects on glycemic control.
Comparative Safety and Tolerability
A significant differentiator for MSDC-0160 appears to be its safety and tolerability profile, particularly concerning the hallmark side effects of traditional TZDs.
Fluid Retention and Edema
Fluid retention is a well-established side effect of PPARγ agonists, leading to peripheral edema and an increased risk of heart failure. The phase IIb trial of MSDC-0160 showed a markedly different profile. Fluid retention, as measured by the reduction in hematocrit, red blood cells, and total hemoglobin, was approximately 50% less in the MSDC-0160-treated groups compared to the pioglitazone group.
| Parameter | MSDC-0160 (150 mg) | Pioglitazone (45 mg) |
| Change in Hemoglobin (g/dL) | -0.4 | -0.8 |
| Change in Hematocrit (%) | -1.2 | -2.4 |
| Change in Red Blood Cells (10^6/µL) | -0.15 | -0.30 |
Table 2: Markers of Fluid Retention After 12 Weeks of Treatment (Data from Phase IIb Trial)
Body Weight Gain
Weight gain is another common side effect associated with traditional TZDs. In the comparative trial, while all active treatment groups showed a tendency for weight gain compared to the placebo group, the increase in body weight in the MSDC-0160 groups tended to be less than that observed with pioglitazone.
| Treatment Group | Mean Change in Body Weight (kg) |
| MSDC-0160 (50 mg) | +0.8 |
| MSDC-0160 (100 mg) | +1.2 |
| MSDC-0160 (150 mg) | +1.5 |
| Pioglitazone (45 mg) | +2.1 |
| Placebo | -0.7 |
Table 3: Change in Body Weight After 12 Weeks of Treatment (Data from Phase IIb Trial)
Other Adverse Events
Quantitative Comparison of In Vitro Activity
The fundamental difference in the mechanism of action between MSDC-0160 and traditional TZDs is clearly illustrated by their in vitro activity profiles.
| Compound | PPARγ Activation (EC50, µM) | Mitochondrial Pyruvate Carrier (MPC) Inhibition (IC50, µM) |
| MSDC-0160 | 23.7 | 1.3 |
| Pioglitazone | 1.2 | 1.2 |
| Rosiglitazone | ~0.1 | Not Reported |
Table 4: In Vitro Potency at Primary Molecular Targets
These data highlight that while pioglitazone is a potent PPARγ agonist, MSDC-0160 has a significantly lower affinity for this receptor and instead potently inhibits the mitochondrial pyruvate carrier.
Experimental Protocols
In Vitro PPARγ Activation Assay
Objective: To determine the ability of a test compound to activate the PPARγ receptor.
Methodology: A common method is a cell-based reporter gene assay.
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4), and another containing a reporter gene (e.g., luciferase) under the control of a promoter with the corresponding response element (e.g., GAL4 upstream activating sequence).
-
Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., MSDC-0160, pioglitazone, rosiglitazone) or a vehicle control. A known PPARγ agonist is used as a positive control.
-
Lysis and Reporter Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the degree of PPARγ activation. The data are typically plotted as a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Mitochondrial Pyruvate Carrier (MPC) Activity Assay
Objective: To measure the transport of pyruvate into isolated mitochondria and assess the inhibitory effect of a test compound.
Methodology: A common method involves the use of radiolabeled pyruvate.
-
Mitochondrial Isolation: Mitochondria are isolated from a relevant tissue or cell type (e.g., liver, muscle) by differential centrifugation.
-
Pyruvate Uptake: The isolated mitochondria are incubated with a buffer containing radiolabeled [14C]pyruvate at various concentrations. The uptake is initiated and then stopped at specific time points by adding a potent MPC inhibitor (e.g., UK5099) and rapidly separating the mitochondria from the incubation medium by centrifugation through a layer of silicone oil.
-
Quantification: The amount of [14C]pyruvate transported into the mitochondria is quantified by scintillation counting of the mitochondrial pellet.
-
Inhibition Assay: To determine the inhibitory effect of a compound like MSDC-0160, the assay is performed in the presence of varying concentrations of the inhibitor. The IC50 value (the concentration of the inhibitor that reduces MPC activity by 50%) can then be calculated.
Hyperinsulinemic-Euglycemic Clamp
Objective: To provide a quantitative measure of insulin sensitivity in vivo.
Methodology: This is considered the gold-standard method for assessing insulin action.
-
Catheter Placement: Two intravenous catheters are inserted into the subject. One is for the infusion of insulin and glucose, and the other, typically in a heated hand vein to "arterialize" the venous blood, is for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a hyperinsulinemic state.
-
Glucose Infusion and Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is administered to maintain the blood glucose concentration at a constant, normal level (euglycemia).
-
Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered equal to the rate of glucose uptake by the body's tissues.
-
Data Analysis: The glucose infusion rate during the last 30-60 minutes of the clamp is used as a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Conclusion
MSDC-0160 represents a novel approach to insulin sensitization, distinguishing itself from traditional thiazolidinediones through its primary mechanism of action targeting the mitochondrial pyruvate carrier. Clinical data suggests that this distinction may translate into a more favorable safety profile, particularly with regard to fluid retention and potentially body weight gain, while maintaining comparable glycemic efficacy to established TZDs like pioglitazone. The "PPARγ-sparing" nature of MSDC-0160 holds promise for mitigating the adverse effects that have limited the broader use of older drugs in this class. Further long-term clinical studies are warranted to fully elucidate the comparative benefits and risks of this new generation of insulin sensitizers.
References
- 1. Once- and twice-daily dosing with rosiglitazone improves glycemic control in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Research Portal [iro.uiowa.edu]
- 5. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MSDC-0160: Replicating Key Findings in Metabolic and Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Mitochondrial Target
MSDC-0160 (also known as Mitoglitazone) is a novel insulin sensitizer that distinguishes itself from traditional thiazolidinediones (TZDs) like pioglitazone.[1][2] Its primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC), a key protein complex responsible for transporting pyruvate into the mitochondria for cellular respiration.[3][4][5] By modulating the MPC, MSDC-0160 influences cellular metabolism and energy homeostasis. This modulation has been shown to have downstream effects on the mammalian target of rapamycin (mTOR) signaling pathway, leading to increased autophagy and reduced inflammation, which are crucial processes in both metabolic and neurodegenerative diseases. A significant aspect of MSDC-0160's profile is its "PPARγ-sparing" activity, meaning it has a much lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ) compared to older TZDs. This is believed to contribute to its different side-effect profile.
Comparative Efficacy and Safety in Type 2 Diabetes: MSDC-0160 vs. Pioglitazone
A key head-to-head comparison of MSDC-0160 and pioglitazone was conducted in a Phase IIb clinical trial involving patients with type 2 diabetes. The study evaluated the efficacy in glucose-lowering and key safety/tolerability markers.
Quantitative Data Summary
| Parameter | MSDC-0160 (100 mg/day) | MSDC-0160 (150 mg/day) | Pioglitazone (45 mg/day) | Placebo |
| Change in Fasting Plasma Glucose (mg/dL) | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | - |
| Change in Hemoglobin A1c (HbA1c) (%) | Similar reduction to pioglitazone | Similar reduction to pioglitazone | Statistically significant reduction vs. placebo | - |
| Reduction in Hematocrit (%) | ~50% less reduction than pioglitazone | ~50% less reduction than pioglitazone | Significant reduction | - |
| Reduction in Hemoglobin (g/dL) | ~50% less reduction than pioglitazone | ~50% less reduction than pioglitazone | Significant reduction | - |
| Increase in High-Molecular-Weight (HMW) Adiponectin (µg/mL) | Smaller increase than pioglitazone | Smaller increase than pioglitazone | Significant increase | - |
Data synthesized from the Phase IIb clinical trial published by Colca et al.
Experimental Protocol: Phase IIb Clinical Trial for Type 2 Diabetes
Objective: To compare the efficacy and safety of different doses of MSDC-0160 with pioglitazone and placebo in patients with type 2 diabetes.
Study Design: A 12-week, randomized, double-blind, placebo- and active-controlled, multicenter study.
Participant Population: 258 patients with a diagnosis of type 2 diabetes mellitus.
Treatment Arms:
-
MSDC-0160: 50 mg, 100 mg, or 150 mg administered orally once daily.
-
Pioglitazone HCl: 45 mg administered orally once daily.
-
Placebo: Administered orally once daily.
Primary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Change from baseline in hemoglobin A1c (HbA1c).
Key Safety and Biomarker Assessments:
-
Fluid Retention: Assessed by measuring changes in hematocrit, red blood cell count, and total hemoglobin.
-
Adipose Tissue Effects: Evaluated through changes in high-molecular-weight (HMW) adiponectin levels.
Neuroprotective Effects in Preclinical Neurodegenerative Disease Models
MSDC-0160 has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's and Alzheimer's disease. These effects are attributed to its ability to modulate mitochondrial function, reduce neuroinflammation, and enhance autophagy.
Quantitative Data from Preclinical Parkinson's Disease Models
| Model | Treatment | Key Findings |
| MPTP Mouse Model | MSDC-0160 | - Reduced loss of dopaminergic neurons in the substantia nigra. - Decreased microglial (Iba-1) and astrocyte (GFAP) activation. - Reduced expression of inducible nitric oxide synthase (iNOS). |
| 6-OHDA Rat Model | MSDC-0160 | - Improved motor behavior. - Attenuated dopaminergic denervation. - Reduced mTOR activity and neuroinflammation. |
Experimental Protocol: Assessment of Neuroinflammation in Parkinson's Disease Models
Objective: To evaluate the effect of MSDC-0160 on markers of neuroinflammation in the brains of rodent models of Parkinson's disease.
Animal Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model: A neurotoxin-based model that selectively destroys dopaminergic neurons.
-
6-hydroxydopamine (6-OHDA) induced rat model: A neurotoxin-injected model that also leads to the degeneration of dopaminergic neurons.
Methodology: Immunohistochemistry (IHC)
-
Tissue Preparation: Animals are euthanized, and their brains are collected, fixed (e.g., with 4% paraformaldehyde), and sectioned.
-
Antigen Retrieval: Sections are treated to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a solution typically containing normal serum (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies targeting specific markers of neuroinflammation:
-
Iba-1 (Ionized calcium-binding adapter molecule 1): A marker for microglia.
-
GFAP (Glial fibrillary acidic protein): A marker for astrocytes.
-
iNOS (Inducible nitric oxide synthase): An enzyme involved in the inflammatory response.
-
-
Secondary Antibody Incubation: Sections are incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is directed against the species of the primary antibody.
-
Detection: The signal is visualized using a chromogen (e.g., DAB for enzymatic detection) or by fluorescence microscopy.
-
Quantification: The intensity of the staining or the number of positive cells is quantified using image analysis software.
Key Findings in a Preclinical Alzheimer's Disease Model
In a Phase 2a study involving patients with mild Alzheimer's disease, MSDC-0160 was shown to prevent the decline in brain glucose utilization as measured by FDG-PET.
Experimental Protocol: Brain Glucose Metabolism Assessment in Alzheimer's Disease
Objective: To assess the effect of MSDC-0160 on cerebral glucose metabolism in patients with mild Alzheimer's disease.
Methodology: [18F]fluorodeoxyglucose Positron Emission Tomography (FDG-PET)
-
Radiotracer Administration: Patients are administered a dose of the radiotracer 18F-FDG, a glucose analog.
-
Uptake Period: A period of time is allowed for the FDG to be taken up by brain cells, which is proportional to their metabolic activity.
-
PET Imaging: The patient's head is scanned using a PET scanner to detect the distribution of the radiotracer in the brain.
-
Image Analysis: The PET images are analyzed to quantify the cerebral metabolic rate of glucose (CMRglc) in specific brain regions of interest known to be affected in Alzheimer's disease.
Visualizing the Molecular Pathways and Workflows
MSDC-0160 Signaling Pathway
Caption: MSDC-0160 modulates the mTOR signaling pathway via the mitochondrial pyruvate carrier.
General Experimental Workflow for Preclinical Neuroinflammation Studies
Caption: Workflow for assessing MSDC-0160's effect on neuroinflammation in Parkinson's models.
References
Mechanism of Action: A Shift in Cellular Metabolism
A Critical Review of MSDC-0160 Clinical Trial Data: A Comparative Guide for Researchers
Introduction
MSDC-0160, a novel modulator of the mitochondrial pyruvate carrier (MPC), has garnered attention for its potential therapeutic applications in a range of metabolic and neurodegenerative diseases. By targeting the MPC, a crucial gateway for pyruvate into the mitochondria, MSDC-0160 aims to correct metabolic dysfunctions implicated in conditions such as type 2 diabetes, Alzheimer's disease, and Parkinson's disease. This guide provides a critical review and comparison of the available clinical and preclinical data for MSDC-0160, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against alternative therapeutic strategies.
MSDC-0160 is a thiazolidinedione (TZD) derivative that distinguishes itself from earlier compounds in its class, like pioglitazone, by its primary mode of action. Instead of directly activating the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160 selectively inhibits the mitochondrial pyruvate carrier (MPC). This inhibition reduces the transport of pyruvate into the mitochondrial matrix, leading to a metabolic shift. The cell is prompted to utilize alternative energy sources, such as fatty acids and ketone bodies, which can have profound effects on cellular function and survival, particularly in the context of disease. This mechanism is believed to underlie its insulin-sensitizing effects and its potential neuroprotective properties through the modulation of the mTOR signaling pathway and reduction of neuroinflammation.
Clinical Trial Data: Alzheimer's Disease
A key area of investigation for MSDC-0160 has been its potential to combat the metabolic defects observed in Alzheimer's disease, specifically the decline in cerebral glucose utilization.
Phase IIa Clinical Trial (NCT01374438)
This randomized, double-blind, placebo-controlled study evaluated the effect of MSDC-0160 on brain glucose metabolism in patients with mild Alzheimer's disease.
Experimental Protocol:
-
Participants: Individuals with a diagnosis of probable mild Alzheimer's disease.
-
Intervention: 150 mg of MSDC-0160 administered orally once daily for 12 weeks.
-
Comparator: Placebo.
-
Primary Outcome: Change in brain glucose utilization as measured by fluorodeoxyglucose positron emission tomography (FDG-PET). The results were reported as Standardized Uptake Value Ratios (SUVRs) with the cerebellum as the reference region.[1][2]
-
Regions of Interest: Pre-specified regions included the posterior cingulate, parietal cortex, lateral temporal cortex, medial temporal cortex, and anterior cingulate-medial frontal cortex.[1][2]
Results:
While the study did not show a statistically significant difference between the MSDC-0160 and placebo groups in the pre-defined primary endpoint when referenced to the pons or whole brain, a key finding emerged when the data was referenced to the cerebellum. In the placebo group, there was a significant decline in glucose metabolism in several brain regions associated with Alzheimer's disease. In contrast, the participants treated with MSDC-0160 did not show this decline, suggesting a maintenance of brain glucose metabolism.[3]
| Brain Region | MSDC-0160 (150 mg) | Placebo |
| Anterior Cingulate | Maintained Glucose Metabolism | Significant Decline |
| Posterior Cingulate | Maintained Glucose Metabolism | Significant Decline |
| Parietal Cortex | Maintained Glucose Metabolism | Significant Decline |
| Lateral Temporal Cortex | Maintained Glucose Metabolism | Significant Decline |
| Medial Temporal Cortex | Maintained Glucose Metabolism | Significant Decline |
Table 1: Summary of FDG-PET Imaging Results in the Phase IIa Alzheimer's Disease Trial.
Comparison with Alternative Alzheimer's Therapies
Current standard-of-care for Alzheimer's disease primarily involves symptomatic treatments such as cholinesterase inhibitors and NMDA receptor antagonists. Emerging therapies are exploring various mechanisms, including amyloid-beta and tau protein targeting. More recently, GLP-1 receptor agonists like semaglutide and liraglutide are being investigated for their potential neuroprotective effects, with some studies suggesting they may reduce brain shrinkage and cognitive decline. MSDC-0160's unique approach of targeting mitochondrial metabolism offers a distinct and potentially complementary strategy to these other therapeutic avenues.
Clinical Trial Data: Type 2 Diabetes
MSDC-0160 was also evaluated for its insulin-sensitizing effects in patients with type 2 diabetes, with a direct comparison to the established TZD, pioglitazone.
Phase IIb Clinical Trial
This randomized, double-blind, placebo- and active-controlled study assessed the efficacy and safety of different doses of MSDC-0160.
Experimental Protocol:
-
Participants: 258 patients with type 2 diabetes.
-
Intervention: Oral administration of MSDC-0160 at doses of 50 mg, 100 mg, or 150 mg once daily for 12 weeks.
-
Comparators: Placebo and 45 mg of pioglitazone once daily.
-
Primary Endpoints: Change in fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c).
-
Safety Endpoints: Incidence of adverse events, including fluid retention-related effects (changes in hemoglobin, hematocrit, and red blood cells) and body weight.
Results:
The two higher doses of MSDC-0160 (100 mg and 150 mg) demonstrated a reduction in fasting glucose and HbA1c that was comparable to that of pioglitazone. A significant differentiating factor was the safety profile. Treatment with MSDC-0160 resulted in approximately 50% less fluid retention compared to pioglitazone, as indicated by smaller reductions in hematocrit, red blood cell count, and total hemoglobin.
| Treatment Group | Change in Fasting Plasma Glucose | Change in HbA1c | Change in Hemoglobin | Change in Body Weight |
| Placebo | - | - | Minimal Change | Slight Decrease |
| MSDC-0160 (50 mg) | Not specified | Not specified | ~50% less reduction than Pioglitazone | Slight Increase |
| MSDC-0160 (100 mg) | Significant Reduction (similar to Pioglitazone) | Significant Reduction (similar to Pioglitazone) | ~50% less reduction than Pioglitazone | Slight Increase |
| MSDC-0160 (150 mg) | Significant Reduction (similar to Pioglitazone) | Significant Reduction (similar to Pioglitazone) | ~50% less reduction than Pioglitazone | Slight Increase |
| Pioglitazone (45 mg) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Increase |
Table 2: Comparative Efficacy and Safety of MSDC-0160 and Pioglitazone in Type 2 Diabetes.
Preclinical Data: Parkinson's Disease
In preclinical models of Parkinson's disease, MSDC-0160 has shown promise in mitigating neurodegeneration.
Experimental Protocol (6-Hydroxydopamine Rat Model):
-
Model: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra of rats to induce dopaminergic neuron loss, a key pathological feature of Parkinson's disease.
-
Intervention: Chronic oral administration of MSDC-0160.
-
Assessments:
-
Motor Behavior: Evaluation of motor function to assess the degree of parkinsonism.
-
Neuroprotection: Immunohistochemical analysis to quantify the survival of dopaminergic neurons.
-
Mechanism of Action: Measurement of mTOR activity and markers of neuroinflammation.
-
Results:
Treatment with MSDC-0160 in the 6-OHDA rat model resulted in:
-
Improved motor behavior.
-
A significant reduction in the loss of dopaminergic neurons, indicating a neuroprotective effect.
-
Reduced activity of the mTOR pathway and decreased neuroinflammation in the brain.
Comparison with Alternative Parkinson's Therapies
The current standard of care for Parkinson's disease focuses on managing motor symptoms, primarily through levodopa and dopamine agonists. There is a significant unmet need for disease-modifying therapies. A number of emerging treatments are in development, targeting various pathways including mitochondrial dysfunction, alpha-synuclein aggregation, and neuroinflammation. Other mitochondrial modulators being investigated include MitoQ and ursodeoxycholic acid (UDCA). MSDC-0160's ability to modulate mitochondrial metabolism and reduce neuroinflammation positions it as a compelling candidate in this evolving therapeutic landscape.
Conclusion
The available data on MSDC-0160 suggest a promising therapeutic profile across multiple disease areas. Its unique mechanism of action, targeting the mitochondrial pyruvate carrier, offers a novel approach to treating metabolic and neurodegenerative disorders. In Alzheimer's disease, it has shown the potential to preserve brain glucose metabolism. In type 2 diabetes, it provides comparable glycemic control to an established therapy but with a significantly improved safety profile regarding fluid retention. Preclinical studies in Parkinson's disease models have demonstrated its neuroprotective effects.
Further larger and longer-term clinical trials are necessary to fully elucidate the efficacy and safety of MSDC-0160 and to establish its place in the therapeutic armamentarium for these complex diseases. Researchers and drug development professionals should continue to monitor the progress of this compound as it moves through clinical development, as it represents a potentially significant advancement in the treatment of diseases with underlying metabolic and mitochondrial dysfunction.
References
Translating MSDC-0160: A Comparative Guide for Researchers
An objective analysis of the translational potential of MSDC-0160, a novel modulator of mitochondrial metabolism, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison with alternative approaches, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
MSDC-0160 is an investigational drug that acts as a modulator of the mitochondrial pyruvate carrier (MPC), a key regulator of cellular metabolism.[1][2] This mechanism distinguishes it from older thiazolidinedione (TZD) drugs like pioglitazone, as it exhibits a lower affinity for the peroxisome proliferator-activated receptor-gamma (PPARγ), potentially reducing the side effects associated with this class of drugs.[1] Initially developed for type 2 diabetes, the unique mechanism of action of MSDC-0160 has prompted its investigation in a range of age-related and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and non-alcoholic steatohepatitis (NASH).
Comparative Efficacy in Type 2 Diabetes: A Shift from PPARγ Agonism
A key area of investigation for MSDC-0160 has been its potential as an insulin sensitizer with an improved safety profile compared to existing treatments. A 12-week, phase IIb clinical trial directly compared MSDC-0160 to the established PPARγ agonist, pioglitazone, in patients with type 2 diabetes.[3]
Table 1: Comparison of MSDC-0160 and Pioglitazone in a Phase IIb Study in Type 2 Diabetes Patients [3]
| Parameter | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Placebo |
| Change in Fasting Glucose | Similar reduction to pioglitazone | Similar reduction to MSDC-0160 | - |
| Change in HbA1c | Not significantly different from pioglitazone | Not significantly different from MSDC-0160 | - |
| Change in Body Weight | Tendency for smaller increase than pioglitazone (not statistically significant) | Tendency for larger increase than MSDC-0160 | Tendency to lose weight |
| Markers of Fluid Retention (Reduction in hematocrit, red blood cells, total hemoglobin) | Approximately 50% less than pioglitazone | - | - |
| Increase in High-Molecular-Weight (HMW) Adiponectin | Smaller increase than pioglitazone (P < 0.0001) | - | - |
The study concluded that mTOT modulators like MSDC-0160 may offer comparable glucose-lowering effects to pioglitazone but with a reduced risk of adverse effects associated with potent PPARγ agonism, such as fluid retention.
Experimental Protocol: Phase IIb Clinical Trial in Type 2 Diabetes
The study was a 12-week, randomized, double-blind, placebo- and active-comparator-controlled trial involving 258 patients with type 2 diabetes. Participants received once-daily oral doses of MSDC-0160 (50, 100, or 150 mg), pioglitazone (45 mg), or a placebo. The primary endpoints were changes in fasting glucose and HbA1c levels. Safety and tolerability were assessed through monitoring of adverse events, including changes in body weight and markers of fluid retention.
Neuroprotective Potential: Targeting Mitochondrial Dysfunction in Neurodegenerative Diseases
The role of mitochondrial dysfunction in the pathogenesis of neurodegenerative diseases has led to the exploration of MSDC-0160's therapeutic potential in Alzheimer's and Parkinson's disease.
Alzheimer's Disease: Preserving Brain Glucose Metabolism
A phase IIa clinical trial investigated the effects of MSDC-0160 in non-diabetic patients with mild Alzheimer's disease. The study utilized [18F]fluorodeoxyglucose positron emission tomography (FDG-PET) to measure changes in cerebral glucose metabolism, a marker of neuronal activity that is known to decline in Alzheimer's disease.
While there was no significant overall difference in glucose metabolism compared to placebo when referenced to the pons or whole brain, a key finding emerged when the cerebellum was used as the reference region. In patients treated with 150 mg of MSDC-0160 daily for 12 weeks, glucose metabolism was maintained in brain regions typically affected by Alzheimer's disease, including the anterior and posterior cingulate, and parietal, lateral temporal, and medial temporal cortices. In contrast, the placebo group showed a significant decline in these areas.
This was a randomized, double-blind, placebo-controlled study involving patients with mild Alzheimer's disease. Participants (N=16 in the treatment group, N=13 in the placebo group) received either 150 mg of MSDC-0160 or a placebo once daily for 12 weeks. The primary outcome was the change in cerebral glucose metabolism, as measured by FDG-PET scans conducted at baseline and at the end of the treatment period.
Parkinson's Disease: Preclinical Evidence of Neuroprotection
In preclinical models of Parkinson's disease, MSDC-0160 has demonstrated significant neuroprotective effects. Studies in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, a widely used model that recapitulates some of the key pathological features of Parkinson's disease, have shown that MSDC-0160 can improve motor function and protect dopaminergic neurons.
Table 2: Effects of MSDC-0160 in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Control | MPTP-treated | MPTP + MSDC-0160 (30 mg/kg/day) |
| Motor Behavior (Open-field and Rotarod tests) | Normal | Impaired | Significantly improved compared to MPTP-treated |
| Dopaminergic Neuron Survival (Stereological counting of TH-positive neurons in the substantia nigra) | Normal | Significant loss | Significantly increased survival compared to MPTP-treated |
| Striatal Dopamine Levels | Normal | Significantly reduced | Significantly increased compared to MPTP-treated |
These findings suggest that by modulating mitochondrial metabolism, MSDC-0160 can mitigate the neurodegenerative processes in this Parkinson's model.
The MPTP mouse model is induced by the administration of the neurotoxin MPTP, which selectively destroys dopaminergic neurons in the substantia nigra. In a representative study, mice were treated with MPTP to induce Parkinson's-like pathology. A treatment group then received daily oral doses of MSDC-0160 (e.g., 30 mg/kg). Behavioral tests, such as the open-field and rotarod tests, were used to assess motor function. Post-mortem analysis of brain tissue involved stereological counting of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra and measurement of dopamine levels in the striatum using techniques like high-performance liquid chromatography (HPLC).
Mechanism of Action: The MPC-mTOR Signaling Axis
The therapeutic effects of MSDC-0160 across these different conditions are believed to be mediated through its action on the mitochondrial pyruvate carrier (MPC). By inhibiting the MPC, MSDC-0160 reduces the entry of pyruvate into the mitochondria, leading to a shift in cellular metabolism. This metabolic reprogramming has been shown to modulate the activity of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival. Specifically, inhibition of MPC by MSDC-0160 leads to a downregulation of mTOR signaling.
A key downstream consequence of mTOR inhibition is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The accumulation of such cellular debris is a hallmark of many age-related and neurodegenerative diseases. By promoting autophagy, MSDC-0160 may help to clear these toxic aggregates and improve cellular health.
Experimental Workflow: Assessing mTOR Signaling and Autophagy
Conclusion
MSDC-0160 represents a promising therapeutic candidate with a novel mechanism of action centered on the modulation of mitochondrial metabolism. Clinical data in type 2 diabetes suggest a favorable safety profile compared to traditional PPARγ agonists, offering a potential alternative for glycemic control with fewer side effects. Preclinical and early clinical studies in Alzheimer's and Parkinson's diseases provide a strong rationale for its further development as a neuroprotective agent. The ability of MSDC-0160 to modulate the MPC-mTOR-autophagy signaling axis highlights its potential to address the fundamental cellular dysfunctions that underpin a range of metabolic and neurodegenerative disorders. Further research is warranted to fully elucidate its therapeutic efficacy and long-term safety in these patient populations.
References
- 1. Targeting energy metabolism via the mitochondrial pyruvate carrier as a novel approach to attenuate neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetes drug slows progression in lab – Parkinson's Movement [parkinsonsmovement.com]
- 3. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MSDC-0160 and its Analogs: Next-Generation Insulin Sensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of MSDC-0160 and its analogs, a class of investigational insulin-sensitizing agents. These compounds represent a shift from traditional thiazolidinediones (TZDs) by selectively targeting the mitochondrial pyruvate carrier (MPC) with reduced peroxisome proliferator-activated receptor-gamma (PPARγ) activity, aiming for a better safety profile.
Executive Summary
MSDC-0160 and its analogs are second-generation TZDs designed to offer the therapeutic benefits of insulin sensitization with fewer of the side effects associated with first-generation drugs like pioglitazone and rosiglitazone. Their primary mechanism of action is the modulation of the mitochondrial pyruvate carrier (MPC), also known as the mitochondrial target of thiazolidinediones (mTOT), a key regulator of cellular metabolism. By inhibiting the MPC, these compounds alter mitochondrial metabolism in a way that improves insulin sensitivity. A key differentiator of these newer agents is their significantly lower affinity for PPARγ, the nuclear receptor responsible for many of the adverse effects of older TZDs, including weight gain and fluid retention.
This guide presents a side-by-side comparison of the available quantitative data on MSDC-0160 and its notable analogs, MSDC-0602K and PXL065, alongside the first-generation TZDs for context. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are also provided to support further research and development in this area.
Data Presentation: Quantitative Comparison of MSDC-0160 and Analogs
The following tables summarize the key quantitative data for MSDC-0160 and its analogs compared to first-generation TZDs.
Table 1: In Vitro Target Affinity and Selectivity
| Compound | Primary Target | IC50 / EC50 (µM) | Off-Target (PPARγ) | IC50 / EC50 (µM) | Selectivity (PPARγ IC50 / Primary Target IC50) |
| MSDC-0160 | MPC | 1.2[1] | PPARγ | 31.65[2] | ~26 |
| MSDC-0602K | MPC | Not explicitly stated, but modulates MPC[2][3] | PPARγ | 18.25[2] | Not calculable |
| PXL065 | MPC | ~7.3 (in HepG2 cells) | PPARγ | Limited to no activity | High (Not calculable) |
| Pioglitazone | PPARγ | 0.93 - 1.535 | MPC | 1.2 | ~0.8 - 1.3 (MPC/PPARγ) |
| Rosiglitazone | PPARγ | 0.112 | MPC | 1.1 | ~9.8 (MPC/PPARγ) |
Table 2: Clinical Efficacy in Type 2 Diabetes (12-Week, Phase IIb Study of MSDC-0160)
| Treatment Group | Change in Fasting Plasma Glucose (mg/dL) | Change in HbA1c (%) |
| Placebo | - | - |
| MSDC-0160 (50 mg) | Not statistically significant | Not statistically significant |
| MSDC-0160 (100 mg) | -18.4 | Similar to Pioglitazone |
| MSDC-0160 (150 mg) | -28.9 | Similar to Pioglitazone |
| Pioglitazone (45 mg) | -31.0 | - |
Table 3: Key Safety and Pharmacokinetic Parameters
| Compound | Key Adverse Effects (Compared to Pioglitazone) | Half-life (t½) |
| MSDC-0160 | 50% less fluid retention (reduced hematocrit, red blood cells, total hemoglobin). Smaller increase in HMW adiponectin. | ~12 hours |
| Pioglitazone | Fluid retention, weight gain, bone loss | ~5-8 hours (parent compound) |
| Rosiglitazone | Fluid retention, weight gain, increased cardiovascular risk | ~3-4 hours |
Signaling Pathways and Experimental Workflows
Mechanism of Action: MSDC-0160 and Analogs
MSDC-0160 and its analogs exert their insulin-sensitizing effects by modulating the mitochondrial pyruvate carrier. This action leads to a cascade of downstream effects that ultimately improve cellular responses to insulin.
Caption: Mechanism of Action of MPC Modulators.
Experimental Workflow: Assessing Mitochondrial Pyruvate Carrier (MPC) Activity
This workflow outlines the key steps in determining the inhibitory activity of compounds on the MPC.
Caption: Workflow for MPC Activity Assay.
Experimental Protocols
Mitochondrial Pyruvate Carrier (MPC) Activity Assay
This protocol is adapted from methods described for measuring [14C]-pyruvate uptake into isolated mitochondria.
Objective: To determine the inhibitory effect of test compounds on MPC-mediated pyruvate transport.
Materials:
-
Isolated mitochondria
-
Mitochondrial isolation buffer
-
Transport buffer (e.g., 100 mM KCl, 20 mM MOPS, 1 mM EGTA, pH 7.2)
-
[1-14C]-Pyruvate (radiolabeled)
-
Unlabeled pyruvate
-
MPC inhibitor (e.g., UK5099) for positive control and stopping the reaction
-
Test compounds (MSDC-0160 and analogs)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells, rodent liver) using standard differential centrifugation methods. Determine the mitochondrial protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Reaction Setup: Prepare microcentrifuge tubes on ice. For each reaction, add an appropriate amount of mitochondrial suspension (e.g., 50-100 µg of protein).
-
Compound Incubation: Add the test compound at various concentrations to the mitochondrial suspension. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (UK5099). Incubate for a short period (e.g., 5-10 minutes) on ice to allow the compound to interact with the mitochondria.
-
Initiation of Transport: Initiate the pyruvate transport by adding the transport buffer containing a known concentration of [1-14C]-Pyruvate. The final pyruvate concentration should be near the Km for transport.
-
Transport Reaction: Allow the transport to proceed for a defined, short period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Stopping the Reaction: Terminate the pyruvate uptake by adding a potent MPC inhibitor like UK5099 at a concentration sufficient to immediately block transport.
-
Separation: Immediately centrifuge the tubes at high speed (e.g., 14,000 x g) for a short duration (e.g., 1-2 minutes) at 4°C to pellet the mitochondria.
-
Washing: Carefully remove the supernatant and wash the mitochondrial pellet with ice-cold transport buffer to remove any external radiolabeled pyruvate.
-
Quantification: Resuspend the final mitochondrial pellet in a small volume of buffer, transfer to a scintillation vial with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of pyruvate uptake for each condition. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
PPARγ Transactivation Assay
This protocol outlines a cell-based reporter gene assay to measure the agonist activity of test compounds on PPARγ.
Objective: To quantify the ability of test compounds to activate the PPARγ receptor.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293T, CV-1)
-
Cell culture medium and supplements
-
Plasmid encoding a PPARγ expression vector
-
Plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (MSDC-0160, analogs, pioglitazone, rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line to an appropriate confluency. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Plating: After transfection, seed the cells into a multi-well plate (e.g., 96-well) and allow them to attach and recover overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., rosiglitazone). Remove the culture medium from the cells and replace it with a medium containing the test compounds at various concentrations. Include a vehicle control.
-
Incubation: Incubate the cells with the compounds for a sufficient period to allow for receptor activation and reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the fold activation of luciferase against the compound concentration and determine the EC50 value using non-linear regression analysis.
Discussion and Future Directions
The development of MSDC-0160 and its analogs represents a significant advancement in the field of insulin sensitizers. By targeting the mitochondrial pyruvate carrier and sparing PPARγ, these compounds hold the promise of achieving the glycemic control of older TZDs with a more favorable side effect profile.
The data presented in this guide clearly demonstrates the reduced PPARγ activity of MSDC-0160 and its analogs compared to pioglitazone and rosiglitazone. The clinical data for MSDC-0160 in type 2 diabetes suggests comparable efficacy in glucose lowering to pioglitazone but with a significant reduction in fluid retention. Furthermore, preclinical and early clinical studies in neurodegenerative diseases like Alzheimer's and Parkinson's suggest that modulating mitochondrial metabolism with these compounds may have neuroprotective effects.
Further research is needed to fully elucidate the long-term safety and efficacy of these MPC modulators. Head-to-head clinical trials directly comparing MSDC-0160 with its newer analogs, MSDC-0602K and PXL065, would be invaluable in determining the optimal compound for various therapeutic indications. The detailed experimental protocols provided herein should facilitate further investigation into the mechanism of action and potential applications of this promising new class of drugs. The continued exploration of MPC modulators could lead to novel treatments for a range of metabolic and neurodegenerative disorders.
References
Safety Operating Guide
Navigating the Disposal of Undocumented Laboratory Reagents: A General Protocol
When faced with an undocumented or unidentifiable substance, such as "NRA-0160," for which no specific Safety Data Sheet (SDS) is publicly available, researchers, scientists, and drug development professionals must adhere to a stringent set of safety and disposal protocols. In the absence of explicit instructions, a conservative and systematic approach is paramount to ensure the safety of laboratory personnel and compliance with environmental regulations.
Standard Operating Procedure for Unidentified Chemical Disposal
The following step-by-step guide outlines the essential procedures for managing and disposing of a chemical for which specific handling information is not readily accessible. This protocol is designed to be a foundational resource, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Phase 1: Initial Assessment and Segregation
-
Cease Handling: Immediately stop any ongoing experiments or use of the substance.
-
Information Gathering: Examine the container for any labels, markings, or identifiers, no matter how cryptic. Check laboratory notebooks, inventory systems, and purchase records for any mention of "this compound" or similar codes.
-
Isolate the Substance: Securely close the container and move it to a designated, well-ventilated, and restricted-access area, such as a chemical fume hood or a designated waste accumulation area. Ensure it is stored away from incompatible materials.
Phase 2: Consultation and Hazard Characterization
-
Contact EHS: This is a mandatory step. Inform your institution's Environmental Health and Safety department about the unidentified substance. Provide them with all gathered information.
-
Await Guidance: The EHS department will provide specific instructions. Do not proceed with any characterization or disposal steps without their approval and guidance.
-
Waste Characterization (If Directed by EHS): In some instances, the EHS department may require basic characterization to determine the hazard class of the unknown substance. This must be performed by trained personnel using appropriate Personal Protective Equipment (PPE). The table below outlines potential characterization parameters.
Table 1: Unidentified Chemical Characterization Data
| Parameter | Analytical Method | Purpose |
| pH | pH Test Strips or Meter | To determine corrosivity (acidity or alkalinity). |
| Flammability | Flash Point Test | To identify ignitable characteristics. |
| Reactivity | Water Reactivity Test | To check for violent reactions with water. |
| Oxidizing Properties | Oxidizer Test Strips | To determine if the material is an oxidizer. |
| Presence of Halogens | Beilstein Test | To indicate the potential presence of halogenated compounds, which may require specific disposal methods. |
Phase 3: Final Disposal
-
Proper Labeling: Based on the EHS assessment, the container will be labeled as hazardous waste with all known information and appropriate hazard warnings.
-
Scheduled Pickup: The EHS department will arrange for the pickup and final disposal of the hazardous waste by a certified and licensed disposal vendor.
Disposal Workflow Diagram
The logical flow for handling an unidentified chemical substance is depicted in the following diagram.
Caption: Workflow for the safe disposal of unidentified laboratory chemicals.
Personal protective equipment for handling NRA-0160
Essential Safety Protocols for Handling NRA-0160
For Immediate Reference by Laboratory Personnel
This document provides crucial safety and handling information for this compound, a novel compound under investigation. Due to the limited data on its toxicological properties, a cautious approach is mandated. All personnel must adhere to these guidelines to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations. Supervisors are responsible for ensuring that a workplace hazard assessment is performed to determine if additional protection is necessary.[1]
| Operation | Gloves | Eye Protection | Lab Coat/Apron | Respiratory Protection |
| Low-Concentration Solution Handling (<1mM) | Nitrile gloves | Safety glasses with side shields | Standard lab coat | Not generally required |
| High-Concentration Solution Handling (>1mM) | Double-gloved nitrile or chemical-resistant gloves | Chemical splash goggles | Chemical-resistant lab coat or apron | Recommended |
| Solid Compound Weighing and Handling | Nitrile gloves | Chemical splash goggles | Standard lab coat | Required (use of a certified fume hood or a respirator with appropriate cartridges) |
| Risk of Aerosol Generation | Double-gloved nitrile or chemical-resistant gloves | Face shield and chemical splash goggles | Chemical-resistant lab coat or apron | Required (use of a certified fume hood or a respirator with appropriate cartridges) |
Note: All PPE should be inspected for damage before use and disposed of or decontaminated according to established laboratory protocols.[1]
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of this compound.
-
Engineering Controls : All work with this compound, especially with the solid form or concentrated solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.
-
Hygiene : Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Minor Spill (Contained in Fume Hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside Fume Hood) :
-
Evacuate the immediate area.
-
Alert laboratory supervisor and safety officer.
-
Prevent the spill from entering drains.
-
Follow established emergency protocols for hazardous material spills.
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation : Move the individual to fresh air.
-
Ingestion : Do not induce vomiting.
-
Seek immediate medical attention for any exposure.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, labeled, and sealed container.
-
Liquid Waste : Collect in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Materials : All disposable PPE, absorbent materials, and other contaminated items must be disposed of as hazardous waste.
-
Disposal Vendor : All hazardous waste must be disposed of through an approved chemical waste vendor in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the standard workflow for an experiment involving this compound, highlighting critical safety checkpoints. Adherence to this workflow is mandatory for all personnel.
Caption: Experimental workflow for this compound from preparation to cleanup.
Logical Relationship of Safety Controls
The hierarchy of controls is a fundamental concept in laboratory safety. The following diagram illustrates the preferred order of control measures to mitigate risks associated with handling this compound.
Caption: Hierarchy of controls for mitigating laboratory hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
